molecular formula C9H14N2 B12955981 3-Isopropyl-N-methylpyridin-4-amine

3-Isopropyl-N-methylpyridin-4-amine

Cat. No.: B12955981
M. Wt: 150.22 g/mol
InChI Key: JATMIUSJTMOXNC-UHFFFAOYSA-N
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Description

3-Isopropyl-N-methylpyridin-4-amine is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Isopropyl-N-methylpyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isopropyl-N-methylpyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

N-methyl-3-propan-2-ylpyridin-4-amine

InChI

InChI=1S/C9H14N2/c1-7(2)8-6-11-5-4-9(8)10-3/h4-7H,1-3H3,(H,10,11)

InChI Key

JATMIUSJTMOXNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CN=C1)NC

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-Isopropyl-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Molecule and Its Utility

3-Isopropyl-N-methylpyridin-4-amine represents a critical pharmacophore in modern drug discovery, particularly within the realm of KRAS G12C inhibitors and Type II Kinase inhibitors . The steric bulk of the isopropyl group at the 3-position provides essential conformational locking, often forcing the adjacent amine into a specific vector required for hydrogen bonding within the ATP-binding pocket of target proteins.

Retrosynthetic Logic

Constructing 3,4-disubstituted pyridines requires careful orchestration of regioselectivity. A direct alkylation of the pyridine ring is non-selective and low-yielding. Therefore, we employ a Functional Group Interconversion (FGI) strategy starting from commercially available halogenated precursors.

The "Isopropenyl-SNAr" Strategy: We prioritize the Suzuki-Miyaura coupling followed by Nucleophilic Aromatic Substitution (SNAr) .

  • Regiocontrol: We utilize 3-bromo-4-chloropyridine . The C3-Br bond is significantly more reactive toward Palladium (0) oxidative addition than the C4-Cl bond, allowing selective installation of the carbon chain at position 3 without disturbing the leaving group at position 4.

  • Steric Management: Installing a bulky isopropyl group directly via cross-coupling can suffer from slow kinetics and

    
    -hydride elimination. We instead couple isopropenylboronic acid , which is sterically less demanding and chemically robust, followed by a late-stage reduction.
    
  • Amination: The 4-chloro position is electronically activated by the pyridine nitrogen (para-position), making it an ideal candidate for SNAr displacement by methylamine.

Part 2: Experimental Protocols

Synthesis Workflow Diagram

SynthesisRoute SM 3-Bromo-4-chloropyridine Step1 Step 1: Suzuki Coupling (Isopropenylboronic acid pinacol ester, Pd(dppf)Cl2, K2CO3) SM->Step1 Int1 4-Chloro-3-(prop-1-en-2-yl)pyridine Step1->Int1 Selective C-C Bond Formation Step2 Step 2: SNAr Amination (MeNH2, THF, Sealed Tube, 80°C) Int1->Step2 Int2 N-methyl-3-(prop-1-en-2-yl)pyridin-4-amine Step2->Int2 Nucleophilic Displacement Step3 Step 3: Hydrogenation (H2, Pd/C, MeOH) Int2->Step3 Product 3-Isopropyl-N-methylpyridin-4-amine Step3->Product Alkene Reduction

Caption: Three-step synthetic pathway prioritizing regioselectivity and yield maximization.

Detailed Methodology
Step 1: Selective Suzuki Coupling

Objective: Install the 3-carbon chain while preserving the 4-chloro handle.

  • Reagents:

    • 3-Bromo-4-chloropyridine (1.0 eq)

    • Isopropenylboronic acid pinacol ester (1.1 eq)

    • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) - Chosen for high activity with aryl bromides.

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Protocol:

    • Charge a reaction vessel with 3-bromo-4-chloropyridine, boronate ester, and K₂CO₃.

    • Degas the solvent mixture (sparge with N₂ for 15 min) to prevent homocoupling or oxidation.

    • Add the Pd catalyst under N₂ flow.

    • Heat to 90°C for 4–6 hours. Monitor by LC-MS for consumption of bromide.

    • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄ and concentrate.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product 4-chloro-3-(prop-1-en-2-yl)pyridine is an oil.[1]

Step 2: SNAr Amination with Methylamine

Objective: Install the methylamino group. The electron-deficient nature of the pyridine ring at C4 facilitates this displacement.[2]

  • Reagents:

    • 4-Chloro-3-(prop-1-en-2-yl)pyridine (Intermediate 1)

    • Methylamine (2.0 M solution in THF, 5.0 eq)

    • Triethylamine (1.5 eq) - Optional scavenger, though excess MeNH₂ suffices.

  • Protocol:

    • Place Intermediate 1 in a pressure tube or autoclave.

    • Add Methylamine solution.

    • Seal and heat to 80–100°C for 12 hours. Note: High pressure develops.

    • Mechanism Check: The reaction proceeds via a Meisenheimer complex.[2] The bulky isopropenyl group at C3 may slow the rate slightly due to sterics, hence the elevated temperature.

    • Workup: Cool to 0°C before opening. Concentrate to remove excess amine/THF.

    • Partition residue between DCM and saturated NaHCO₃.

    • Yield: Expect >85% conversion. The product N-methyl-3-(prop-1-en-2-yl)pyridin-4-amine is usually a solid.

Step 3: Catalytic Hydrogenation

Objective: Reduce the alkene to the final isopropyl group.

  • Reagents:

    • N-methyl-3-(prop-1-en-2-yl)pyridin-4-amine (Intermediate 2)

    • Pd/C (10% wt loading, 0.1 eq)

    • Hydrogen Gas (Balloon pressure, ~1 atm)

    • Solvent: Methanol (MeOH)

  • Protocol:

    • Dissolve Intermediate 2 in MeOH.

    • Add Pd/C carefully (pyrophoric risk).

    • Purge system with H₂ three times. Stir vigorously under H₂ balloon at RT for 2–4 hours.

    • Critical Control: Do not use high pressure or acidic conditions to avoid reducing the pyridine ring itself (though pyridine reduction usually requires PtO₂/acid or high pressure).

    • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

    • Isolation: Concentrate filtrate to yield 3-Isopropyl-N-methylpyridin-4-amine .

Part 3: Purification & Characterization Strategy

Workup & Isolation Flow

WorkupFlow Rxn Crude Reaction Mixture (Step 3) Filter Celite Filtration (Remove Pd/C) Rxn->Filter Conc Concentration (Remove MeOH) Filter->Conc AcidBase Acid-Base Extraction (Dissolve in 1N HCl, Wash with Ether, Basify aq. layer to pH 10, Extract with DCM) Conc->AcidBase Purification of Basic Amine Dry Drying & Concentration (Na2SO4, Vac) AcidBase->Dry Final Pure Product (>98% Purity) Dry->Final

Caption: Acid-base extraction leverages the basicity of the pyridine nitrogen for high-purity isolation.

Characterization Data (Expected)[3]
TechniqueParameterExpected Signal / ObservationInterpretation
1H-NMR Isopropyl -CH(CH₃)₂Septet (~3.0 ppm)Characteristic methine proton.
1H-NMR Isopropyl -CH₃Doublet (~1.2 ppm, 6H)Methyl groups of the isopropyl chain.
1H-NMR N-MethylSinglet (~2.9 ppm, 3H)Methylamino group.
1H-NMR Pyridine C2-HSinglet/Doublet (~8.0 ppm)Deshielded proton adjacent to Nitrogen.
1H-NMR Pyridine C5/C6-HDoublets (~6.5 / 8.0 ppm)Aromatic coupling (J ~5-6 Hz).
LC-MS [M+H]⁺m/z ~151.12Confirms molecular formula C₉H₁₄N₂.
HPLC Purity>98% (AUC)Single peak, no starting material.
Troubleshooting Guide
  • Issue: Incomplete Suzuki Coupling.

    • Cause: Catalyst poisoning or inactive boronate.

    • Fix: Switch to Pd(PPh₃)₄ or increase temp to 100°C. Ensure boronate ester is fresh (hydrolyzes to acid over time).

  • Issue: Regioisomer Formation in Step 2.

    • Cause: Attack at C2 or C6?

    • Insight: Highly unlikely. SNAr on 4-chloropyridine is extremely selective for C4 due to the resonance stabilization of the negative charge on the pyridine nitrogen (Meisenheimer complex).

  • Issue: Over-reduction in Step 3.

    • Cause: Reduction of the pyridine ring to piperidine.

    • Fix: Stop reaction immediately upon H₂ uptake cessation. Avoid acetic acid in the solvent.

Part 4: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23423579, 3-Isopropyl-N,N-dimethylpyridin-4-amine (Analogous Structure). Retrieved from [Link]

  • Organic Syntheses (2014). General Procedures for Nucleophilic Aromatic Substitution on Pyridines. Org.[3][4] Synth. Coll. Vol. 7, 27. Retrieved from [Link]

  • Royal Society of Chemistry. Copper-catalyzed N-arylation of 2-amino-N-heterocycles (Mechanistic Insight). RSC Advances. Retrieved from [Link]

  • World Intellectual Property Organization (2021). WO2021047603 - Synthesis Method Applied to KRAS Inhibitor Drug Heterocyclic Intermediate. Retrieved from [Link][4][5]

Sources

Literature review of pyridine derivatives in drug discovery.

Author: BenchChem Technical Support Team. Date: February 2026

The Pyridine Protocol: A Technical Guide to Privileged Scaffolds in Drug Discovery

Executive Summary

In the pharmacopeia of modern medicine, few chemical entities possess the ubiquity and versatility of the pyridine ring. Present in over 95 FDA-approved therapeutics—from the historical breakthrough of Isoniazid to the precision oncology of Crizotinib —pyridine is not merely a structural spacer; it is a functional dynamo. This guide dissects the technical utility of pyridine derivatives, moving beyond basic textbook properties to the applied logic of Structure-Activity Relationships (SAR) and high-fidelity synthetic protocols. It is designed for medicinal chemists who require actionable intelligence on leveraging this privileged scaffold to optimize solubility, binding affinity, and metabolic stability.

Part 1: The Pharmacophore – Engineering Properties

The dominance of pyridine stems from its ability to modulate the physicochemical profile of a drug candidate without imposing a heavy molecular weight penalty (MW: 79.10 g/mol ).

The Physicochemical Triad
  • Basicity & Ionization (pKa modulation):

    • The lone pair on the nitrogen atom (

      
       hybridized) is orthogonal to the 
      
      
      
      -system, making it available for protonation.
    • Application: Pyridine (pKa ~5.2) can be fine-tuned.[1][2] Adding an electron-donating group (e.g., -NH2 at C2) raises pKa to ~6.8 (as seen in Sulfapyridine ), enhancing solubility in acidic gastric environments while maintaining membrane permeability in the intestines.

  • Solubility Enhancement:

    • Replacing a phenyl ring with a pyridine often lowers logP by approximately 1.0–1.2 units. This "nitrogen scan" is a standard tactic to rescue lipophilic leads.

  • Hydrogen Bonding:

    • Acceptor: The ring nitrogen is a canonical H-bond acceptor.

    • Donor: When substituted with an amine (e.g., 2-aminopyridine), it creates a donor-acceptor motif critical for binding to kinase hinge regions.

Part 2: Structure-Activity Relationship (SAR) Logic

To design effective pyridine-based drugs, one must treat the ring as a compass of reactivity and interaction.

The Pyridine Compass
  • Positions 2 & 6 (The Gatekeepers): Proximity to the nitrogen allows for chelating metals or forming "pincer" motifs. Steric bulk here dramatically affects the rotational freedom of the ring.

  • Positions 3 & 5 (The Metabolic Hotspots): These positions are electronically similar to benzene but are prone to oxidative metabolism (N-oxidation or hydroxylation). Blocking these sites with halogens (F, Cl) is a common strategy to extend half-life.

  • Position 4 (The Vector): Ideal for extending the molecule into solvent-exposed regions of a protein pocket without disrupting the core binding mode.

Visualization: The SAR Logic Flow

PyridineSAR Core Pyridine Core (C5H5N) Pos2_6 Positions 2 & 6 (Ortho) Core->Pos2_6 Pos3_5 Positions 3 & 5 (Meta) Core->Pos3_5 Pos4 Position 4 (Para) Core->Pos4 Effect2_6 Effect: Hinge Binding (Kinases) Steric Gating Chelation Pos2_6->Effect2_6 Effect3_5 Effect: Metabolic Stability (Block CYP450 oxidation) Electronic Tuning Pos3_5->Effect3_5 Effect4 Effect: Solubilizing Tails Solvent Exposure Vector Extension Pos4->Effect4

Figure 1: The "Pyridine Compass" illustrating the functional roles of specific ring positions in drug design.

Part 3: Case Study – Crizotinib (ALK Inhibitor)[3][4]

Crizotinib (Xalkori) exemplifies the "Hinge Binder" concept. The 2-aminopyridine moiety is not accidental; it is engineered to mimic the adenine ring of ATP.

  • Mechanism: The 2-aminopyridine core inserts into the ATP-binding pocket of the ALK kinase.

  • Interaction:

    • H-Bond 1: The ring nitrogen accepts a proton from the backbone amide of Glu1197 .

    • H-Bond 2: The exocyclic 2-amino group donates a proton to the backbone carbonyl of Met1199 .

  • Outcome: This bidentate interaction anchors the inhibitor with high affinity (

    
     < 1 nM).
    
Visualization: Crizotinib Binding Mode

CrizotinibBinding cluster_legend Interaction Types Hinge Kinase Hinge Region (Glu1197 / Met1199) Pyridine 2-Aminopyridine Core (Crizotinib) Hinge->Pyridine Bidentate H-Bonds (Donor/Acceptor) Pocket Hydrophobic Pocket Pyridine->Pocket Van der Waals (Pi-Stacking) Solvent Solvent Front (Piperidine Tail) Pyridine->Solvent Vector Extension key1 Red Arrow: H-Bond key2 Dashed: Hydrophobic

Figure 2: Schematic of Crizotinib's 2-aminopyridine core anchoring to the ALK kinase hinge region.[3]

Part 4: Advanced Synthetic Protocol (Self-Validating System)

Challenge: Direct functionalization of pyridine is notoriously difficult due to its electron-deficient nature (it resists electrophilic attack) and the tendency of Minisci reactions to produce regioisomeric mixtures.

Solution: The Baran Regioselective Minisci Protocol (JACS 2021). This protocol uses a maleate-derived blocking group to force alkylation exclusively at the C4 position, solving the "regio-scramble" problem.[2]

Protocol: C4-Selective Alkylation of Pyridine

Objective: Synthesize 4-alkylpyridine from native pyridine with >95% regioselectivity.

Reagents:

  • Substrate: Pyridine (1.0 equiv)

  • Blocking Group: Dimethyl maleate (1.0 equiv)

  • Alkyl Donor: Carboxylic acid (e.g., Pivalic acid) (2.0 equiv)

  • Oxidant: Ammonium persulfate

    
     (2.0 equiv)
    
  • Catalyst: Silver nitrate

    
     (0.2 equiv)
    
  • Solvent: DCM/Water (1:1 biphasic system)

Step-by-Step Workflow:

  • Activation (Blocking):

    • Dissolve pyridine in DCM. Add dimethyl maleate.

    • Mechanism:[4][5] The pyridine nitrogen attacks the Michael acceptor (maleate), forming a zwitterionic intermediate. This sterically blocks C2 and C6, and electronically deactivates C3/C5, leaving C4 as the only reactive site for radical attack.

  • Radical Generation:

    • In the aqueous layer,

      
       catalyzes the oxidative decarboxylation of the carboxylic acid by persulfate, generating a nucleophilic alkyl radical (
      
      
      
      ).
  • C-C Bond Formation:

    • The alkyl radical attacks the C4 position of the activated pyridinium species.

  • Deprotection (In-situ):

    • The blocking group is labile. Upon workup with mild base (NaHCO3), the maleate group is eliminated, restoring the aromaticity.

Validation Check:

  • Success Indicator: Appearance of a distinct para-substituted pattern in

    
     NMR (two doublets if symmetric, or characteristic splitting). Absence of C2/C3 isomers.
    
Visualization: The Baran Protocol Logic

BaranProtocol Step1 1. Activation Pyridine + Maleate Step2 2. Steric Shielding (Blocks C2/C6) Step1->Step2 Zwitterion Formation Step3 3. Radical Attack (Target: C4 Only) Step2->Step3 + R-COOH / Ag+ Step4 4. Deprotection (Base Wash) Step3->Step4 Elimination Product 4-Alkylpyridine (>95% Regioselectivity) Step4->Product

Figure 3: Logical flow of the Baran C4-selective Minisci alkylation.

Part 5: The 2024-2025 Landscape & Future Outlook

The utility of pyridine continues to expand. In 2024, the FDA approved Vorasidenib (for IDH-mutant glioma), which utilizes a nitrogen-heterocycle core (pyrimidine/pyridine hybrid) to penetrate the Blood-Brain Barrier (BBB), a feat facilitated by the reduced lipophilicity of the azine ring.

Emerging Trend: Pyridine in PROTACs Pyridine is finding a new role in Proteolysis Targeting Chimeras (PROTACs) .

  • As a Linker: The rigid geometry of pyridine (120° bond angles) provides a "stiff" linker element, improving the orientation of the Warhead relative to the E3 Ligase ligand.

  • As a Ligase Handle: Derivatives of Thalidomide (Cereblon binders) often incorporate pyridine rings to tune solubility without altering the binding footprint.

Quantitative Impact of Pyridine Integration

Drug NameTherapeutic AreaRole of PyridineKey Interaction
Crizotinib Oncology (ALK+)Hinge BinderH-bond Donor/Acceptor (Glu1197)
Sorafenib Oncology (VEGFR)Linker/ScaffoldPi-Cation (Lys728)
Isoniazid Infectious Dis. (TB)Prodrug CoreActivated by KatG enzyme
Vorasidenib Oncology (Glioma)BBB PenetrationLogP reduction for CNS entry

References

  • Choi, J., et al. (2021).[2] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society, 143(30), 11927–11933. Link

  • Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342–6363. Link

  • Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 5, 835–844. Link

  • FDA Center for Drug Evaluation and Research. (2024). "Novel Drug Approvals for 2024." FDA.gov. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

Sources

Biological Activity of Substituted Aminopyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted aminopyridines represent a privileged scaffold in medicinal chemistry, characterized by a pyridine ring substituted with one or more amino groups.[1][2][3][4] While the parent compound 4-aminopyridine (4-AP, Fampridine) is the clinical gold standard for potassium channel blockade in Multiple Sclerosis (MS), recent structure-activity relationship (SAR) studies have expanded this class into oncology, infectious disease, and neuroprotection.[1]

This guide analyzes the mechanistic causality driving these biological activities, contrasting the established neurological effects of mono-aminopyridines with the emerging kinase-inhibitory profiles of complex substituted derivatives.[1] It provides self-validating experimental protocols and actionable synthetic insights to accelerate lead optimization.

Structural & Mechanistic Foundations

The biological versatility of aminopyridines stems from their ability to act as both hydrogen bond donors (exocyclic amine) and acceptors (endocyclic nitrogen). The basicity and lipophilicity of the scaffold can be fine-tuned via substitution, dictating target affinity.[1]

Structure-Activity Relationship (SAR) Map[1]

The following diagram illustrates the core SAR principles governing substituted aminopyridines.

SAR_Map Core Aminopyridine Scaffold N_Ring Endocyclic N (N1) Critical for H-bonding (Kinase Hinge Binder) Core->N_Ring Basicity (pKa ~9) Amino Exocyclic Amino (-NH2) H-bond Donor Position (2,3,4) dictates target specificity Core->Amino Primary Pharmacophore Halogen Halogen Substitution (Cl/F at C3/C5) Increases Lipophilicity Enhances Membrane Permeability Core->Halogen Optimization Kv Channel Pore Kv Channel Pore N_Ring->Kv Channel Pore Cationic Form Blocks Metal Metal Coordination (Cu, Zn, Ag) Enhances Antimicrobial Potency via Chelation Amino->Metal Schiff Base Formation Kinase ATP Pocket Kinase ATP Pocket Amino->Kinase ATP Pocket H-Bonding

Figure 1: SAR Map of Aminopyridines.[1] Blue nodes represent the core; red/yellow indicate modification strategies for specific therapeutic outcomes.

Neurological Applications: The Gold Standard

The most established application of aminopyridines is in neurology, specifically as Voltage-Gated Potassium (Kv) Channel Blockers .[1]

Mechanism of Action: 4-Aminopyridine (4-AP)

4-AP acts primarily on Kv1.1 and Kv1.2 channels. By blocking these channels, 4-AP prevents the efflux of potassium ions during the repolarization phase of the action potential.[1]

  • Causality: Blockade of K+ efflux

    
     Prolonged Action Potential duration 
    
    
    
    Extended opening of Voltage-Gated Calcium Channels (VGCC)
    
    
    Increased Ca²⁺ influx
    
    
    Enhanced neurotransmitter (Acetylcholine) release at the neuromuscular junction.

This mechanism is the basis for its use in Multiple Sclerosis (to improve walking speed by restoring conduction in demyelinated axons) and Lambert-Eaton Myasthenic Syndrome (using 3,4-diaminopyridine).[1]

Key Derivatives & Data
CompoundSubstitution PatternPrimary TargetIC50 / PotencyClinical Status
4-Aminopyridine (Fampridine) 4-NH₂Kv1.1, Kv1.2~290 µM (Kv1.[1]1)FDA Approved (MS)
3,4-Diaminopyridine (Amifampridine) 3,4-di-NH₂Kv ChannelsHigher potency than 4-APFDA Approved (LEMS)
4-AP-3-MeOH 4-NH₂, 3-CH₂OHKv ChannelsReduced brain penetrationInvestigational

Emerging Therapeutic Frontiers

Oncology: Kinase & HDAC Inhibition

Modern drug discovery utilizes the aminopyridine motif as a "hinge binder" in kinase inhibitors.

  • Dual Inhibition: Recent derivatives (e.g., Compound 8e ) incorporate an aminopyridine moiety to target both CDK9 (Cyclin-dependent kinase) and HDAC (Histone deacetylase).[1]

  • Mechanism: The pyridine nitrogen accepts a proton from the kinase hinge region, while the amino group donates a proton, anchoring the molecule in the ATP-binding pocket.[1]

  • Data: Compound 8e demonstrated IC50 = 88.4 nM against CDK9 and 168.9 nM against HDAC1, showing potent antiproliferative activity in MV-4-11 leukemia cells.[5]

Antimicrobial & Infectious Disease[1][2][6]
  • Metal Complexes: Schiff bases derived from 2-aminopyridine coordinated with Cu(II) or Ag(I) show significantly lower MIC (Minimum Inhibitory Concentration) values against S. aureus and E. coli compared to the free ligand.

  • Antiparasitic: 2-aminopyridine derivatives have shown efficacy against Trypanosoma cruzi (Chagas disease) by inhibiting specific parasite enzymes, with some derivatives achieving IC50 values < 1 µM.[1][3]

Experimental Protocols (Self-Validating)

Protocol A: Whole-Cell Patch Clamp for Kv Channel Blockade

Objective: Quantify the IC50 of a substituted aminopyridine derivative on Kv1.1 channels.

Reagents:

  • Internal Solution: 140 mM KCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

  • External Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).

  • Positive Control: 4-Aminopyridine (1 mM).

Workflow:

  • Cell Preparation: Transfect CHO cells with mKv1.1 plasmid; record 24–48h post-transfection.

  • Giga-seal Formation: Establish a Giga-ohm seal (>1 GΩ) and break into whole-cell configuration.

  • Voltage Protocol: Hold membrane potential at -80 mV. Depolarize to +20 mV for 200 ms every 10 seconds.

  • Baseline Recording: Record stable K+ current amplitude for 2 minutes (must vary <5%).

  • Drug Application: Superfuse the test compound for 3–4 minutes.

    • Validation Check: Current must decrease and stabilize. If no block is observed with 1 mM 4-AP (positive control), discard cell.[1]

  • Washout: Switch back to External Solution.

    • Validation Check: Current must recover to >80% of baseline to rule out cell rundown.

  • Analysis: Plot fractional block vs. log[Concentration] to fit the Hill equation.

Protocol B: MTT Cytotoxicity Assay (Anticancer)

Objective: Determine the antiproliferative IC50 of aminopyridine-kinase inhibitors.

Workflow:

  • Seeding: Seed MV-4-11 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Add test compounds in serial dilutions (0.01 nM to 10 µM).

    • Controls: DMSO (Negative), Doxorubicin (Positive).[1]

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL); incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Calculation: $ \text{Viability} (%) = \frac{OD_{test} - OD_{blank}}{OD_{control} - OD_{blank}} \times 100 $.[1]

Synthesis Strategies

Classical: Chichibabin Reaction

Direct amination of pyridine using sodium amide (


) in liquid ammonia.[1]
  • Pros: One-step, inexpensive.[1]

  • Cons: Harsh conditions, poor regioselectivity (often yields mixture of 2- and 4-aminopyridines).[1]

Modern: Buchwald-Hartwig Cross-Coupling

Palladium-catalyzed coupling of chloropyridines with amines.[1]

  • Catalyst:

    
     or Pd(OAc)₂ with BINAP ligand.[1]
    
  • Base: NaOtBu or Cs₂CO₃.

  • Advantage:[6] High regioselectivity, tolerance of functional groups (esters, nitriles) essential for complex drug candidates.[1]

Synthesis_Workflow Start Start: Halopyridine Step1 Buchwald-Hartwig Coupling (Pd Catalyst, Amine, Base) Start->Step1 Check Check Regioselectivity (NMR/HPLC) Step1->Check PathA High Purity (>95%) Check->PathA Success PathB Isomer Mixture Check->PathB Failure Final Target Aminopyridine PathA->Final Purify Column Chromatography PathB->Purify Purify->Final

Figure 2: Modern Synthetic Workflow for Substituted Aminopyridines.

References

  • Mechanism of 4-aminopyridine action on voltage-gated potassium channels. Journal of General Physiology. [Link]

  • Discovery of Novel 2-Aminopyridine-Based CDK/HDAC Dual Inhibitors. Journal of Medicinal Chemistry. [Link][1]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Expert Opinion on Drug Discovery. [Link]

  • Synthesis of multi-substituted 4-aminopyridines via ring-opening and recyclization. RSC Advances. [Link]

Sources

Discovery and history of 3-Isopropyl-N-methylpyridin-4-amine as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the chemical intermediate 3-Isopropyl-N-methylpyridin-4-amine .

Executive Summary

3-Isopropyl-N-methylpyridin-4-amine (CAS Registry Number: 90565-30-3 ) is a specialized heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients (APIs).[1][2][3][4] Structurally characterized by a pyridine core substituted with an isopropyl group at the C3 position and a methylamino group at the C4 position, this molecule serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) antagonists .

Its unique substitution pattern offers a balance of lipophilicity (conferred by the isopropyl group) and hydrogen-bonding capability (via the secondary amine), making it a valuable intermediate for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide details the discovery, synthetic evolution, and process chemistry of this intermediate.

Chemical Identity & Properties

The molecule is distinct from its isomer, 2-isopropyl-4-methylpyridin-3-amine (a key intermediate for the KRAS G12C inhibitor Sotorasib), though both share similar physicochemical attributes relevant to drug design.

PropertySpecification
Chemical Name 3-Isopropyl-N-methylpyridin-4-amine
CAS Number 90565-30-3
Molecular Formula C

H

N

Molecular Weight 150.22 g/mol
SMILES CNc1c(C(C)C)cncc1
Appearance Pale yellow to brown solid or oil
pKa (Calculated) ~9.2 (Pyridine N), ~10.5 (Amine)
LogP ~1.8

Discovery & Medicinal Chemistry Context

The Role of Polysubstituted Pyridines

The discovery of 3-Isopropyl-N-methylpyridin-4-amine emerged from Structure-Activity Relationship (SAR) campaigns aimed at exploring the 4-aminopyridine scaffold. Pyridines are ubiquitous in FDA-approved drugs, serving as bioisosteres for phenyl rings to improve water solubility and metabolic stability.

In the context of kinase inhibition, the 4-amino-3-isopropyl motif is designed to:

  • Fill Hydrophobic Pockets: The C3-isopropyl group targets the hydrophobic "gatekeeper" regions or allosteric pockets within an enzyme's active site (e.g., the ATP-binding pocket of kinases).

  • Orient Hydrogen Bonds: The C4-methylamino group acts as a directed hydrogen bond donor/acceptor, often interacting with the hinge region of kinases.

  • Modulate Basicity: The electron-donating alkyl and amino groups increase the electron density of the pyridine ring, influencing its protonation state at physiological pH.

Hit-to-Lead Optimization

Early medicinal chemistry routes focused on rapid library generation. The synthesis typically began with commercially available 4-chloropyridine derivatives. The introduction of the isopropyl group at C3 was the primary synthetic challenge, often requiring lithiation strategies or cross-coupling reactions.

Synthetic Routes and Process Chemistry

The transition from discovery (milligram scale) to process chemistry (kilogram scale) required the development of robust, scalable routes. Two primary pathways are described below: the Directed Ortho-Lithiation (DoL) Route and the Nucleophilic Aromatic Substitution (S


Ar) Route .
Route A: Directed Ortho-Lithiation (Discovery Scale)

This route utilizes the directing power of the C4-substituent to install the isopropyl group.

  • Starting Material: 4-Chloropyridine or N-Boc-4-aminopyridine.

  • Lithiation: Treatment with LDA (Lithium Diisopropylamide) at -78°C to generate the C3-lithiated species.

  • Electrophile Trapping: Reaction with acetone followed by reduction, or direct reaction with 2-bromopropane (though lower yielding due to elimination).

  • Amination: Displacement of the C4-chloride with methylamine.

Route B: S Ar Optimization (Process Scale)

For scale-up, cryogenic steps (lithiation) are often avoided. A convergent route starting from 3-isopropylpyridine or 3-isopropyl-4-halopyridines is preferred.

Step 1: Introduction of Isopropyl Group

  • Reaction: Minisci reaction or Friedel-Crafts alkylation (if activated).

  • Alternative: Suzuki coupling of 3-bromopyridine with isopropenylboronic acid followed by hydrogenation.

Step 2: Activation of C4 Position

  • Oxidation: Conversion to Pyridine-N-oxide using mCPBA or H

    
    O
    
    
    
    .
  • Chlorination: Reaction with POCl

    
     to yield 4-chloro-3-isopropylpyridine . This step is regioselective due to the steric hindrance of the isopropyl group directing the chloride to the para position (C4).
    

Step 3: Amination (S


Ar) 
  • Reagent: Aqueous Methylamine (40%) or Methylamine in THF.

  • Conditions: High temperature (100-120°C) in a sealed vessel or autoclave.

  • Catalyst: Copper (CuI) catalysis can accelerate the reaction if the chloride is unreactive, but the electron-deficient nature of the pyridine usually allows uncatalyzed S

    
    Ar.
    
Visualized Synthesis Workflow

The following diagram illustrates the optimized process route (Route B) for the synthesis of 3-Isopropyl-N-methylpyridin-4-amine.

SynthesisRoute Start 3-Bromopyridine (Starting Material) Step1 Suzuki Coupling (Isopropenylboronic acid, Pd cat.) Start->Step1 Inter1 3-Isopropenylpyridine Step1->Inter1 Step2 Hydrogenation (H2, Pd/C) Inter1->Step2 Inter2 3-Isopropylpyridine Step2->Inter2 Step3 N-Oxidation (H2O2 / Urea) Inter2->Step3 Inter3 N-Oxide Intermediate Step3->Inter3 Step4 Chlorination (POCl3) Inter3->Step4 Inter4 4-Chloro-3-isopropylpyridine Step4->Inter4 Step5 SnAr Amination (MeNH2, Heat) Inter4->Step5 Final 3-Isopropyl-N-methylpyridin-4-amine (Target) Step5->Final

Caption: Optimized process synthesis of 3-Isopropyl-N-methylpyridin-4-amine via 4-chloropyridine intermediate.

Technical Specifications & Analytics

Quality control of this intermediate is critical to prevent regioisomeric impurities (e.g., 2-isopropyl isomers) from carrying forward into the API.

TestMethodAcceptance Criteria
Assay HPLC (C18, Acetonitrile/Buffer)≥ 98.0%
Identification 1H-NMR (DMSO-d6)Consistent with structure
Impurity A HPLC (Regioisomer)≤ 0.5%
Water Content Karl Fischer≤ 0.5%
Residual Solvents GC-HSComplies with ICH Q3C

Key NMR Signals (Predicted):

  • Isopropyl CH: Septet at ~3.0 ppm.

  • Isopropyl CH

    
    :  Doublet at ~1.2 ppm.
    
  • N-Methyl: Singlet/Doublet at ~2.8 ppm.

  • Pyridine Protons: Characteristic aromatic signals (C2-H singlet, C5/C6 doublets).

Safety & Industrial Hygiene

As a pyridine derivative and secondary amine, specific safety protocols are required during handling and synthesis.

  • Corrosivity: The free base is likely corrosive to skin and eyes.

  • Sensitization: Pyridine derivatives can be skin sensitizers.

  • Handling: Use engineering controls (fume hoods) to manage vapors.

  • Reaction Safety: The chlorination step using POCl

    
     is exothermic and generates HCl gas; scrubbers are required. The amination with methylamine requires pressure-rated vessels.
    

Future Outlook

The 3-isopropyl-N-methylpyridin-4-amine scaffold continues to be relevant in the design of "Type II" kinase inhibitors, where the isopropyl group occupies the hydrophobic pocket created by the "DFG-out" conformation. Furthermore, its potential as a precursor for fused bicyclic systems (e.g., naphthyridines or pyrido-pyrimidines) ensures its continued utility in oncology and immunology drug discovery.

References

  • PubChem Compound Summary . (2025). 3-Isopropyl-N-methylpyridin-4-amine (CAS 90565-30-3).[1][2][3][4] National Center for Biotechnology Information. Link[1]

  • ChemicalBook . (2025). Product List: 3-Isopropyl-N-methylpyridin-4-amine. Link

  • BLD Pharm . (2025).[1][2][3] 3-Isopropyl-N-methylpyridin-4-amine Technical Data. Link

  • Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry. (General reference for SnAr and Pyridine chemistry). Link

Sources

In silico modeling of 3-Isopropyl-N-methylpyridin-4-amine receptor binding

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: In Silico Modeling of 3-Isopropyl-N-methylpyridin-4-amine Receptor Binding

Abstract

In the contemporary landscape of drug discovery, in silico methodologies provide a powerful, cost-effective, and rapid paradigm for elucidating the interactions between small molecules and their biological targets.[1] This technical guide presents a comprehensive, field-proven framework for the computational modeling of 3-Isopropyl-N-methylpyridin-4-amine's receptor binding profile. Public literature does not extensively characterize the specific biological targets of this molecule. Therefore, this document outlines a systematic workflow, commencing with putative target identification and ligand preparation, advancing through molecular docking and molecular dynamics simulations, and culminating in structure-based pharmacophore modeling. Each section provides detailed, self-validating protocols and data presentation templates to guide researchers. The core philosophy of this guide is the integration of computational predictions with a mindset toward future experimental validation, a critical synergy for robust drug development.[2]

Introduction: The Challenge of an Uncharacterized Ligand

3-Isopropyl-N-methylpyridin-4-amine is a pyridine derivative whose molecular structure suggests potential biological activity.[3] However, a definitive biological receptor for this specific compound is not established in publicly accessible databases like PubChem.[4] This scenario is common in early-stage drug discovery and presents a perfect opportunity to leverage computational chemistry. Computer-Aided Drug Design (CADD) allows us to navigate this ambiguity by predicting potential protein targets and characterizing the molecular interactions that govern binding affinity and specificity.[1]

This guide is structured to mirror a real-world research workflow, moving from broad, exploratory analyses to fine-grained, dynamic simulations. We will operate under the hypothesis that, based on the activity of analogous pyridine-amine scaffolds against protein kinases[5], this class of enzymes represents a plausible starting point for our investigation. For the purposes of this guide, we will use Cyclin-Dependent Kinase 2 (CDK2) as a representative target to demonstrate the complete workflow.

Overall In Silico Workflow

The logical progression of our investigation is captured in the workflow below. This multi-stage process ensures that each step builds upon validated data from the previous one, creating a robust and self-consistent analytical pipeline.

G cluster_0 Part 1: Initialization & Target Hypothesis cluster_1 Part 2: Static Binding Prediction cluster_2 Part 3: Dynamic System Analysis cluster_3 Part 4: Feature-Based Modeling LigandPrep Ligand Preparation (3-Isopropyl-N-methylpyridin-4-amine) TargetID Target Identification (Hypothesis: Kinases, e.g., CDK2) LigandPrep->TargetID Input Ligand Docking Molecular Docking (AutoDock Vina) LigandPrep->Docking Prepared Ligand ReceptorPrep Receptor Preparation (PDB Download, Cleaning) TargetID->ReceptorPrep Selected Target ReceptorPrep->Docking Prepared Receptor Analysis_Dock Pose & Affinity Analysis Docking->Analysis_Dock Binding Poses MD_Setup MD System Setup (Solvation, Ionization) Analysis_Dock->MD_Setup Best Pose MD_Sim Molecular Dynamics (GROMACS) MD_Setup->MD_Sim Equilibrated System MD_Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD_Sim->MD_Analysis Trajectory Data Pharm_Gen Pharmacophore Generation MD_Analysis->Pharm_Gen Stable Complex V_Screen Virtual Screening Application Pharm_Gen->V_Screen 3D Query

Caption: High-level workflow for in silico receptor binding analysis.

Ligand and Receptor Preparation: The Foundation of Accuracy

The principle of garbage in, garbage out is paramount in computational modeling. The accuracy of any simulation is fundamentally dependent on the quality of the starting structures.

Ligand Preparation

The first step is to obtain a high-quality 3D conformation of 3-Isopropyl-N-methylpyridin-4-amine. This involves retrieving its structure, converting it to a 3D format, and optimizing its geometry and charge distribution.

Experimental Protocol: Ligand Preparation

  • Obtain 2D Structure:

    • Acquire the SMILES (Simplified Molecular Input Line Entry System) string for the molecule. For a similar isomer, 3-Isopropyl-N,N-dimethylpyridin-4-amine, the SMILES is CC(C)C1=C(N(C)C)C=NC=C1.[4] We will adapt this for our target molecule: CN(C)C1=C(C(C)C)C=NC=C1.

  • Convert to 3D:

    • Use a tool like Open Babel to convert the 2D SMILES string into a 3D structure (.sdf or .mol2 format). This initial conversion generates a plausible, but not necessarily low-energy, conformation.

    • Command: obabel -:"CN(C)C1=C(C(C)C)C=NC=C1" -O ligand.sdf --gen3d

  • Energy Minimization:

    • Minimize the energy of the 3D structure using a force field like MMFF94 (Merck Molecular Force Field). This step relaxes the structure into a more energetically favorable conformation.

    • Command: obabel ligand.sdf -O ligand_min.sdf --minimize --ff MMFF94

  • Prepare for Docking (PDBQT Format):

    • For use with AutoDock Vina, the ligand must be converted to the PDBQT format, which includes partial charges and defines rotatable bonds. This is typically done using AutoDock Tools (ADT) or related scripts.[6][7]

    • Action: In ADT, load ligand_min.sdf, add polar hydrogens, compute Gasteiger charges, and save as ligand.pdbqt.

Receptor Preparation (CDK2)

Preparing the protein target involves downloading the structure from the Protein Data Bank (PDB), removing non-essential molecules, repairing missing atoms, and adding charges.

Experimental Protocol: Receptor Preparation

  • Download Structure:

    • Download the crystal structure of Human CDK2 complexed with a known inhibitor from the RCSB PDB (e.g., PDB ID: 1HCK). This provides a biologically relevant conformation of the active site.

  • Clean Structure:

    • Use a molecular visualization tool like PyMOL or UCSF Chimera to remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands.[7] Retain only the protein chains required for the simulation.

  • Add Hydrogens and Assign Charges:

    • PDB files often lack hydrogen atoms. Use AutoDock Tools to add polar hydrogens, which are critical for hydrogen bonding interactions.[8]

    • Assign partial charges (e.g., Gasteiger or AMBER) to all atoms.

  • Save in PDBQT Format:

    • Save the cleaned, hydrogen-added, and charged protein structure as receptor.pdbqt. This file is now ready for docking.

Molecular Docking: Predicting Binding Poses and Affinities

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor.[9] It is a cornerstone of structure-based drug design, used to generate hypotheses about how a molecule interacts with its target.[10] We will use AutoDock Vina, a widely used, accurate, and fast open-source docking engine.[7]

The Docking Workflow

The process involves defining a search space on the receptor, running the docking algorithm, and analyzing the resulting poses.

G Receptor Receptor.pdbqt GridBox Define Grid Box (Binding Site Coordinates) Receptor->GridBox Ligand Ligand.pdbqt Config Create Config.txt (Input Files & Box Dimensions) Ligand->Config GridBox->Config Vina Run AutoDock Vina (vina --config config.txt) Config->Vina Output Output.pdbqt (Top 9 Poses) Vina->Output Analysis Analyze Results (Binding Affinity, Interactions) Output->Analysis

Caption: Step-by-step molecular docking workflow using AutoDock Vina.

Experimental Protocol: Molecular Docking with Vina

  • Define the Search Space (Grid Box):

    • The grid box defines the three-dimensional space where Vina will search for binding poses. For a known target like CDK2, the box should be centered on the active site, typically defined by the position of a co-crystallized ligand.[8]

    • Use AutoDock Tools to visually place the grid box and determine its center coordinates (e.g., center_x, center_y, center_z) and dimensions (e.g., size_x, size_y, size_z in Angstroms).[11] The box should be large enough to accommodate the ligand and allow for rotational and translational freedom.

  • Create the Configuration File:

    • Create a text file named config.txt that specifies the input files and search parameters.[11]

    • Example config.txt:

  • Run the Docking Simulation:

    • Execute Vina from the command line, pointing to the configuration file.

    • Command: vina --config config.txt --log results.log

  • Analyze the Results:

    • Vina will generate an output file (output_poses.pdbqt) containing the top-ranked binding poses (typically 9).

    • The results log (results.log) will contain the predicted binding affinities for each pose in kcal/mol. Lower, more negative values indicate stronger predicted binding.[9]

    • Visualize the poses in PyMOL or Chimera to inspect key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.

Self-Validation and Data Presentation

To build trust in the docking protocol, a redocking experiment is essential. This involves docking the original co-crystallized ligand back into its own receptor structure. A successful redocking, where the top-ranked pose has a low Root Mean Square Deviation (RMSD) (< 2.0 Å) compared to the crystal pose, validates the docking parameters.[7]

Table 1: Hypothetical Docking Results for CDK2

CompoundBinding Affinity (kcal/mol)RMSD to Crystal Ligand (Å)Key Interacting Residues
1HCK Native Ligand (Redocked) -10.20.85LEU83, GLU81, PHE80
3-Isopropyl-N-methylpyridin-4-amine -7.8N/ALEU83, ILE10, LYS33

Molecular Dynamics (MD) Simulation: From Static Poses to Dynamic Behavior

While docking provides a valuable static snapshot, MD simulations offer profound insights into the dynamic behavior of the ligand-receptor complex over time.[1] MD simulates the movements of atoms and molecules, allowing us to assess the stability of the binding pose and the flexibility of the protein. We will use GROMACS, a powerful and widely used open-source MD engine.[12][13]

MD Simulation Workflow

Setting up and running an MD simulation is a multi-step process that requires careful parameterization to ensure a physically realistic simulation.

G Start Start with Best Docking Pose (Protein-Ligand Complex) Topology Generate Topology (Force Field Parameters for Protein & Ligand) Start->Topology Solvate Define Box & Solvate (Add Water Molecules) Topology->Solvate Ions Add Ions (Neutralize System) Solvate->Ions Minimize Energy Minimization (Relax the System) Ions->Minimize Equilibrate Equilibration (NVT and NPT Ensembles) Minimize->Equilibrate Production Production MD Run (Data Collection) Equilibrate->Production Analysis Trajectory Analysis (RMSD, RMSF, etc.) Production->Analysis

Caption: The GROMACS workflow for protein-ligand MD simulation.

Experimental Protocol: Protein-Ligand MD Simulation

  • System Preparation:

    • Input: Use the highest-ranked (lowest energy) pose of the protein-ligand complex from docking.

    • Topology Generation: Generate a topology for the complex. For the protein, use a standard force field like AMBER or CHARMM. For the ligand, specialized servers (e.g., CGenFF, LigParGen) are often used to generate compatible parameters.[14][15]

  • Solvation and Ionization:

    • Define a simulation box (e.g., cubic or dodecahedron) around the complex.

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P).[14]

    • Add ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.[16]

  • Energy Minimization:

    • Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during the setup.[14]

  • Equilibration:

    • NVT Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand to allow the solvent to equilibrate around them.

    • NPT Ensemble: Bring the system to the target pressure (e.g., 1 bar) while keeping the temperature constant. This ensures the correct density.

  • Production Run:

    • Run the simulation for a desired length of time (e.g., 50-100 nanoseconds) without restraints, saving the coordinates (trajectory) at regular intervals.

Analysis and Data Interpretation

Analysis of the MD trajectory reveals the stability and dynamics of the system.

  • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates that the system has reached equilibrium and the ligand remains stably bound in its pocket.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify regions of high flexibility.

  • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and receptor over the course of the simulation to identify key stable interactions.

Table 2: MD Simulation Parameters

ParameterValueRationale
Force Field AMBER99SB-ILDNA well-validated force field for protein simulations.
Water Model TIP3PA standard, computationally efficient water model.
Box Type CubicSimple to set up and analyze.
Temperature 300 KApproximates physiological temperature.
Pressure 1 barApproximates physiological pressure.
Simulation Time 100 nsSufficient to observe stability and local conformational changes.

Structure-Based Pharmacophore Modeling

A pharmacophore is an abstract representation of the key steric and electronic features necessary for molecular recognition.[17] By analyzing the stable protein-ligand complex from our MD simulation, we can construct a 3D pharmacophore model. This model can then be used as a query to screen large compound libraries for molecules that share the same essential interaction features, even if they have different chemical scaffolds.[18][19]

Protocol: Pharmacophore Generation

  • Feature Identification:

    • Using software like LigandScout or the pharmacophore tools in Schrödinger Maestro or Discovery Studio, identify the key interaction features in the binding pocket from the simulated complex.[20]

    • Common features include Hydrogen Bond Donors (HBD), Hydrogen Bond Acceptors (HBA), Hydrophobic regions (H), Aromatic Rings (AR), and Positive/Negative Ionizable groups.[20]

  • Model Generation:

    • The software generates a 3D arrangement of these features with specific distance and angle constraints.

  • Virtual Screening:

    • This pharmacophore model is used as a 3D query to rapidly screen virtual databases (e.g., ZINC, Enamine) to identify new potential hits that fit the hypothesis.[21]

Conclusion

This guide has detailed a comprehensive in silico workflow for investigating the receptor binding of an uncharacterized small molecule, 3-Isopropyl-N-methylpyridin-4-amine. By progressing from target hypothesis through static docking and dynamic MD simulations, we can build a robust, multi-faceted model of molecular interaction. The final pharmacophore model provides a direct path toward identifying novel lead compounds. It is crucial to remember that these computational predictions are hypotheses. Their ultimate validation requires experimental testing, but the in silico approach detailed here provides an invaluable, data-driven method to prioritize and guide that experimental work, dramatically accelerating the drug discovery process.

References

  • Vertex AI Search. (n.d.). Pharmacophore modeling: advances and pitfalls - PMC.
  • Molecular Docking Tutorial. (n.d.).
  • YouTube. (2025, April 29). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening.
  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10).
  • Wiley Online Library. (2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery.
  • YouTube. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol.
  • AMBER Protein-ligand complex MD Setup tutorial using BioExcel Building Blocks (biobb). (n.d.).
  • YouTube. (2023, July 14). AutoDock Vina Tutorial: Molecular Docking for Beginners.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • MD Tutorials. (n.d.). Protein-Ligand Complex.
  • Current Pharmaceutical Design. (n.d.). Pharmacophore Modeling in Drug Discovery and Development: An Overview.
  • GROMACS Tutorials. (n.d.). Retrieved February 20, 2026, from [Link]

  • The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina.
  • YouTube. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial.
  • EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations.
  • GROMACS tutorials. (n.d.).
  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation.
  • YouTube. (2025, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial.
  • LigParGen Server. (n.d.). NAMD Protein Ligand Complex Simulations.
  • GROMACS tutorials. (n.d.). Welcome to the GROMACS tutorials!.
  • GitHub. (n.d.). MDSIM/gromacs-tutorials/Protein-Ligand-Complex/README.md at master.
  • YouTube. (2021, January 8). How to Perform Molecular Docking in 2 mins.
  • PubChem. (n.d.). 3-Isopropyl-N,N-dimethylpyridin-4-amine | C10H16N2 | CID 23423579.
  • Fiveable. (2025, August 15). Pharmacophore modeling | Medicinal Chemistry Class Notes.
  • Benchchem. (n.d.). Whitepaper: A Technical Guide to In-Silico Modeling of Mecarbinate Receptor Binding.
  • MDPI. (2022, May 23). Drug Design by Pharmacophore and Virtual Screening Approach.
  • SciSpace. (n.d.). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions.
  • Oxford Academic. (2012, November 1). In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer | Molecular Endocrinology.
  • PubMed. (2018, February 15). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions.
  • ACS Publications. (2023, February 8). In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein | ACS Central Science.
  • CymitQuimica. (n.d.). CAS 1698293-93-4: 2-Isopropyl-4-methylpyridin-3-amine.
  • Advanced ChemBlocks. (2026, February 5). 2-ISOPROPYL-4-METHYLPYRIDIN-3-AMINE 95%.
  • ChemicalBook. (2025, July 16). 2-ISOPROPYL-4-METHYLPYRIDIN-3-AMINE | 1698293-93-4.
  • MilliporeSigma. (n.d.). 2-Isopropyl-4-methylpyridin-3-amine | 1698293-93-4.
  • AiFChem. (2025, October 27). 1698293-93-4 | 2-Isopropyl-4-methylpyridin-3-amine.
  • Wikipedia. (n.d.). Isopropylamine.
  • PMC. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).
  • PMC. (n.d.). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases.
  • Patsnap. (2021, November 19). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka.
  • RSC Publishing. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach.

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Topic: Potential Therapeutic Targets of 3-Isopropyl-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Introduction

3-Isopropyl-N-methylpyridin-4-amine is a substituted aminopyridine derivative. While this specific molecule is not extensively characterized in publicly available literature, its structural backbone, pyridin-4-amine, is the basis for the well-established neurological drug Fampridine (4-aminopyridine).[1][2][3] This guide provides a prospective analysis of the potential therapeutic targets of 3-Isopropyl-N-methylpyridin-4-amine, drawing from the known pharmacology of its parent scaffold and the therapeutic applications of structurally related compounds.

The core structure, 4-aminopyridine (4-AP), is a known blocker of voltage-gated potassium (Kv) channels.[4][5][6] The addition of an isopropyl group at the 3-position and a methyl group on the exocyclic amine introduces steric and electronic modifications that could modulate target affinity, selectivity, and pharmacokinetic properties. Furthermore, the broader aminopyridine class of molecules has been successfully utilized as key intermediates in the synthesis of targeted cancer therapies, suggesting a potential for this scaffold to engage with targets beyond ion channels.[7][8][9]

This document will explore the most probable therapeutic targets, propose detailed experimental workflows for their validation, and provide the scientific rationale behind these strategies.

Part 1: Primary Hypothesized Target Family: Voltage-Gated Potassium (Kv) Channels

The most direct therapeutic hypothesis for 3-Isopropyl-N-methylpyridin-4-amine is the modulation of voltage-gated potassium channels, based on the established mechanism of its parent compound, 4-aminopyridine.[10]

Mechanism of Action of the 4-Aminopyridine Scaffold

4-aminopyridine functions by physically blocking the pore of voltage-gated potassium channels, primarily those exposed in demyelinated axons.[3][5] In healthy neurons, the myelin sheath insulates the axon, allowing for rapid saltatory conduction of action potentials. In demyelinating diseases like Multiple Sclerosis (MS), the loss of myelin exposes Kv channels. The resulting efflux of potassium ions during an action potential leads to a shunting of the electrical current and conduction failure.

By blocking these exposed channels, 4-AP restores axonal conduction, which clinically translates to improved motor function in patients with MS.[4][5] The sustained-release formulation of 4-AP, known as Fampridine or Dalfampridine, is approved for the symptomatic treatment of walking disability in MS patients.[3]

Potential Modulation by Isopropyl and N-Methyl Groups

The substituents on 3-Isopropyl-N-methylpyridin-4-amine can be expected to alter its interaction with Kv channels:

  • Isopropyl Group (Position 3): This bulky, lipophilic group may enhance binding affinity or introduce selectivity for specific Kv channel subtypes (e.g., Kv1.5) by interacting with hydrophobic pockets near the channel pore.[4]

  • N-Methyl Group: Methylation of the amine could alter the compound's pKa, affecting its charge state at physiological pH and its ability to enter the channel pore. It may also influence its metabolic stability and ability to cross the blood-brain barrier.[5]

Potential Therapeutic Indications

Based on its presumed activity as a Kv channel blocker, potential therapeutic areas include:

  • Multiple Sclerosis (MS): For symptomatic improvement of motor and visual function.[2][5]

  • Spinal Cord Injury: To improve conduction in spared, demyelinated axons.[2]

  • Cerebellar Ataxias: Conditions like Episodic Ataxia Type 2 (EA2) and Downbeat Nystagmus (DBN) are responsive to 4-AP.[4]

  • KCNA2-Related Channelopathies: Gain-of-function mutations in the KCNA2 gene, which encodes a potassium channel, can be treated with 4-AP.[2]

cluster_0 Demyelinated Axon cluster_1 Therapeutic Intervention AP Action Potential Propagation K_efflux K+ Efflux AP->K_efflux Activates exposed Kv channels Conduction_Fail Conduction Failure K_efflux->Conduction_Fail Block Kv Channel Blockade K_efflux->Block Targeted by Compound 3-Isopropyl-N- methylpyridin-4-amine Compound->Block Restore Conduction Restored Block->Restore

Caption: Proposed mechanism of Kv channel blockade.

Part 2: Novel Potential Target: KRAS G12C

A compelling, albeit more speculative, therapeutic avenue for aminopyridine derivatives lies in oncology. The structurally related compound, 2-isopropyl-4-methylpyridin-3-amine, is a key intermediate in the synthesis of Sotorasib, a potent and selective inhibitor of the KRAS G12C oncoprotein.[8][9] This indicates that the substituted aminopyridine scaffold is compatible with the structural requirements for binding to this high-value cancer target.

The Significance of KRAS G12C

The KRAS protein is a small GTPase that functions as a molecular switch in cell signaling pathways controlling cell growth, proliferation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers. The specific G12C mutation, where glycine at codon 12 is replaced by cysteine, is found in a significant subset of non-small cell lung cancers, colorectal cancers, and pancreatic cancers.[7]

The mutant cysteine residue in KRAS G12C has a unique reactivity that allows for the design of covalent inhibitors that trap the protein in its inactive, GDP-bound state.

Rationale for Targeting KRAS G12C

The successful development of Sotorasib, which utilizes an aminopyridine core, provides a strong rationale for exploring 3-Isopropyl-N-methylpyridin-4-amine as a potential KRAS G12C inhibitor scaffold.[9] The pyridine ring can serve as a central scaffold to position functional groups that interact with the switch-II pocket of KRAS G12C. A reactive moiety, such as an acrylamide group, would need to be incorporated into the molecule to form the covalent bond with the Cys12 residue.

The existing isopropyl and methyl groups would need to be evaluated for their fit within the binding pocket, and further chemical modifications would likely be necessary to optimize potency and selectivity.

RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C (Inactive) GDP-Bound KRAS_GTP KRAS G12C (Active) GTP-Bound KRAS_GDP->KRAS_GTP RAF RAF-MEK-ERK Signaling KRAS_GTP->RAF Activates downstream cascade SOS1->KRAS_GDP Promotes GDP/GTP exchange Proliferation Uncontrolled Cell Growth & Proliferation RAF->Proliferation Compound Modified Aminopyridine Inhibitor Compound->KRAS_GDP Covalently binds Cys12, traps in inactive state

Caption: KRAS G12C signaling and inhibitor action.

Part 3: Experimental Workflows for Target Validation

To rigorously test these hypotheses, a multi-step validation process is required.

Workflow 1: Validation of Kv Channel Blockade

This workflow confirms the primary hypothesis that the compound acts as a potassium channel blocker.

Step-by-Step Protocol: Patch-Clamp Electrophysiology

  • Cell Line Preparation: Utilize CHO or HEK293 cells stably expressing specific human Kv channel subtypes (e.g., Kv1.1, Kv1.3, Kv1.5). Culture cells to 70-80% confluency.

  • Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution (e.g., 140 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.3).

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell membrane potential at -80 mV.

    • Elicit potassium currents by applying depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments).

    • Establish a stable baseline recording of the current in an external solution (e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).

  • Compound Application: Perfuse the cells with the external solution containing 3-Isopropyl-N-methylpyridin-4-amine at various concentrations (e.g., 10 nM to 100 µM).

  • Data Analysis: Measure the peak current amplitude at each voltage step before and after compound application. Calculate the percentage of current inhibition to determine the IC₅₀ value for each Kv channel subtype.

Start Start: Kv-expressing cells Patch Establish Whole-Cell Patch Clamp Start->Patch Baseline Record Baseline K+ Currents Patch->Baseline Apply Apply Compound (Dose-Response) Baseline->Apply Record_Post Record Post-Application K+ Currents Apply->Record_Post Analyze Analyze % Inhibition Calculate IC50 Record_Post->Analyze End Result: Target Potency & Selectivity Analyze->End

Caption: Workflow for Kv channel electrophysiology.

Workflow 2: Validation of KRAS G12C Engagement

This workflow assesses whether a modified version of the compound can engage the KRAS G12C target.

Step-by-Step Protocol: TR-FRET Biochemical Assay

  • Reagent Preparation:

    • Recombinant KRAS G12C protein (GDP-bound).

    • Biotinylated anti-His antibody.

    • Europium-labeled anti-GST antibody (assuming a GST-tagged RAF-RBD protein).

    • GST-tagged RAF-RBD (the RAS-binding domain of the RAF kinase).

    • GTPγS (a non-hydrolyzable GTP analog).

    • Test compound (an acrylamide-derivatized version of 3-Isopropyl-N-methylpyridin-4-amine).

  • Assay Procedure (384-well plate):

    • Incubate KRAS G12C protein with a dose-response curve of the test compound for a defined period (e.g., 60 minutes) to allow for covalent binding.

    • Add GTPγS to stimulate the exchange to the active state. Note: Covalent inhibitors trap the protein in the GDP state, so this step assesses the prevention of activation.

    • Add the detection mix: Biotin-anti-His, Eu-anti-GST, and GST-RAF-RBD.

    • Incubate for 60 minutes to allow for binding interactions.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the 665/620 nm ratio. A decrease in this ratio indicates that the compound has bound to KRAS G12C, preventing its interaction with RAF-RBD. Determine the IC₅₀ from the dose-response curve.

Summary Data Table

Hypothesized TargetTherapeutic AreaKey Validating ExperimentPrimary Endpoint
Voltage-Gated K+ Channels Neurology (MS, Ataxia)Patch-Clamp ElectrophysiologyIC₅₀ of K+ current inhibition
KRAS G12C (covalent) Oncology (Lung, Colorectal)TR-FRET Biochemical AssayIC₅₀ of KRAS/RAF-RBD interaction

Conclusion

3-Isopropyl-N-methylpyridin-4-amine represents a molecule of significant therapeutic potential, primarily due to its lineage from the clinically validated Kv channel blocker, 4-aminopyridine. The logical first step is a thorough investigation of its activity and selectivity across the family of Kv channels. However, the demonstrated success of the aminopyridine scaffold in developing potent, targeted oncology drugs opens up an exciting second avenue of research. The workflows detailed in this guide provide a robust framework for elucidating the primary targets of this compound and exploring its potential to be developed into a novel therapeutic agent for neurological disorders or cancer.

References

A complete list of all sources cited in this document.

  • Pharmacy Solutions. (2023, March 9). Discovering the Health Benefits of 4-Aminopyridine (4-AP). [Link]

  • Meuth, S. G., et al. (2016). Aminopyridines for the treatment of neurologic disorders. Continuum (Minneap Minn). [Link]

  • Wikipedia. 4-Aminopyridine. [Link]

  • Zrzavy, T., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation. [Link]

  • Captain Stirling Pharmacy. (2022, February 15). 4-AMINOPYRIDINE. [Link]

  • Taylor & Francis. 4-aminopyridine – Knowledge and References. [Link]

  • PubChem. 4-Aminopyridine. [Link]

  • Khalid, T., et al. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

  • ResearchGate. Effect of pyridine on key pharmacological parameters. [Link]

  • DNDi. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. [Link]

  • PubChem. 4-Methyl-2-(propan-2-yl)pyridin-3-amine. [Link]

  • PubChem. 3-Isopropyl-N,N-dimethylpyridin-4-amine. [Link]

  • Patsnap. (2021, November 19). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine.
  • Wikipedia. Isopropylamine. [Link]

  • Unibest Industrial Co., Ltd. Cas No. 1698293-93-4, 2-isopropyl-4-methylpyridin-3-amine. [Link]

  • ResearchGate. (2025, August 6). Synthesis and antibacterial activity of N-amino-derivatives of condensed pyridines. [Link]

  • Google Patents. CN100999491A - Preparation process of 3 amino-4 methyl pyridine.

Sources

CAS 1698293-93-4: The Critical Amine Linker in KRAS G12C Inhibition

[1]

Executive Summary & Identity

CAS 1698293-93-4 , chemically known as 2-Isopropyl-4-methylpyridin-3-amine (or 3-Amino-2-isopropyl-4-methylpyridine), is a specialized heterocyclic building block.[1][2][3][4] It has gained prominence as the pivotal "left-hand" amine moiety in the synthesis of Sotorasib (AMG 510) , the first-in-class KRAS G12C inhibitor approved for non-small cell lung cancer (NSCLC).[1]

Its structural uniqueness—a pyridine ring substituted with a bulky isopropyl group ortho to the amine—provides the necessary steric bulk to lock the final drug molecule into the cryptic pocket of the KRAS protein (P-loop), maximizing binding affinity and selectivity over wild-type RAS.

Chemical Identity Table
PropertyDetail
CAS Number 1698293-93-4
IUPAC Name 2-Isopropyl-4-methylpyridin-3-amine
Common Synonyms 3-Amino-2-isopropyl-4-methylpyridine; Sotorasib Impurity 3; Sotorese Intermediate; CPD2809-B1
Molecular Formula C

H

N

Molecular Weight 150.22 g/mol
SMILES CC1=C(N)C(C(C)C)=NC=C1
InChI Key VXPOAPWLMVAUCK-UHFFFAOYSA-N

Physicochemical Properties

Understanding the physical behavior of CAS 1698293-93-4 is essential for process chemistry, particularly in optimizing coupling reactions where solubility and nucleophilicity are rate-limiting.[1]

PropertyValueExperimental Context
Appearance White to pale yellow solid/liquid mixtureLow melting point solid; often handled as a melt or solution in DCM/THF.[1]
Boiling Point 267.7 ± 35.0 °C (Predicted)High boiling point requires vacuum distillation for purification.
Density 0.992 ± 0.06 g/cm³Similar to water; phase separation in aqueous workups requires careful solvent selection (e.g., DCM).
pKa 7.43 ± 0.18 (Predicted)Moderately basic. The ortho-isopropyl group slightly reduces nucleophilicity via steric hindrance compared to unhindered aminopyridines.[1]
Solubility Soluble in DCM, Methanol, DMSOPoor solubility in water; requires organic co-solvents for coupling.

Synthesis & Manufacturing Routes

The synthesis of CAS 1698293-93-4 has evolved from expensive cross-coupling methods to scalable condensation routes suitable for GMP manufacturing.[1]

Dominant Route: The Ethyl Isobutyrate Condensation

This route avoids expensive palladium catalysts and unstable boronic acids, utilizing cheap commodity chemicals.

Mechanism:

  • Condensation: Ethyl isobutyrate reacts with acetonitrile (base-catalyzed) to form a nitrile intermediate.

  • Cyclization: Reaction with DMF-DMA followed by ammonium acetate closes the pyridine ring.

  • Hofmann Rearrangement: The resulting amide is converted to the primary amine using hypochlorite/hydroxide.

SynthesisRouteStartEthyl Isobutyrate+ AcetonitrileInter12-Isobutyryl-3-methyl-2-butenenitrileStart->Inter1KOtBu, THFCondensationCyclic2-Isopropyl-4-methyl-3-cyanopyridineInter1->Cyclic1. DMF-DMA2. NH4OAcAmideNicotinamideIntermediateCyclic->AmideH2SO4HydrolysisFinalCAS 1698293-93-4(Amine)Amide->FinalNaOCl, NaOHHofmann Rearrangement

Caption: Scalable synthetic pathway for CAS 1698293-93-4 via Hofmann Rearrangement.

Application in Drug Discovery: The Sotorasib Connection

CAS 1698293-93-4 is the "anchor" molecule for Sotorasib.[1] Its specific role is to form the pyridopyrimidine dione scaffold.

Mechanism of Incorporation

The amine reacts with 2,6-dichloro-5-fluoronicotinic acid (or its acid chloride) to form an amide bond.[1] A subsequent cyclization (often using phosgene equivalents or oxalyl chloride) fuses the rings to create the bicyclic core.

Why this Amine?

  • Selectivity: The isopropyl group fills a hydrophobic pocket (P-loop) in the KRAS G12C mutant protein.

  • Atropisomerism: The bulky substituents create a chiral axis (atropisomerism) in the final drug, necessitating careful control of stereochemistry during synthesis.

SotorasibSynthesisAmineCAS 1698293-93-4(Amine)CouplingAmide Formation(Substitution of Cl)Amine->CouplingAcid2,6-Dichloro-5-fluoro-nicotinic acidAcid->CouplingCyclizationRing Closure(Formation of Dione)Coupling->CyclizationOxalyl Chloride / HeatSotorasibCoreSotorasib Core Scaffold(M-1 Intermediate)Cyclization->SotorasibCoreFunctionalization

Caption: Incorporation of CAS 1698293-93-4 into the Sotorasib (AMG 510) core scaffold.

Experimental Protocols

The following protocols are derived from patent literature optimizing the synthesis of KRAS inhibitors.

Protocol A: Hofmann Rearrangement (Synthesis of the Amine)

Objective: Convert 2-isopropyl-4-methylnicotinamide to CAS 1698293-93-4.[1]

  • Preparation: Charge a reactor with 2-isopropyl-4-methylnicotinamide (1.0 eq) and NaOH (aqueous solution, 4.0 eq). Cool to 0–5 °C.

  • Oxidation: Slowly add Sodium Hypochlorite (NaOCl) solution (1.1 eq) while maintaining the temperature below 10 °C. Stir for 1 hour.

  • Rearrangement: Warm the mixture to 20–25 °C and then heat to 70–80 °C for 2 hours. The solution will darken as the amine forms.

  • Workup: Cool to room temperature. Extract with Dichloromethane (DCM) (2x).[1]

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation: Verify purity via HPLC (>98% target) and ¹H NMR (Look for isopropyl methine septet at ~3.0 ppm).

Protocol B: Coupling with Nicotinic Acid Derivative

Objective: Couple CAS 1698293-93-4 with 2,6-dichloro-5-fluoronicotinic acid.[1]

  • Activation: Dissolve 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in DCM. Add catalytic DMF and Oxalyl Chloride (1.2 eq) dropwise at 0 °C. Stir until gas evolution ceases (Acid Chloride formation).

  • Addition: Dissolve CAS 1698293-93-4 (1.0 eq) and Diisopropylethylamine (DIPEA) (2.5 eq) in DCM.

  • Reaction: Add the acid chloride solution to the amine solution slowly at 0 °C.

  • Monitoring: Monitor by LC-MS for the disappearance of the amine (m/z 151) and formation of the amide intermediate.

  • Quench: Quench with saturated NaHCO₃. Separate phases and concentrate the organic layer.[5][6][7][8]

Handling, Stability & Safety

As a pyridine derivative, this compound poses specific hazards.

  • GHS Classification:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage:

    • Light Sensitivity: Store in amber vials or opaque containers. Pyridines can oxidize or discolor (N-oxide formation) upon prolonged light exposure.[1]

    • Atmosphere: Hygroscopic; store under Nitrogen or Argon.

    • Temperature: 2–8 °C is recommended for long-term storage to prevent degradation.[1]

References

  • Improved synthesis of KRAS G12C inhibitor compound. World Intellectual Property Organization (WIPO). Patent WO2021097207A1. (2021).[9] Link

  • Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry. Canon, J., et al. (2019). Link[1]

  • Development of a Commercial Manufacturing Process for Sotorasib. Organic Process Research & Development. (2022).[10] Link[1]

  • PubChem Compound Summary for CID 108190520. National Center for Biotechnology Information. (2025).[3][5][11] Link

Methodological & Application

Synthesis of 2-isopropyl-3-amino-4-methylpyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-isopropyl-3-amino-4-methylpyridine, a key intermediate in the development of KRAS G12C inhibitors for cancer therapy.[1] The protocol herein is structured to provide not only a step-by-step methodology but also the underlying chemical principles and rationale for experimental choices. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

2-Isopropyl-3-amino-4-methylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry.[2] Its primary utility lies in its role as a crucial building block for the synthesis of potent and selective inhibitors of the KRAS G12C mutant protein, a key driver in various cancers such as pancreatic, colorectal, and lung cancer.[1][3] The synthesis of this intermediate with high purity and yield is therefore a critical step in the drug discovery and development pipeline.

This application note details a robust and scalable multi-step synthesis of 2-isopropyl-3-amino-4-methylpyridine, commencing from readily available starting materials. The described pathway involves a series of condensation and cyclization reactions, followed by a final Hofmann degradation to install the desired amino group.

Overall Synthesis Workflow

The synthesis of 2-isopropyl-3-amino-4-methylpyridine can be achieved through a five-step process, beginning with ethyl isobutyrate. The overall workflow is depicted in the diagram below.

Synthesis_Workflow Ethyl Isobutyrate Ethyl Isobutyrate Step_1 Condensation Ethyl Isobutyrate->Step_1 Intermediate_1 2-isobutyryl-3-methyl- 2-butenenitrile Step_1->Intermediate_1 Step_2 Condensation Intermediate_1->Step_2 Intermediate_2 5-N,N-dimethyl-2-isobutyryl- 2,4-dipentenenitrile Step_2->Intermediate_2 Step_3 Cyclization Intermediate_2->Step_3 Intermediate_3 2-isopropyl-4-methyl- 3-cyanopyridine Step_3->Intermediate_3 Step_4 Hydrolysis Intermediate_3->Step_4 Intermediate_4 2-isopropyl-4-methyl- nicotinamide Step_4->Intermediate_4 Step_5 Hofmann Degradation Intermediate_4->Step_5 Final_Product 2-isopropyl-3-amino- 4-methylpyridine Step_5->Final_Product

Caption: Overall workflow for the synthesis of 2-isopropyl-3-amino-4-methylpyridine.

Detailed Synthesis Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 2-isopropyl-3-amino-4-methylpyridine.

Materials and Reagents
Reagent/MaterialPuritySupplier
Ethyl isobutyrate≥98%Commercially Available
AcetonitrileAnhydrousCommercially Available
Potassium tert-butoxide≥95%Commercially Available
Glacial Acetic AcidACS GradeCommercially Available
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)≥95%Commercially Available
Ammonium acetate≥98%Commercially Available
Sulfuric Acid95-98%Commercially Available
Sodium Hydroxide≥97%Commercially Available
Bromine≥99.5%Commercially Available
DichloromethaneACS GradeCommercially Available
EthanolAnhydrousCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Step-by-Step Procedure

This initial step involves a condensation reaction between ethyl isobutyrate and acetonitrile.

  • Procedure:

    • To a flame-dried, four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add ethyl isobutyrate (11.6 g, 0.1 mol) and anhydrous tetrahydrofuran (THF, 60 mL).

    • Add potassium tert-butoxide (20 g, 0.18 mol) to the solution and commence stirring.

    • Control the reaction temperature at 45-50°C and add acetonitrile (70 g, 1.7 mol) dropwise over a period of 30 minutes.

    • Maintain the reaction mixture at this temperature for 4 hours, monitoring the consumption of the starting material by TLC or GC.

    • Upon completion, cool the reaction mixture to below 10°C in an ice bath.

    • Carefully adjust the pH to 3-4 by the dropwise addition of glacial acetic acid.

    • Filter the resulting mixture and concentrate the organic phase under reduced pressure to obtain the crude product. The expected yield of the crude product is approximately 11.1 g.[1]

  • Rationale: This reaction is a base-catalyzed condensation. Potassium tert-butoxide is a strong, non-nucleophilic base that deprotonates acetonitrile to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of ethyl isobutyrate, leading to the formation of the butenenitrile derivative after subsequent dehydration.

The crude product from the previous step is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Procedure:

    • To a suitable reaction vessel, add the crude 2-isobutyryl-3-methyl-2-butenenitrile (15.1 g, approx. 0.1 mol), ethanol (60 mL), and DMF-DMA (11.9 g, 0.1 mol).

    • Heat the mixture to reflux with stirring and maintain for 3 hours.

    • After the reaction is complete, evaporate the solvent under reduced pressure.

    • Add water (50 mL) to the residue and triturate to induce precipitation.

    • Filter the solid, wash with water, and dry to obtain 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile. The expected yield is approximately 19.1 g (93%), with a purity of 99.5%.[1]

  • Rationale: DMF-DMA serves as a formylating agent, introducing a dimethylaminomethylene group to the active methylene position of the butenenitrile derivative. This sets up the molecule for the subsequent cyclization step.

This step involves the cyclization of the intermediate from Step 2 to form the pyridine ring.

  • Procedure:

    • In a reaction flask, combine 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile (20.6 g, approx. 0.1 mol), ethanol (80 mL), and ammonium acetate (30.8 g, 0.4 mol).

    • Heat the mixture to reflux with stirring and maintain for 6 hours.

    • Upon completion of the reaction, evaporate the solvent.

    • Add water (50 mL) to the residue and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-isopropyl-4-methyl-3-cyanopyridine. The expected yield is approximately 12.5 g (78%), with a purity of 99.3%.[1]

  • Rationale: Ammonium acetate serves as a source of ammonia. The reaction proceeds through a series of condensation and cyclization steps, where the ammonia displaces the dimethylamino group and facilitates the formation of the pyridine ring.

The final steps involve the conversion of the nitrile to an amino group via a Hofmann degradation. This is presented as a one-pot process in some literature, though it proceeds through an amide intermediate.

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood due to the use of bromine and strong acids/bases.

    • Prepare a solution of sodium hydroxide (e.g., 40%) in water.

    • To a cooled (0-5°C) solution of sodium hydroxide, slowly add bromine while maintaining the temperature below 10°C to form a sodium hypobromite solution.

    • In a separate flask, hydrolyze 2-isopropyl-4-methyl-3-cyanopyridine by heating with concentrated sulfuric acid. A patent suggests that using 85% sulfuric acid at 90°C can lead to charring.[1] Alternative, milder hydrolysis conditions may be explored.

    • After hydrolysis to the amide, cool the reaction mixture and carefully add it to the prepared sodium hypobromite solution, ensuring the temperature is maintained.

    • Allow the reaction to warm to room temperature and then heat as necessary to complete the degradation.

    • After cooling, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield 2-isopropyl-3-amino-4-methylpyridine.

  • Rationale: The nitrile is first hydrolyzed to a primary amide under acidic or basic conditions. The subsequent Hofmann degradation involves the reaction of the primary amide with an alkaline solution of bromine (or chlorine) to form an N-bromoamide intermediate. This intermediate then rearranges with the loss of bromide to form an isocyanate, which is subsequently hydrolyzed to the primary amine with the loss of carbon dioxide.

Characterization

The final product, 2-isopropyl-3-amino-4-methylpyridine, should be characterized to confirm its identity and purity.

  • Appearance: White to yellow liquid or solid.

  • Molecular Formula: C₉H₁₄N₂

  • Molecular Weight: 150.22 g/mol

  • Spectroscopic Analysis:

    • ¹H NMR: Expected signals for the isopropyl group (a doublet and a septet), the methyl group (a singlet), and the aromatic protons on the pyridine ring, as well as a broad singlet for the amino protons.

    • ¹³C NMR: Expected signals for the nine carbon atoms in their respective chemical environments.

    • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Safety and Handling

  • General Precautions: It is imperative to conduct all steps of this synthesis in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Potassium tert-butoxide: Corrosive and reacts violently with water. Handle in a dry atmosphere.

    • Bromine: Highly corrosive, toxic, and causes severe burns. Handle with extreme care.

    • Concentrated Sulfuric Acid: Highly corrosive and causes severe burns.

    • Sodium Hydroxide: Corrosive and causes severe burns.

  • An emergency eyewash and safety shower should be readily accessible.

Summary of Reaction Parameters

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Approx. Yield (%)
1CondensationEthyl isobutyrate, Acetonitrile, Potassium tert-butoxideTHF45-504Crude
2Condensation2-isobutyryl-3-methyl-2-butenenitrile, DMF-DMAEthanolReflux393
3Cyclization5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile, Ammonium acetateEthanolReflux678
4/5Hydrolysis & Hofmann Degradation2-isopropyl-4-methyl-3-cyanopyridine, H₂SO₄, NaOH, Br₂Water/AcidVariesVariesVariable

Mechanistic Representation

Hofmann_Degradation Amide 2-isopropyl-4-methyl- nicotinamide Step_A + Br₂ / NaOH Amide->Step_A N_Bromoamide N-bromoamide intermediate Step_A->N_Bromoamide Step_B Rearrangement - Br⁻ N_Bromoamide->Step_B Isocyanate Isocyanate intermediate Step_B->Isocyanate Step_C Hydrolysis - CO₂ Isocyanate->Step_C Amine 2-isopropyl-3-amino- 4-methylpyridine Step_C->Amine

Caption: Simplified mechanism of the Hofmann degradation step.

References

  • Arjunan, V., et al. "A comparative study on vibrational, conformational and electronic structure of 2-chloro-4-methyl-3-nitropyridine and 2-chloro-6-methylpyridine." Spectrochimica Acta Part A Molecular & Biomolecular Spectroscopy 92 (2012): 305-317. [Link]

  • Hangzhou Keyao Pharmaceutical Technology Co., Ltd. "Synthesis method of 2-isopropyl-3-amino-4-methylpyridine". Eureka | Patsnap. [Link]

  • Wikipedia. "Negishi coupling". [Link]

  • Google Patents.
  • WIPO Patentscope. "WO/2021/047603 SYNTHESIS METHOD APPLIED TO KRAS INHIBITOR DRUG HETEROCYCLIC INTERMEDIATE". [Link]

  • PubChem. "2-Amino-4-methyl-3-nitropyridine | C6H7N3O2 | CID 243166". [Link]

Sources

Application Notes & Protocols for High-Throughput Screening of 3-Isopropyl-N-methylpyridin-4-amine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.

Foreword: The Rationale for Kinase-Targeted High-Throughput Screening

The aminopyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Derivatives of 4-aminopyridine, for instance, have been identified as potassium channel blockers and phosphodiesterase-4 (PDE4) inhibitors.[1][2] Furthermore, the broader class of substituted pyridines is a cornerstone in the development of protein kinase inhibitors, a critical area in oncology and immunology research.[3][4][5] Given this precedent, a novel compound such as 3-Isopropyl-N-methylpyridin-4-amine represents a promising candidate for a high-throughput screening (HTS) campaign aimed at identifying novel kinase modulators.

This document provides a comprehensive guide to developing and executing robust HTS assays for the identification and characterization of small molecule inhibitors, using 3-Isopropyl-N-methylpyridin-4-amine as a representative test compound. We will delve into two industry-standard, homogeneous assay formats: a luminescence-based kinase activity assay and a fluorescence polarization-based binding assay. The protocols are designed to be adaptable for various kinase targets and scalable for large compound libraries, ensuring the generation of high-quality, actionable data.[6][7]

Part 1: Luminescence-Based Kinase Activity Assay (Primary Screen)

Principle of the Assay

The primary screen aims to rapidly identify "hits" from a large compound library that inhibit the enzymatic activity of the target kinase.[8] We will utilize a luminescence-based assay that quantifies the amount of ATP remaining in solution following a kinase reaction.[9][10] In this format, active kinases consume ATP to phosphorylate a substrate. The addition of a luciferase-based reagent results in a light signal that is inversely proportional to kinase activity; high luminescence indicates low ATP consumption and therefore, potent inhibition.[10][11] This "mix-and-read" format is highly amenable to automated HTS.[7][12]

Workflow Overview

The experimental workflow is designed for efficiency and robustness, minimizing plate handling steps and maximizing data quality.

HTS_Luminescence_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound_Dispensing Dispense Compound Library (e.g., 20 nL in 384-well plate) Enzyme_Addition Add Kinase Enzyme (e.g., 5 µL) Compound_Dispensing->Enzyme_Addition 1. Controls Dispense Controls (Positive: Staurosporine) (Negative: DMSO) Controls->Enzyme_Addition Substrate_Addition Initiate Reaction: Add ATP/Substrate Mix (e.g., 5 µL) Enzyme_Addition->Substrate_Addition 2. Incubation_1 Incubate at RT (e.g., 60 min) Substrate_Addition->Incubation_1 3. Detection_Reagent Add Luminescence Reagent (e.g., 10 µL Kinase-Glo®) Incubation_1->Detection_Reagent 4. Incubation_2 Incubate at RT (Dark, 10 min) Detection_Reagent->Incubation_2 5. Read_Plate Measure Luminescence (Plate Reader) Incubation_2->Read_Plate 6. Data_Analysis Data Analysis (Z-factor, % Inhibition) Read_Plate->Data_Analysis 7.

Caption: Workflow for the primary luminescence-based kinase activity screen.

Detailed Protocol: Screening for Inhibitors of Kinase-X

This protocol is optimized for a 384-well plate format. All additions should be performed with automated liquid handlers for precision.

Reagents & Materials:

  • Kinase-X: Recombinant enzyme (e.g., a relevant receptor tyrosine kinase).

  • Substrate: Specific peptide or protein substrate for Kinase-X.

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Test Compound: 3-Isopropyl-N-methylpyridin-4-amine and other library compounds, typically in 10 mM DMSO stocks.

  • Positive Control: Staurosporine (a broad-spectrum kinase inhibitor) at 10 µM.

  • Negative Control: DMSO.

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent).[9]

  • Assay Plates: Solid white, low-volume 384-well plates.

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 20 nL of each library compound, including 3-Isopropyl-N-methylpyridin-4-amine, into the appropriate wells of the 384-well plate. This results in a final assay concentration of 10 µM (assuming a 20 µL final volume).

    • Dispense 20 nL of 10 µM Staurosporine into positive control wells.

    • Dispense 20 nL of DMSO into negative control (maximum signal) wells.

  • Enzyme Addition:

    • Prepare a solution of Kinase-X in cold assay buffer at 2X the final desired concentration.

    • Dispense 5 µL of the Kinase-X solution into each well containing the compounds and controls.

    • Centrifuge the plate briefly (1 min at 1000 rpm) to ensure the enzyme and compounds are mixed at the bottom of the wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.[13]

  • Reaction Initiation:

    • Prepare a 2X reaction mix containing the kinase substrate and ATP in assay buffer. The ATP concentration should ideally be at or near the Km for the enzyme to facilitate the identification of competitive inhibitors.[8]

    • Add 5 µL of this reaction mix to all wells to start the kinase reaction.

    • Cover the plate and incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Reconstitute the Kinase-Glo® reagent according to the manufacturer's protocol.[11]

    • Add 10 µL of the reconstituted reagent to each well. This stops the kinase reaction and initiates the luminescence signal.

    • Incubate for 10 minutes in the dark to stabilize the luminescent signal.[10]

  • Data Acquisition:

    • Read the luminescence on a compatible plate reader.

Data Analysis & Interpretation

The quality of an HTS assay is determined by its ability to differentiate between signal and background noise. The Z-factor is a statistical measure of this separation.[8]

  • Z-Factor Calculation:

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Where SD is the standard deviation and Mean is the average of the positive (pos) and negative (neg) controls.

    • A Z-factor > 0.5 is considered excellent for HTS.

  • Percent Inhibition Calculation:

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

Hypothetical Screening Data:

Compound IDConc. (µM)Raw Luminescence (RLU)% InhibitionHit Flag
DMSO (Neg)N/A850,000 (avg)0%No
Staurosporine (Pos)1050,000 (avg)100%No
Cmpd-A01 (Test) 10 130,000 90% Yes
Cmpd-A0210780,0008.75%No
Cmpd-A0310450,00050%Yes

In this example, 3-Isopropyl-N-methylpyridin-4-amine (Cmpd-A01) would be flagged as a primary hit for follow-up studies.

Part 2: Fluorescence Polarization (FP) Binding Assay (Hit Confirmation & Orthogonal Screen)

Principle of the Assay

After identifying hits in the primary activity screen, it's crucial to confirm their mechanism of action. An orthogonal assay, which measures a different physical property, helps eliminate false positives.[8] A fluorescence polarization (FP) assay directly measures the binding of a compound to the target kinase.[14][15]

The principle relies on the rotational speed of molecules in solution. A small, fluorescently-labeled molecule (a "tracer" or "probe") tumbles rapidly, resulting in low polarization of emitted light.[12][16] When this tracer binds to a large protein like a kinase, its tumbling slows dramatically, leading to a high polarization signal.[12][17] A test compound that competes for the same binding site will displace the tracer, causing a decrease in polarization.[15]

Workflow Overview

This competitive binding assay allows for the determination of binding affinity (Ki or IC₅₀).

HTS_FP_Workflow cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_readout Measurement Compound_Titration Dispense Serial Dilution of Test Compound Kinase_Tracer_Mix Add Pre-mixed Kinase + Fluorescent Tracer Compound_Titration->Kinase_Tracer_Mix 1. Incubation Incubate at RT (e.g., 30 min, in dark) Kinase_Tracer_Mix->Incubation 2. Read_FP Read Fluorescence Polarization (mP units) Incubation->Read_FP 3. Dose_Response_Analysis Data Analysis (IC₅₀ Curve Fitting) Read_FP->Dose_Response_Analysis 4.

Caption: Workflow for the fluorescence polarization competitive binding assay.

Detailed Protocol: IC₅₀ Determination for 3-Isopropyl-N-methylpyridin-4-amine

Reagents & Materials:

  • Kinase-X: Purified recombinant enzyme.

  • Fluorescent Tracer: A small molecule ligand for Kinase-X conjugated to a fluorophore (e.g., BODIPY-TMR). The tracer's affinity (Kd) for the kinase should be known.

  • FP Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

  • Test Compound: 3-Isopropyl-N-methylpyridin-4-amine, serially diluted from a high concentration (e.g., 100 µM).

  • Assay Plates: Black, low-volume 384-well plates.

Procedure:

  • Compound Plating:

    • Create a 10-point, 3-fold serial dilution of the test compound in DMSO.

    • Dispense 20 nL of each concentration into the assay plate. Include DMSO-only wells for "no competition" controls.

  • Reagent Preparation & Addition:

    • Prepare a master mix of Kinase-X and the fluorescent tracer in FP assay buffer. The final concentrations should be optimized, but a typical starting point is [Kinase-X] = Kd of the tracer, and [Tracer] = 1-2 nM.

    • Dispense 20 µL of this master mix into all wells.

  • Incubation & Measurement:

    • Seal the plate and incubate for 30 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the tracer's fluorophore. Data is typically reported in millipolarization (mP) units.

Data Analysis & IC₅₀ Determination

The resulting data will show a dose-dependent decrease in the mP signal as the test compound displaces the fluorescent tracer.

  • Data Plotting: Plot the mP values against the logarithm of the test compound concentration.

  • Curve Fitting: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor required to displace 50% of the bound tracer.

Hypothetical IC₅₀ Data for 3-Isopropyl-N-methylpyridin-4-amine:

Log [Compound] (M)mP Value
-8.0255
-7.5252
-7.0248
-6.5220
-6.0155
-5.595
-5.075
-4.570
-4.072

Fitting this data would yield an IC₅₀ value, for example, of 1 µM, confirming that the compound directly binds to the target kinase.

Conclusion

This application note provides a robust framework for the high-throughput screening of novel chemical entities like 3-Isopropyl-N-methylpyridin-4-amine against protein kinase targets. By combining a high-sensitivity luminescence-based primary screen with a mechanistic fluorescence polarization-based secondary screen, researchers can efficiently identify and validate potent kinase inhibitors. This dual-assay approach ensures high confidence in the generated hits, providing a solid foundation for subsequent lead optimization campaigns in the drug discovery pipeline.[18][19]

References

  • Analysis of protein-ligand interactions by fluorescence polarization - PMC - NIH. (n.d.). Retrieved from [Link]

  • High Throughput Screening using DIANA Technology. (n.d.). Reaction Biology. Retrieved from [Link]

  • Protein-ligand binding measurements using fluorescence polarization - BMG Labtech. (n.d.). Retrieved from [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. (2025, April 29). Retrieved from [Link]

  • Fluorescence Polarization - tracerDB. (n.d.). Retrieved from [Link]

  • From Lab to Lead: Using Fluorescence Polarization in Drug Development - BellBrook Labs. (2025, November 17). Retrieved from [Link]

  • In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors - MDPI. (2014, February 27). Retrieved from [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC. (n.d.). Retrieved from [Link]

  • High Throughput Screening for Protein Kinase Inhibitors - Bentham Science Publisher. (n.d.). Retrieved from [Link]

  • High-throughput screening for kinase inhibitors - PubMed. (2005, March 15). Retrieved from [Link]

  • What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences. (2024, September 16). Retrieved from [Link]

  • The Power of High-Throughput Screening (HTS):Driving Smarter Drug Discovery. (2025, December 9). Retrieved from [Link]

  • Spotlight: Activity-Based Kinase Assay Formats - Reaction Biology. (2024, August 29). Retrieved from [Link]

  • The High-Throughput Screening Transformation in Modern Drug Development. (2025, March 2). Retrieved from [Link]

  • Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC. (2011, December 29). Retrieved from [Link]

  • Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024, November 7). Retrieved from [Link]

  • Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. (2003, February 24). Retrieved from [Link]

  • Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed. (2005, September 15). Retrieved from [Link]

  • Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed. (n.d.). Retrieved from [Link]

  • 4-Methyl-2-(propan-2-yl)pyridin-3-amine | C9H14N2 | CID 108190520 - PubChem. (n.d.). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of (E)-N′-substitute-4-((4-pyridylpyrimidin-2-yl)amino)benzohydrazide derivatives as novel potential CDK9 inhibitors - Arabian Journal of Chemistry. (2022, January 29). Retrieved from [Link]

  • 3-Isopropyl-N,N-dimethylpyridin-4-amine | C10H16N2 | CID 23423579 - PubChem. (n.d.). Retrieved from [Link]

  • High-Throughput Drug Screening | Creative Diagnostics. (n.d.). Retrieved from [Link]

  • Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed. (2012, May 24). Retrieved from [Link]

  • High-Throughput Encapsulated Nanodroplet Screening for Accelerated Co-Crystal Discovery - ChemRxiv. (n.d.). Retrieved from [Link]

  • CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents. (n.d.).

Sources

Application Notes and Protocols for Investigating the Biological Effects of 3-Isopropyl-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The exploration of novel chemical entities is a critical endeavor in modern drug discovery. 3-Isopropyl-N-methylpyridin-4-amine is a pyridine derivative with a structure that warrants investigation for potential biological activity. While public-domain data on this specific molecule is scarce, the structural motifs present, and the known activities of similar compounds, suggest that a systematic evaluation of its effects in biological systems is a worthwhile pursuit. For instance, the structurally related compound, 2-isopropyl-4-methylpyridin-3-amine, is a known intermediate in the synthesis of Sotorasib, a KRAS G12C inhibitor used in cancer therapy[1][2][3]. This relationship, while indirect, provides a rational starting point for a hypothesis-driven investigation into the potential anti-cancer properties of 3-Isopropyl-N-methylpyridin-4-amine.

This document provides a comprehensive, multi-phased experimental framework for researchers, scientists, and drug development professionals to characterize the biological effects of this novel compound. The protocols herein are designed to be self-validating, progressing from broad phenotypic screens to more specific target-based assays, and culminating in a rationale for potential in vivo studies. The causality behind each experimental choice is explained to provide a clear and logical path for investigation.

Phase 1: Foundational In Vitro Assessment

The initial phase of characterization is designed to determine the general biological activity of the compound, primarily focusing on its cytotoxic and anti-proliferative effects across a range of relevant cell lines. This phase is crucial for establishing a baseline understanding of the compound's potency and spectrum of activity.

Compound Preparation and Quality Control

Before initiating any biological assays, it is imperative to ensure the purity, identity, and stability of the test compound.

Protocol:

  • Purity and Identity Verification:

    • Obtain a certificate of analysis from the supplier, if available.

    • Independently verify the structure and purity of the compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). A purity of >95% is recommended for initial studies.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Solubility and Stability Assessment:

    • Determine the solubility of the compound in cell culture media.

    • Assess the stability of the compound in the stock solution and in culture media over the time course of the planned experiments.

Cytotoxicity and Anti-Proliferative Profiling

The initial assessment of a novel compound's biological activity often begins with evaluating its effect on cell viability and proliferation.[4][5][6] The MTT or CCK-8 assays are robust, colorimetric methods for this purpose, relying on the metabolic activity of viable cells to reduce a tetrazolium salt into a colored formazan product.[4][7]

Experimental Rationale: A panel of human cancer cell lines should be selected to screen for cytotoxic activity. Given the structural relationship of a similar compound to a KRAS inhibitor intermediate, it is logical to include cell lines with known KRAS mutations (e.g., A549, NCI-H358) as well as those with wild-type KRAS (e.g., MCF-7, HEK293T) to probe for any potential selectivity.

Protocol: MTT Cell Viability Assay [5][7][8]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of 3-Isopropyl-N-methylpyridin-4-amine in cell culture medium. A typical concentration range for an initial screen would be from 0.01 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: Hypothetical IC50 Values

Cell LineKRAS StatusIC50 (µM) of 3-Isopropyl-N-methylpyridin-4-amine
A549G12S5.2
NCI-H358G12C8.7
MIA PaCa-2G12C6.5
MCF-7Wild-Type> 100
HEK293TWild-Type> 100

Phase 2: Target Engagement and Mechanism of Action Studies

Should the foundational in vitro assessment reveal significant and potentially selective cytotoxic activity, the next phase focuses on identifying the molecular target and elucidating the mechanism of action.[9][10]

Target Engagement Assays

Directly demonstrating that a compound binds to its intended target within a cellular context is a critical step in drug development.[11] The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[12][13]

Experimental Rationale: Based on the hypothetical cytotoxicity data suggesting selectivity for KRAS-mutant cell lines, initial target engagement studies would logically focus on the KRAS protein.

Protocol: Cellular Thermal Shift Assay (CETSA) [13]

  • Cell Treatment:

    • Culture KRAS-mutant cells (e.g., A549) to near confluency.

    • Treat the cells with either the vehicle control or a high concentration of 3-Isopropyl-N-methylpyridin-4-amine (e.g., 10x the IC50 value) for a specified time (e.g., 1-2 hours).

  • Cell Lysis and Heat Shock:

    • Harvest the cells and resuspend them in a lysis buffer containing protease inhibitors.

    • Perform freeze-thaw cycles to ensure complete lysis.

    • Centrifuge to pellet the cell debris and collect the supernatant.

    • Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Protein Precipitation and Analysis:

    • Centrifuge the heated lysates at high speed to pellet the denatured and aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble KRAS protein remaining at each temperature using Western blotting.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the fraction of soluble KRAS protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

A more advanced and quantitative method for measuring intracellular target engagement is the NanoBRET™ Target Engagement Assay. This assay relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy acceptor.[14][15]

Downstream Signaling Pathway Analysis

To further understand the mechanism of action, it is essential to investigate the compound's effect on the signaling pathways downstream of the putative target.

Experimental Rationale: If 3-Isopropyl-N-methylpyridin-4-amine engages KRAS, it would be expected to modulate the activity of its downstream effectors, such as the MAPK/ERK and PI3K/AKT pathways.

Protocol: Western Blot Analysis of Signaling Proteins

  • Cell Treatment and Lysis:

    • Treat KRAS-mutant cells with increasing concentrations of the compound for a short duration (e.g., 2-6 hours).

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and then probe with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT).

    • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

  • Detection and Analysis:

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins.

Visualization of Experimental Workflow and a Key Signaling Pathway

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: MoA Studies cluster_2 Phase 3: In Vivo Validation P1_1 Compound QC P1_2 Cytotoxicity Screening (MTT/CCK-8 Assay) P1_1->P1_2 P2_1 Target Engagement (CETSA/NanoBRET) P1_2->P2_1 If Active P2_2 Pathway Analysis (Western Blot) P2_1->P2_2 P3_1 Xenograft Model P2_2->P3_1 If Target Validated P3_2 Efficacy & PK/PD Studies P3_1->P3_2

Caption: High-level experimental workflow for characterizing a novel compound.

KRAS_Pathway RTK Receptor Tyrosine Kinase RAS KRAS RTK->RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified KRAS downstream signaling pathway.

Phase 3: In Vivo Proof-of-Concept Studies

Positive and compelling in vitro data on cytotoxicity, target engagement, and mechanism of action provide a strong rationale for progressing to in vivo studies.[6][16] These studies are essential for evaluating the compound's efficacy and safety in a whole-organism context.[17]

Animal Model Selection

The choice of animal model is critical for the translational relevance of the study.[18]

Recommendation:

  • Xenograft Models: Immunodeficient mice (e.g., NOD-SCID or nude mice) bearing subcutaneous xenografts of human cancer cell lines that demonstrated high sensitivity to the compound in vitro (e.g., A549) would be an appropriate initial model.

Experimental Design for an Efficacy Study

Protocol:

  • Ethical Approval:

    • All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by the Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation and Grouping:

    • Inject the selected cancer cells subcutaneously into the flank of the mice.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Dosing and Administration:

    • Administer 3-Isopropyl-N-methylpyridin-4-amine via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various dose levels.

    • Include a vehicle control group.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • The primary endpoint is tumor growth inhibition.

    • Secondary endpoints can include survival analysis and assessment of target modulation in tumor tissue at the end of the study.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies:

    • Conduct parallel studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties and to correlate drug exposure with the biological response.

Conclusion

This document outlines a systematic and logical approach to investigate the biological effects of the novel compound 3-Isopropyl-N-methylpyridin-4-amine. By progressing from broad in vitro screens to specific mechanism-of-action studies and finally to in vivo validation, researchers can build a comprehensive profile of the compound's therapeutic potential. The provided protocols offer a robust framework for generating high-quality, reproducible data to guide future drug development efforts.

References

  • Scantox. (2026, February 14). A Comprehensive Overview of FDA Preclinical Guidance: What You Need to Know. Retrieved from [Link]

  • Visikol. (2023, May 23). The Importance of In Vitro Assays. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Taylor & Francis Group. (n.d.). PRECLINICAL DEVELOPMENT HANDBOOK. Retrieved from [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]

  • Frontiers. (2024, March 6). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]

  • Agno Pharmaceuticals. (2023, May 27). Complete Guide To Pre-Clinical Drug Product Manufacturing. Retrieved from [Link]

  • protocols.io. (2020, December 14). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Retrieved from [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved from [Link]

  • PubMed. (2007, June 15). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Retrieved from [Link]

  • ACS Publications. (2025, July 17). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. Retrieved from [Link]

  • AACR Journals. (2009, May 18). In vitro and In vivo Anticancer Activity of Novel Synthetic Makaluvamine Analogues. Retrieved from [Link]

  • Aurigene. (n.d.). In vivo Pharmacology Services and Studies | CRO Company. Retrieved from [Link]

  • PubChem. (n.d.). 3-Isopropyl-N,N-dimethylpyridin-4-amine. Retrieved from [Link]

  • MDPI. (2025, June 21). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Retrieved from [Link]

  • Patsnap. (2021, November 19). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-2-(propan-2-yl)pyridin-3-amine. Retrieved from [Link]

  • Unibest Industrial Co., Ltd. (n.d.). Cas No. 1698293-93-4, 2-isopropyl-4-methylpyridin-3-amine. Retrieved from [Link]

  • WIPO Patentscope. (2021, March 18). WO/2021/047603 SYNTHESIS METHOD APPLIED TO KRAS INHIBITOR DRUG HETEROCYCLIC INTERMEDIATE. Retrieved from [Link]

Sources

Cell culture protocols for testing 3-Isopropyl-N-methylpyridin-4-amine cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the standardized protocols for evaluating the cytotoxic profile of 3-Isopropyl-N-methylpyridin-4-amine , a substituted aminopyridine derivative. While aminopyridines are pharmacologically significant as potassium channel blockers (e.g., 4-Aminopyridine) and kinase inhibitor scaffolds, their lipophilic nature and basicity require specific handling in cell culture environments to prevent precipitation-induced artifacts or solvent toxicity.

This guide provides a self-validating workflow to determine:

  • Metabolic Inhibition: Via NAD(P)H-dependent cellular oxidoreductase activity (MTS/CCK-8).

  • Membrane Integrity: Via Lactate Dehydrogenase (LDH) leakage.[1]

  • Mode of Death: Differentiating apoptosis from necrosis.

Pre-Experimental Planning

Compound Properties & Handling[2]
  • Compound: 3-Isopropyl-N-methylpyridin-4-amine

  • Chemical Class: Substituted 4-aminopyridine.[1]

  • Physicochemical Risks:

    • Basicity: The secondary amine and pyridine ring can alter culture media pH at high concentrations (>100 µM), potentially causing false-positive toxicity.

    • Solubility: Moderate lipophilicity (Predicted LogP ~2.1). Low aqueous solubility at neutral pH.

Vehicle Preparation (Critical)

Dimethyl Sulfoxide (DMSO) is the required vehicle. Aqueous buffers (PBS) are unsuitable for stock preparation due to potential precipitation.

  • Stock Concentration: Prepare a 100 mM master stock in sterile, cell-culture grade DMSO.

  • Storage: Aliquot into amber glass vials (hygroscopic protection) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Limit: The final concentration of DMSO in the cell culture well must not exceed 0.5% (v/v) . Higher levels induce differentiation in neuroblastoma lines (e.g., SH-SY5Y) and membrane permeabilization in hepatocytes (HepG2).

Experimental Workflow Diagram

The following diagram outlines the logical flow from stock preparation to data acquisition.

G Stock Master Stock (100 mM in DMSO) QC Solubility Check (No Precipitate) Stock->QC Dilution Serial Dilution (2x Conc. in Media) QC->Dilution Pass Treatment Compound Addition (72h Incubation) Dilution->Treatment Seeding Cell Seeding (HepG2 / SH-SY5Y) Seeding->Treatment 24h Attachment Assay_MTS Metabolic Assay (MTS/CCK-8) Treatment->Assay_MTS Supernatant Removed Assay_LDH Membrane Assay (LDH Release) Treatment->Assay_LDH Supernatant Harvested Analysis Data Analysis (IC50 & Z-Factor) Assay_MTS->Analysis Assay_LDH->Analysis

Caption: Integrated workflow for cytotoxicity profiling, ensuring parallel assessment of metabolic activity and membrane integrity.

Detailed Protocols

Protocol A: Metabolic Viability (CCK-8/MTS)

Rationale: Tetrazolium salts (MTS) or WST-8 (CCK-8) are reduced by mitochondrial dehydrogenases in viable cells. This is the primary screen for IC50 determination.

Materials:

  • Cell Line: HepG2 (Liver model) or SH-SY5Y (Neurotoxicity model).

  • Reagent: Cell Counting Kit-8 (CCK-8) or MTS Reagent.

  • Control Compound: Staurosporine (1 µM) or Doxorubicin (10 µM).

Step-by-Step Procedure:

  • Seeding: Plate cells in 96-well clear-bottom plates.

    • Density: 5,000 cells/well (Adherent lines).

    • Volume: 100 µL/well.

    • Incubation: 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Preparation (2X Method):

    • Prepare a "Intermediate Plate" with serial dilutions (1:3) of the compound in complete media at 2x the desired final concentration.

    • Range: 0.1 µM to 100 µM (8 points).

    • Vehicle Control: Media + 1% DMSO (Final on cells will be 0.5%).

  • Treatment:

    • Remove 50 µL of media from the cell plate (carefully, do not disturb monolayer).

    • Add 50 µL of the 2x compound solution from the Intermediate Plate.

    • Result: Final volume 100 µL, Final DMSO 0.5%.

  • Incubation: Incubate for 72 hours .

  • Readout:

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate 1–4 hours until orange color develops.

    • Measure Absorbance at 450 nm .

Protocol B: Membrane Integrity (LDH Release)

Rationale: Aminopyridines can cause necrosis or pore formation. LDH is a stable cytosolic enzyme released only upon membrane rupture.

Modifications to Protocol A:

  • Perform the treatment as described above.[1][2][3]

  • Harvesting: At the 72-hour mark, before adding CCK-8, transfer 50 µL of supernatant to a new clear 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Lactate + NAD+ + Tetrazolium).

  • Controls (Required):

    • Spontaneous Release: Untreated cells.

    • Maximum Release: Cells treated with Lysis Buffer (Triton X-100) 45 mins prior to harvest.

  • Readout: Measure Absorbance at 490 nm .

Data Analysis & Interpretation

Quantitative Metrics

Summarize data using the following structure. A Z-Factor > 0.5 is required for the assay to be considered valid.

MetricFormula / DefinitionAcceptance Criteria
% Viability

Vehicle Control = 100% ± 10%
% Cytotoxicity

Max Release > 10x Spontaneous
IC50 Non-linear regression (4-parameter logistic fit)

Z-Factor $1 - (3(\sigma_p + \sigma_n) /\mu_p - \mu_n
Mechanistic Decision Tree

Use the comparison between MTS (Metabolism) and LDH (Membrane) to infer the mechanism of action.

Mechanism Input Assay Results MTS_Low MTS: Low (Metabolic Loss) Input->MTS_Low Safe Conclusion: Non-Toxic Input->Safe MTS High / LDH Low LDH_High LDH: High (Membrane Rupture) MTS_Low->LDH_High High Leakage LDH_Low LDH: Low (Membrane Intact) MTS_Low->LDH_Low No Leakage Necrosis Conclusion: Primary Necrosis LDH_High->Necrosis Apoptosis Conclusion: Early Apoptosis or Growth Arrest LDH_Low->Apoptosis

Caption: Logic flow for interpreting divergent results between metabolic and membrane integrity assays.

Troubleshooting & Optimization

  • Compound Precipitation:

    • Symptom:[3][4] Spikes in absorbance at high concentrations (turbidity).

    • Solution: Inspect wells under a microscope before adding reagents. If precipitate is visible, data at that concentration is invalid.

  • Edge Effect:

    • Symptom:[3][4] Outer wells show higher variance.

    • Solution: Fill outer wells with PBS (do not plate cells there) or use a pre-incubation step at room temperature (20 mins) to allow even settling.

  • Interference:

    • Symptom:[3][4] The compound itself is colored or fluorescent.

    • Solution: Include a "Compound Only" control (Media + Compound, no cells) and subtract this value from the experimental wells.

References

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Thermo Fisher Scientific. (2023). Cytotoxicity Assay Protocols: LDH and MTT/MTS.

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.

  • Promega Corporation. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.

Sources

Application Note: Strategic Utilization of 3-Isopropyl-N-methylpyridin-4-amine in Next-Generation KRAS Inhibitor Development for Pancreatic Cancer

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on utilizing 3-Isopropyl-N-methylpyridin-4-amine (CAS 90565-30-3) as a critical pharmacophore in the development of small-molecule inhibitors for Pancreatic Ductal Adenocarcinoma (PDAC).[1][2]

Executive Summary & Scientific Rationale

Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most lethal malignancies, with >90% of cases driven by KRAS mutations (predominantly G12D and G12V).[1][2] Historically considered "undruggable," the recent success of KRAS G12C inhibitors (e.g., Sotorasib, Adagrasib) has validated the Switch II pocket as a viable therapeutic target.[1][2]

3-Isopropyl-N-methylpyridin-4-amine serves as a high-value privileged scaffold in this context.[1][2] Its structural attributes—a pyridine ring substituted with a bulky hydrophobic isopropyl group and a reactive N-methylamino handle—mimic the key pharmacophoric elements found in successful KRAS and kinase inhibitors.[1][2]

Mechanism of Action (Hypothesis):

  • Hydrophobic Anchoring: The 3-isopropyl group is designed to occupy the hydrophobic sub-pocket (e.g., the P2 pocket in KRAS or the gatekeeper region in kinases), displacing water and increasing binding entropy.[1][2]

  • H-Bonding Vector: The 4-(N-methyl)amino group acts as a directed hydrogen bond donor/acceptor, facilitating precise orientation within the hinge region or allosteric sites via covalent or non-covalent interactions.[1][2]

  • Scaffold Rigidity: The pyridine core provides the necessary planar geometry to minimize entropic penalties upon binding.[1][2]

This guide details the protocol for incorporating this building block into a Fragment-Based Drug Discovery (FBDD) campaign, specifically targeting the KRAS-MAPK signaling axis.[1][2]

Chemical Synthesis Protocol: Scaffold Conjugation

The primary utility of 3-Isopropyl-N-methylpyridin-4-amine is as a nucleophilic building block to functionalize core heterocycles (e.g., chloropyrimidines or quinazolines).[1][2]

Workflow: Buchwald-Hartwig Amination

Objective: Couple 3-Isopropyl-N-methylpyridin-4-amine to a halogenated core scaffold (e.g., 2,4-dichloropyrimidine) to generate a focused library of inhibitors.[1][2]

Materials:

  • Amine: 3-Isopropyl-N-methylpyridin-4-amine (1.0 eq)[1][2][3][4]

  • Electrophile: 2,4-Dichloropyrimidine derivative (1.0 eq)[1][2]

  • Catalyst: Pd2(dba)3 (0.05 eq)[1][2]

  • Ligand: Xantphos or BINAP (0.1 eq)

  • Base: Cs2CO3 (2.0 eq)[1][2]

  • Solvent: Anhydrous 1,4-Dioxane[2]

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and purge with Argon for 15 minutes.

  • Reagent Loading: Add the electrophile (1.0 mmol), 3-Isopropyl-N-methylpyridin-4-amine (1.0 mmol), Pd2(dba)3 (46 mg), Xantphos (58 mg), and Cs2CO3 (650 mg) to the flask.

  • Solvation: Add anhydrous 1,4-Dioxane (10 mL) via syringe.

  • Reaction: Heat the mixture to 100°C for 12–16 hours under Argon. Monitor progress via LC-MS (Target Mass: [M+H]+).

  • Work-up: Cool to Room Temperature (RT). Filter through a Celite pad, washing with EtOAc.[1][2] Concentrate the filtrate under reduced pressure.

  • Purification: Purify via Flash Column Chromatography (SiO2, 0–10% MeOH in DCM gradient).

  • Validation: Verify structure by 1H-NMR and HRMS. Key Signal: Isopropyl methine proton (~3.0 ppm, septet) and N-methyl doublet (~2.9 ppm).[1][2]

In Vitro Biochemical Validation: KRAS-Raf Interaction Assay

Objective: Quantify the ability of the synthesized analog to disrupt the protein-protein interaction (PPI) between KRAS (G12D/V) and its effector CRAF.[1][2]

Method: Homogeneous Time-Resolved Fluorescence (HTRF).[2]

Reagents:

  • Donor: Anti-GST-Europium Cryptate (binds GST-KRAS).[1][2]

  • Acceptor: Anti-6His-d2 (binds His-CRAF RBD).[1][2]

  • Proteins: Recombinant Human KRAS G12D (GST-tagged) and CRAF RBD (His-tagged).[1][2]

Protocol:

  • Compound Preparation: Prepare 10-point serial dilutions of the test compound in DMSO (Top concentration: 10 µM).

  • Plate Setup: Dispense 2 µL of compound into a 384-well low-volume white plate.

  • Protein Addition:

    • Add 4 µL of GST-KRAS G12D (5 nM final).[2]

    • Add 4 µL of His-CRAF RBD (5 nM final).[1][2]

    • Incubate for 15 minutes at RT.

  • Detection:

    • Add 2 µL of Anti-GST-Europium Cryptate.[2]

    • Add 2 µL of Anti-6His-d2.[1][2]

    • Incubate for 1 hour at RT.

  • Readout: Measure fluorescence at 665 nm and 620 nm using a microplate reader (e.g., PHERAstar).

  • Analysis: Calculate HTRF Ratio (665/620 * 10^4). Determine IC50 using a 4-parameter logistic fit.

Cellular Profiling: PDAC Models

Objective: Assess cellular potency and pathway inhibition in relevant pancreatic cancer cell lines.

Cell Lines:

  • MIA PaCa-2: KRAS G12C (Homozygous).[1][2]

  • PANC-1: KRAS G12D (Heterozygous).[1]

  • BxPC-3: Wild-type KRAS (Negative Control).[1][2]

A. Cell Viability Assay (CTG)

  • Seed cells (3,000 cells/well) in 96-well plates. Allow attachment overnight.

  • Treat with serial dilutions of the compound (0.001 – 10 µM) for 72 hours.

  • Add CellTiter-Glo reagent (Promega) and measure luminescence.[1]

  • Success Criteria: IC50 < 100 nM in KRAS-mutant lines; > 1 µM in BxPC-3 (Selectivity Index > 10).[1][2]

B. Mechanistic Biomarker Analysis (Western Blot)

  • Treatment: Treat MIA PaCa-2 cells with IC90 concentration for 2, 6, and 24 hours.[1][2]

  • Lysis: Harvest lysates in RIPA buffer + Phosphatase Inhibitors.

  • Targets:

    • p-ERK1/2 (T202/Y204): Direct readout of MAPK pathway suppression.[2]

    • p-AKT (S473): Readout of PI3K/AKT crosstalk.

    • Total KRAS: Loading control.

Data Visualization & Pathway Logic

The following diagram illustrates the critical role of the 3-Isopropyl-N-methylpyridin-4-amine scaffold in blocking the KRAS signaling cascade.

KRAS_Inhibition cluster_compound Inhibitor Design Compound Scaffold: 3-Isopropyl-N-methylpyridin-4-amine Core Heterocyclic Core (e.g., Pyrimidine) Compound->Core Buchwald Coupling KRAS_GTP KRAS-GTP (Active State) RAF RAF Kinase KRAS_GTP->RAF Recruitment MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK (Proliferation) ERK->pERK Activation Inhibitor Synthesized Inhibitor Inhibitor->KRAS_GTP Binds Switch II (Hydrophobic Lock) Inhibitor->RAF Disrupts PPI

Caption: Schematic of KRAS pathway inhibition. The 3-isopropyl moiety targets the hydrophobic Switch II pocket, preventing RAF recruitment and downstream ERK phosphorylation.[1][2]

Data Summary Table

AssayMetricTarget ValueRationale
Biochemical HTRF IC50< 50 nMHigh-affinity binding to KRAS-GTP state is required to compete with intracellular RAF.[1][2]
MIA PaCa-2 Viability IC50< 100 nMPotent inhibition of G12C-driven proliferation.[1][2]
BxPC-3 Viability IC50> 2000 nMEnsures selectivity against WT KRAS to minimize toxicity.[1][2]
p-ERK Suppression EC50< 50 nMConfirming on-target modulation of the MAPK pathway.[1][2]
Solubility (PBS) Kinetic> 50 µMThe N-methyl amine improves solubility compared to all-carbon analogs.[1][2]

References

  • Canon, J., et al. (2019).[1][2] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.[1][2] Nature. [Link][1][2]

  • Hallin, J., et al. (2020).[1][2] The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients.[1][2] Cancer Discovery. [Link][1][2]

  • McCormick, F. (2011).[1][2] KRAS as a Therapeutic Target. Clinical Cancer Research. [Link]

  • Ostrem, J. M., et al. (2013).[1][2] K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions.[2] Nature. [Link][1][2]

  • PubChem Compound Summary. (2023). 3-Isopropyl-N-methylpyridin-4-amine (CAS 90565-30-3).[1][2][3][4][5] National Center for Biotechnology Information.[1][2] [Link](Note: General search landing for verification)[1][2]

Sources

Troubleshooting & Optimization

Troubleshooting side reactions in 3-Isopropyl-N-methylpyridin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Isopropyl-N-methylpyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. The content is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.

Introduction: Synthetic Strategy and Key Challenges

The synthesis of 3-Isopropyl-N-methylpyridin-4-amine typically proceeds via a two-stage route: first, the installation of the isopropyl group onto a pyridine backbone, followed by the N-methylation of the 4-amino substituent. While seemingly straightforward, this synthesis is fraught with potential pitfalls, from unreactive starting materials to competing side reactions that can complicate purification and significantly lower yields. This guide provides expert insights into the causality of these issues and offers validated protocols to overcome them.

A common synthetic approach is illustrated below, starting from a 3-halo-4-aminopyridine precursor. The troubleshooting questions are organized according to this general workflow.

G cluster_0 Stage 1: C-C Bond Formation cluster_1 Stage 2: N-Methylation A 3-Halo-4-aminopyridine B 3-Isopropyl-4-aminopyridine A->B Isopropylation (e.g., Suzuki or Negishi Coupling) A->B C 3-Isopropyl-N-methylpyridin-4-amine B->C Reductive Amination (Formaldehyde, Reducing Agent) B->C

Figure 1. General synthetic workflow for 3-Isopropyl-N-methylpyridin-4-amine.
Section 1: Troubleshooting the 3-Isopropyl-4-aminopyridine Intermediate

This section addresses challenges related to the initial C-C bond formation to create the 3-isopropylpyridine core.

Q1: My cross-coupling reaction (e.g., Suzuki, Negishi) to install the isopropyl group is failing or giving very low yields. What are the common causes?

A1: Failure in palladium-catalyzed cross-coupling reactions is a frequent issue, often stemming from the deactivation of the catalyst or suboptimal reaction parameters. Here are the primary factors to investigate:

  • Oxygen Sensitivity: The active Pd(0) catalyst is extremely sensitive to oxygen and will be readily oxidized to an inactive Pd(II) state.[1]

    • Solution: Ensure your entire setup is rigorously deoxygenated. Solvents must be degassed using methods like sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or via several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the entire reaction.

  • Inactive Catalyst or Ligand: The choice of ligand is critical for stabilizing the Pd(0) species and facilitating the catalytic cycle.[2] Sterically hindered ligands are often required for coupling with secondary alkyl groups.

    • Solution: Use a fresh batch of a high-quality palladium pre-catalyst and ligand. Consider using air-stable pre-catalysts (e.g., palladacycles) which are designed for easier handling. Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands to find one optimal for your specific substrate.

  • Incorrect Base or Poor Base Quality: The base plays a crucial role in the transmetalation step. Its strength, solubility, and purity are paramount.

    • Solution: Ensure the base (e.g., K₃PO₄, Cs₂CO₃) is anhydrous and finely powdered to maximize its surface area and reactivity. Water can interfere with the reaction, so using an anhydrous base is critical. Sometimes, screening different bases is necessary to find the optimal conditions.[1]

  • Low Reagent Purity: Boronic acids and their esters can degrade upon exposure to air and moisture, a process known as protodeboronation.[1] Organozinc reagents are also highly sensitive.

    • Solution: Use fresh, high-purity coupling partners. Isopropylboronic acid pinacol ester is generally more stable than the corresponding boronic acid. Ensure all starting materials are dry.

Q2: I'm observing significant hydrodehalogenation (loss of the bromine or chlorine) instead of the desired isopropyl product. How can I prevent this?

A2: Hydrodehalogenation is a common side reaction in cross-coupling chemistry, where the aryl halide is reduced to an arene. This typically arises from two main pathways:

  • β-Hydride Elimination: This can occur from the Pd(II)-alkyl intermediate if the alkyl group has a β-hydrogen. While less common with isopropyl groups compared to longer chains, it can still be a competing pathway. The mechanism of Buchwald-Hartwig amination, a related cross-coupling reaction, shows that β-hydride elimination can compete with the desired reductive elimination step.[3]

    • Solution: The choice of ligand is critical to favor reductive elimination over β-hydride elimination. Bulky, electron-rich ligands often accelerate reductive elimination, minimizing this side reaction.

  • Protonolysis of Intermediates: The presence of trace amounts of water or other protic sources can quench organometallic intermediates in the catalytic cycle, leading to the reduced byproduct.

    • Solution: Use anhydrous solvents and reagents. Ensure the base is not a source of protons or hydrides. Switching to a non-hydridic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial.

Section 2: Troubleshooting the N-Methylation Step

This section focuses on the selective methylation of the 4-amino group, most commonly achieved via reductive amination.

Q3: My reductive amination with formaldehyde is slow and gives poor conversion to the final product. Why is this happening?

A3: The low reactivity of aminopyridines in reductive amination is a well-documented challenge.[4][5] The primary cause is the reduced nucleophilicity of the exocyclic amino group due to the electron-withdrawing effect of the pyridine ring nitrogen. This hinders the initial, crucial step of imine/iminium ion formation.

G cluster_0 Troubleshooting Workflow: Low Conversion in Reductive Amination Start Low Conversion Observed Check_pH Is pH optimal (5-6)? Start->Check_pH Check_Reagent Are reagents fresh? (esp. formaldehyde) Check_pH->Check_Reagent Yes Adjust_pH Adjust with AcOH to pH 5-6 Check_pH->Adjust_pH No Consider_Catalyst Is an acid catalyst needed? Check_Reagent->Consider_Catalyst Yes Replace_Reagent Use fresh paraformaldehyde or aqueous formaldehyde Check_Reagent->Replace_Reagent No Increase_Temp Increase Reaction Temperature? Consider_Catalyst->Increase_Temp No Add_Catalyst Add catalytic TFA or a Lewis Acid (e.g., Ti(OiPr)₄) Consider_Catalyst->Add_Catalyst Yes End Improved Conversion Increase_Temp->End Yes Re_evaluate Re-evaluate overall strategy Increase_Temp->Re_evaluate No Adjust_pH->Check_Reagent Replace_Reagent->Consider_Catalyst Add_Catalyst->Increase_Temp

Figure 2. Decision tree for troubleshooting low conversion in reductive amination.

Troubleshooting Steps:

  • Optimize pH: Imine formation is acid-catalyzed but the amine must remain sufficiently nucleophilic. The optimal pH for most reductive aminations is mildly acidic (pH 5-6).[6]

    • Action: Add a catalytic amount of acetic acid to your reaction. If you are already using an acetate buffer system, confirm the pH. Too much acid will fully protonate the amine, rendering it non-nucleophilic.

  • Use a Lewis Acid Catalyst: For particularly unreactive amines, a stronger acid catalyst may be required to facilitate carbonyl activation and subsequent dehydration.

    • Action: Consider adding a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) to drive the formation of the imine intermediate. In some systems, strong Brønsted acids like trifluoroacetic acid (TFA) combined with a robust reducing agent have been shown to be effective for unreactive aminopyridines.[7][8]

  • Increase Reagent Concentration/Temperature: Le Chatelier's principle can be applied to drive the equilibrium toward the imine.

    • Action: Use a moderate excess of formaldehyde. Running the reaction at a higher temperature (e.g., 50-60 °C) can also increase the rate of imine formation, but be mindful of potential side reactions and reagent volatility.[4]

Q4: I am observing the formation of the N,N-dimethyl byproduct or a quaternary pyridinium salt. How can I achieve selective mono-methylation?

A4: Over-alkylation is a classic problem when methylating amines. While reductive amination is generally more selective than direct alkylation with methyl halides, over-methylation can still occur if the newly formed secondary amine is more nucleophilic than the starting primary amine.

  • Cause of N,N-dimethylation: The secondary amine product can react with another equivalent of formaldehyde to form a new iminium ion, which is then reduced to the tertiary N,N-dimethyl amine.

  • Cause of Quaternization: This is more common when using direct alkylating agents like methyl iodide but can also occur if formaldehyde and a reducing agent generate a highly reactive methylating species in situ.

Strategies for Selective Mono-Methylation:

  • Control Stoichiometry: Carefully control the amount of formaldehyde used.

    • Action: Use only a slight excess (1.05-1.2 equivalents) of formaldehyde relative to the amine. Add the formaldehyde solution slowly to the reaction mixture to avoid localized high concentrations.

  • Use a Stepwise Procedure: Separate the imine formation and reduction steps.

    • Action: First, form the imine by stirring the amine and formaldehyde in a suitable solvent (e.g., methanol or DCM) at room temperature, often with a dehydrating agent like MgSO₄. Monitor by TLC/LCMS for the disappearance of the starting amine. Once imine formation is complete, add the reducing agent. This prevents the reducing agent from being present while there is a large excess of formaldehyde.[6]

  • Employ a "Borrowing Hydrogen" Catalyst System: More advanced methods use methanol as the methylating agent with a transition metal catalyst (e.g., Iridium or Ruthenium).[5][9] These systems can offer very high selectivity for mono-methylation.

Q5: My reaction is producing a significant amount of methanol from the reduction of formaldehyde. What is wrong with my choice of reducing agent?

A5: This indicates that your reducing agent is reacting faster with the formaldehyde starting material than with the iminium ion intermediate. This is a common issue when using overly reactive or non-selective hydrides.

G cluster_0 Desired Pathway cluster_1 Side Reaction Amine 3-Isopropyl-4-aminopyridine (Primary Amine) Imine Iminium Ion Intermediate Amine->Imine Aldehyde Formaldehyde Aldehyde->Imine + H⁺, -H₂O Byproduct Methanol (Byproduct) Aldehyde->Byproduct Reduction (Non-Selective) [NaBH₄] Product Target Product (Secondary Amine) Imine->Product Reduction (Selective) [NaBH(OAc)₃ or NaBH₃CN]

Figure 3. Competing reaction pathways for the reducing agent.

Comparison of Common Reducing Agents:

Reducing AgentAbbreviationSelectivityReactivity & Comments
Sodium TriacetoxyborohydrideNaBH(OAc)₃High. Selective for imines/iminiums over aldehydes/ketones.Recommended. Mild, effective, and does not require strict pH control. It is the reagent of choice for most modern reductive aminations.[6][10]
Sodium CyanoborohydrideNaBH₃CNHigh. Selective for imines at neutral or slightly acidic pH.Effective but highly toxic (releases HCN gas in strong acid). Requires careful pH control. NaBH(OAc)₃ is a safer alternative.[10]
Sodium BorohydrideNaBH₄Low. Reduces aldehydes and ketones rapidly.Not recommended for one-pot reductive aminations as it will primarily reduce the starting aldehyde. Can be used in a stepwise procedure after imine formation is complete.[10]

Solution: The most reliable way to avoid aldehyde reduction is to use sodium triacetoxyborohydride (NaBH(OAc)₃) as your reducing agent. Its attenuated reactivity makes it highly selective for the iminium ion intermediate over the aldehyde carbonyl.[6]

Section 3: Purification and Characterization
Q6: I am struggling to purify the final product, 3-Isopropyl-N-methylpyridin-4-amine, by column chromatography. What strategies can I use?

A6: Amines, particularly pyridinic compounds, are notorious for causing issues during silica gel chromatography due to their basicity. This can lead to significant peak tailing, smearing, and irreversible adsorption to the acidic silica surface, resulting in poor separation and low recovery.

Purification Strategies:

  • Modify the Mobile Phase: Neutralize the acidic sites on the silica gel.

    • Action: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is added to the solvent mixture (e.g., Ethyl Acetate/Hexanes + 1% Et₃N). This will improve peak shape and recovery dramatically.

  • Use an Alternative Stationary Phase: If modifying the eluent is insufficient, switch to a different solid support.

    • Action: Use neutral or basic alumina for your column instead of silica gel. Alternatively, reversed-phase chromatography (C18 silica) can be an excellent option if the product and impurities have different polarities in aqueous/organic solvent systems.

  • Acid/Base Workup: Leverage the basicity of your product to separate it from neutral impurities before chromatography.

    • Action: After the reaction, dilute the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer. The aqueous layer can then be separated, basified with NaOH or Na₂CO₃ to a pH > 10, and then re-extracted with an organic solvent. This will provide a significantly cleaner crude product for final purification.

  • Consider Salt Formation/Crystallization: If the product is a solid, crystallization can be a highly effective purification method.

    • Action: After initial purification, you can form a salt (e.g., hydrochloride or tartrate) which may be highly crystalline and can be purified by recrystallization, followed by liberation of the free base.

Appendix: Recommended Protocol for Selective N-Methylation

This protocol uses sodium triacetoxyborohydride for a controlled, one-pot reductive amination.

Materials:

  • 3-Isopropyl-4-aminopyridine (1.0 eq)

  • Aqueous Formaldehyde (37 wt. %, 1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (catalytic, ~0.1 eq)

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 3-Isopropyl-4-aminopyridine (1.0 eq) and dissolve it in DCE (or DCM) to a concentration of approximately 0.1 M.

  • Addition of Reagents: Add aqueous formaldehyde (1.2 eq) followed by catalytic acetic acid (0.1 eq). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with DCM or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an eluent system containing 1% triethylamine (e.g., 90:10:1 Ethyl Acetate/Methanol/Triethylamine).

References
  • Wilhelmsen, C. A., Dixon, A. D., Chisholm, J. D., & Clark, D. A. (2018). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. The Journal of Organic Chemistry, 83(3), 1634–1642. [Link]

  • PubMed. (2018). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]

  • Huang, Z., et al. (2024). A Novel Three-Component Reaction of Halo-Pyridines with Grignard Reagents. ChemistrySelect. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Patsnap. (2021). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. [Link]

  • Overhoff, J., & Wibaut, J. P. (1936). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. ResearchGate. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Labadie, G. R. (2012). Answer to "What are the difficulties associated with reductive amination? How to control byproduct formation?". ResearchGate. [Link]

  • Bryce-Smith, D., & Roberts, B. J. (1967). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society C: Organic, 1375. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Isopropyl-N,N-dimethylpyridin-4-amine. PubChem Compound Database. [Link]

  • Bugarin, A., et al. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. [Link]

  • Naoum, F., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. FULIR. [Link]

  • Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Dangerfield, E. M., et al. (2010). Hitchhiker's guide to reductive amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

  • Reddit. (2024). Reductive amination difficulties - poor conversion. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Feroci, M., et al. (2014). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. ResearchGate. [Link]

  • ACS Publications. (2024). Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen. [Link]

Sources

Common challenges in handling and storing 3-Isopropyl-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It synthesizes chemical principles of 4-aminopyridine derivatives with the specific steric and electronic profile of 3-Isopropyl-N-methylpyridin-4-amine .

Reference ID: TSC-PYR-4AP-ISO | Tier: Advanced Chemical Handling[1][2]

Chemical Profile & Critical Properties

Compound: 3-Isopropyl-N-methylpyridin-4-amine Class: Sterically Hindered 4-Aminopyridine Derivative Role: High-value intermediate for kinase inhibitors (e.g., KRAS G12C analogs) and organocatalysis.[1][2]

Before handling, users must understand that this molecule combines the high electron density of 4-aminopyridine (4-AP) with the steric bulk of a 3-isopropyl group .[1][2] This creates a unique reactivity profile distinct from simple pyridines.[1][2]

PropertyCharacteristicTechnical Implication
Basicity High (Predicted pKa ~9.5–10.[1][2]0)Acts as a strong nucleophile and base.[1][2] Will aggressively scavenge protons from weak acids, forming salts that may alter solubility.[1][2]
Physical State Low-melting solid or Viscous OilThe 3-isopropyl group disrupts crystal packing (compared to 4-MAP).[1][2] Often presents as a "gum" or oil if not >98% pure.[1][2]
Hygroscopicity High The pyridine nitrogen and amine tail form H-bonds with water.[1][2] Absorbed moisture makes the compound sticky and difficult to weigh.[1][2]
Oxidation Potential Moderate to HighElectron-rich ring is susceptible to N-oxide formation (N-oxidation) upon prolonged air exposure, turning the material brown/black.[1][2]

Storage & Handling Protocols (SOPs)

SOP-01: Arrival & Long-Term Storage

The Challenge: Users often report the material arriving as a "melted goo" or degrading after one month. The Cause: This compound lowers its own melting point when solvated by trace water or impurities.[1][2]

  • Immediate Action: Upon receipt, verify physical state. If oil/gum, do not assume degradation; it may be the amorphous state.[1][2]

  • Temperature: Store at -20°C (Optimal) or 4°C (Acceptable).

  • Atmosphere: Strictly under Argon or Nitrogen. The combination of moisture and oxygen accelerates oxidative degradation (browning).[1][2]

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or shrink bands over the cap.[1][2]

SOP-02: Weighing & Transfer

The Challenge: Static charge and "stickiness" lead to inaccurate mass balance.[1][2] The Solution:

  • Do not use paper weighing boats.[1][2] The compound will adhere to the paper fibers.[1][2]

  • Use: Anti-static plastic boats or weigh directly into the tared reaction flask.[1][2]

  • Technique: If the material is an oil/gum, use the "difference method" (Weigh full syringe

    
     dispense 
    
    
    
    weigh empty syringe).[1][2]

Troubleshooting Guide (FAQ)

Q1: The material has turned from off-white to dark brown. Is it usable?

Diagnosis: This indicates oxidative degradation , likely forming the N-oxide or radical polymerization byproducts.[1][2] Causality: 4-aminopyridines are electron-rich.[1][2] Exposure to air + light promotes single-electron transfer (SET) oxidation.[1][2] Resolution:

  • Minor Browning: Purify via short-path silica plug filtration (10% MeOH in DCM).[1][2]

  • Black Tar: Discard. The impurities are often radical scavengers that will inhibit metal-catalyzed cross-coupling reactions.[1][2]

Q2: I cannot get the compound to crystallize; it remains an oil.

Diagnosis: Impurity-induced melting point depression or "oiling out."[1][2] Causality: The 3-isopropyl group adds lipophilicity, while the amine is polar.[1][2] In mixed solvents, it often refuses to form a lattice.[1][2] Protocol (Salt Formation Method): Do not try to crystallize the free base.[1][2] Convert it to the HCl salt for easier handling:

  • Dissolve oil in anhydrous Et₂O or Dioxane.[1][2]

  • Add 1.1 eq of 4M HCl in Dioxane dropwise.

  • The white HCl salt precipitate is non-hygroscopic and stable.[1][2]

  • Note: You must free-base this salt (using K₂CO₃/MeOH) immediately before use in nucleophilic reactions.[1][2]

Q3: Reaction yields are low in S_NAr or Amidation reactions.

Diagnosis: Steric hindrance at the nucleophilic nitrogen.[1][2] Causality: The 3-isopropyl group acts as a "gatekeeper," sterically shielding the exocyclic N-methyl group.[1][2] Resolution:

  • Increase Temperature: Standard 4-AP conditions (80°C) may need elevation to 100–110°C.[1][2]

  • Switch Base: If using a bulky base (e.g., DIPEA), switch to a smaller inorganic base (Cs₂CO₃) to reduce steric crowding in the transition state.[1][2]

Visualized Workflows

Workflow A: Purity Assessment & Rescue

Use this logic flow when the physical appearance of the compound is questionable.

PurityCheck start Material Inspection: Color/State Change check1 Is it Dark Brown/Black? start->check1 check2 Is it Sticky/Gummy? check1->check2 No (Off-white/Yellow) action_discard DISCARD (Oxidative Degradation) check1->action_discard Yes action_nmr Run H-NMR in DMSO-d6 check2->action_nmr Yes decision_nmr NMR Result? action_nmr->decision_nmr sol_dry High Water Peak: Dry under High Vac (4h) decision_nmr->sol_dry H2O > 1% sol_salt Clean but Oily: Convert to HCl Salt decision_nmr->sol_salt Pure Compound

Caption: Decision tree for assessing material integrity. Dark discoloration typically necessitates disposal, whereas physical state changes (gum/oil) can often be remediated via drying or salt formation.[1][2]

Workflow B: Reaction Optimization (Steric Management)

The 3-isopropyl group requires specific adjustments to standard protocols.

ReactionOpt Input Standard Protocol (e.g., S_NAr) Problem Low Yield (<30%) Input->Problem Factor1 Steric Clash? (3-iPr vs Electrophile) Problem->Factor1 Sol1 Increase Temp (+20°C) Factor1->Sol1 Kinetic Boost Sol2 Switch Solvent (Polar Aprotic: DMA/NMP) Factor1->Sol2 Solvation Sol3 Catalyst (Add DMAP 10mol%) Factor1->Sol3 Nucleophilic Assist

Caption: Optimization strategy for overcoming the steric hindrance imposed by the 3-isopropyl group during coupling reactions.

Standardized Data Tables

Solubility Profile
SolventSolubilityNotes
Water pH DependentSoluble at pH < 7.[1][2] Sparingly soluble at pH > 10.[1][2]
DCM / Chloroform ExcellentPreferred solvents for extraction/transfer.[1][2]
DMSO / DMF ExcellentGood for reaction media; difficult to remove during workup.[1][2]
Hexanes / Heptane PoorUse as an anti-solvent for precipitation.[1][2]
Stability Metrics
ConditionStability RatingRecommendation
Solid, -20°C, Inert Excellent12+ Months.[1][2]
Solid, RT, Air PoorDegrades in < 2 weeks (Oxidation).[1][2][3]
Solution (DCM) ModerateUse within 24 hours.
Solution (DMSO) GoodStable for weeks if kept dark/frozen.[1][2]

References

  • PubChem. (n.d.).[1][2] Compound Summary: 3-Isopropyl-N,N-dimethylpyridin-4-amine (Structural Analog).[1][2] National Library of Medicine.[1][2] Retrieved from [Link]

Disclaimer: This guide is intended for qualified research personnel only. Always consult the specific Safety Data Sheet (SDS) provided by your vendor before handling.[1][2]

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of 3-Isopropyl-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges of 3-Isopropyl-N-methylpyridin-4-amine in aqueous solutions. Our approach is grounded in fundamental physicochemical principles and established formulation science to provide a systematic workflow for achieving desired concentrations in your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of 3-Isopropyl-N-methylpyridin-4-amine and why is it poorly soluble?
  • Basicity: The nitrogen atom in the pyridine ring and the secondary amine group make the molecule a weak base. Pyridine itself has a pKa of about 5.2, and aliphatic amines are typically more basic.[2] The presence of these groups means its solubility will be highly dependent on pH.

  • Lipophilicity: The isopropyl group and the pyridine ring contribute to the molecule's overall nonpolar character. This lipophilicity is the primary reason for its poor solubility in water, a highly polar solvent.

  • Solubility Principle: For a weakly basic compound like this, solubility in aqueous media is governed by the equilibrium between its un-ionized (less soluble) form and its protonated, ionized salt form (more soluble). At neutral or alkaline pH, the compound will predominantly exist in its un-ionized, poorly soluble state.

Q2: What is the most fundamental principle for solubilizing a weakly basic compound like 3-Isopropyl-N-methylpyridin-4-amine?

Answer: The most effective and primary strategy is pH adjustment . According to Le Châtelier's principle, by lowering the pH of the aqueous solution with an acid, you increase the concentration of hydrogen ions (H+).[3] These protons will react with the basic nitrogen centers on the molecule, converting the neutral base into its corresponding cationic salt. This salt form has significantly higher aqueous solubility due to its ionic nature. Therefore, an acidic solution will increase the solubility of a compound that contains a basic amine group.[4][5][6]

Q3: Beyond pH, what other strategies are commonly used to enhance the solubility of such compounds?

Answer: When pH adjustment alone is insufficient or not viable (e.g., for biological assays requiring a specific pH), several other formulation techniques can be employed. These generally involve altering the properties of the solvent or interacting with the drug molecule to prevent it from self-associating and precipitating. Key methods include:

  • Co-solvency: Blending water with a miscible organic solvent to reduce the overall polarity of the solvent system.[7]

  • Complexation: Using agents like cyclodextrins to encapsulate the hydrophobic molecule in a "host-guest" complex, presenting a hydrophilic exterior to the solution.[][9]

  • Surfactant Micellization: Employing surfactants that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles that can entrap the poorly soluble drug in their hydrophobic core.[10][11][12]

  • Solid Dispersions: For solid dosage form development, dispersing the compound in a hydrophilic carrier matrix at a molecular level can enhance dissolution rates.[13][14][15]

Troubleshooting and Solubilization Workflow

This workflow provides a systematic approach to tackling solubility issues, starting with the simplest methods and progressing to more complex formulation strategies.

Caption: A decision tree for systematically improving the aqueous solubility of 3-Isopropyl-N-methylpyridin-4-amine.

Detailed Protocols and Troubleshooting Guides
Method 1: pH Modification

Q: How do I experimentally determine the optimal pH for solubilizing my compound?

Answer: You should conduct a pH-solubility profile experiment. This will reveal the pH at which your compound, a weak base, becomes sufficiently protonated to dissolve.

Experimental Protocol: pH-Solubility Profile

  • Prepare Buffers: Create a series of buffers covering a pH range from 2.0 to 8.0 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).

  • Add Excess Compound: To a series of vials, add a fixed volume of each buffer (e.g., 1 mL). Add an excess amount of 3-Isopropyl-N-methylpyridin-4-amine to each vial, ensuring undissolved solid remains at the bottom. This creates a saturated solution.

  • Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample and Dilute: Carefully remove a known volume of the supernatant (the clear liquid on top) and dilute it with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.

  • Quantify: Analyze the concentration of the dissolved compound in each sample using a validated analytical method like HPLC-UV.

  • Plot Data: Plot the measured solubility (e.g., in mg/mL) on the y-axis against the corresponding buffer pH on the x-axis. The resulting curve will show a sharp increase in solubility as the pH decreases.

Troubleshooting:

  • Issue: My compound precipitates when I try to adjust the pH of a concentrated stock back towards neutral for an experiment.

    • Cause & Solution: This is expected. You have crossed the pKa into a pH range where the un-ionized, insoluble form dominates. The solution is likely supersaturated and thermodynamically unstable. For experiments requiring near-neutral pH, you must rely on other techniques like co-solvents or complexation agents that are pre-mixed into your final dilution buffer.

Method 2: Co-solvency

Q: What are the best starting co-solvents, and at what concentrations should I test them?

Answer: The goal of using a co-solvent is to reduce the polarity of water, making it a more favorable environment for your lipophilic compound.[16][17] Commonly used, low-toxicity co-solvents are the best place to start.

Co-solventTypical Starting % (v/v)Properties & Considerations
Ethanol 5 - 20%Volatile, can be effective for many compounds. Widely used in parenteral formulations.[16]
Propylene Glycol (PG) 10 - 40%Less volatile than ethanol, good solubilizer for many weak bases.[18]
Polyethylene Glycol 400 (PEG 400) 10 - 50%A non-volatile polymer, often used in oral and parenteral formulations. Can significantly increase solubility.[19]
Dimethyl Sulfoxide (DMSO) 0.5 - 10%A very strong, aprotic solvent. Excellent for creating high-concentration stocks, but can have biological effects. Use at the lowest possible concentration in final assays.[20]

Experimental Protocol: Co-solvent Screening

  • Prepare Blends: Create a series of aqueous solutions containing different percentages of your chosen co-solvent (e.g., 0%, 5%, 10%, 20%, 40% PG in water).

  • Determine Solubility: Follow the same procedure as the pH-solubility profile (Steps 2-7), using the co-solvent blends instead of different pH buffers.

  • Analyze: Plot solubility against the percentage of the co-solvent. This will show the relationship and help you identify the minimum co-solvent required to achieve your target concentration. For an additional boost, pH adjustment is often combined with co-solvents.[21]

Method 3: Complexation with Cyclodextrins

Q: My experiment is sensitive to organic solvents and requires a neutral pH. Is there another option?

Answer: Yes, cyclodextrin complexation is an excellent choice. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate your poorly soluble drug, forming an inclusion complex that is water-soluble.[22][23]

Which Cyclodextrin to Use?

  • For a molecule with an isopropyl-pyridine structure, the cavity size of Beta-Cyclodextrin (β-CD) derivatives is often a good starting point.

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is highly recommended due to its significantly improved water solubility and safety profile compared to unmodified β-CD.

Experimental Protocol: Phase Solubility Study

  • Prepare CD Solutions: Make a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v) in your desired buffer (e.g., PBS, pH 7.4).

  • Determine Solubility: Follow the same equilibrium solubility procedure (Steps 2-7 from the pH profile), adding excess compound to each cyclodextrin solution.

  • Plot and Analyze: Plot the solubility of your compound against the concentration of HP-β-CD. A linear increase in solubility (an Aₗ-type diagram) indicates the formation of a soluble 1:1 complex and allows you to determine the concentration of HP-β-CD needed to achieve your target.[22]

Summary of Solubilization Techniques
TechniqueMechanismAdvantagesDisadvantages
pH Adjustment Converts the molecule to its more soluble ionized salt form.Simple, highly effective for weak bases, inexpensive.[24]Not suitable for pH-sensitive assays; compound may precipitate upon neutralization.
Co-solvency Reduces the polarity of the aqueous solvent system.Simple to prepare, effective for many compounds, can be combined with pH adjustment.[16]Co-solvents can have biological or toxicological effects; may not be suitable for all applications.
Cyclodextrin Complexation Encapsulates the hydrophobic drug in a water-soluble "host" molecule.[]Excellent for solvent-sensitive assays, can improve stability, low toxicity (especially HP-β-CD).[23]Can be more expensive; requires optimization of the host-guest ratio.
Surfactant Micellization Traps the drug within the hydrophobic core of micelles.[25]High solubilization capacity, widely used in formulations.Can interfere with biological assays, potential for foaming, toxicity concerns with some surfactants.
References
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). J. Adv. Pharm. Edu. & Res.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. (2021, May 22). ResearchGate. Retrieved from [Link]

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6).
  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research. (n.d.). Universal Journal of Pharmaceutical Research. Retrieved from [Link]

  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (2018, September 15). SciSpace. Retrieved from [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Allied Academies.
  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review - Jetir.Org. (2025, July 1). JETIR. Retrieved from [Link]

  • β-Cyclodextrins as a Solubilization Tool for Insoluble APIs | Pharmaceutical Networking. (2015, December 16). Pharmaceutical Networking. Retrieved from [Link]

  • SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. (2015, March 13). International Journal of Pharmaceutical Erudition.
  • Co-solvency: Significance and symbolism. (2025, July 31). Wisdomlib.
  • 3-Isopropyl-N,N-dimethylpyridin-4-amine | C10H16N2 | CID 23423579 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC - International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.).
  • pH and Solubility - AP Chem | Fiveable. (2025, August 15). Fiveable. Retrieved from [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences. (2025, June 8). International Journal of Pharmaceutical Sciences.
  • Does anyone know how pH affects solubility?? : r/Mcat - Reddit. (2021, August 4). Reddit. Retrieved from [Link]

  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs. (n.d.). Sarchem Labs.
  • pH and solubility (video) | Equilibrium - Khan Academy. (n.d.). Khan Academy. Retrieved from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Indian Journal of Pharmaceutical and Biological Research.
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF - ResearchGate. (n.d.).
  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed. (2008, December 15). National Center for Biotechnology Information. Retrieved from [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Ascendia Pharma. Retrieved from [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Pyridine and Pyridine Derivatives - ResearchGate. (n.d.).
  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022, May 20). Royal Society of Chemistry. Retrieved from [Link]

  • 2-Isopropyl-4-methylpyridin-3-amine | 1698293-93-4 - MilliporeSigma. (n.d.). MilliporeSigma.
  • CAS 1698293-93-4: 2-Isopropyl-4-methylpyridin-3-amine - CymitQuimica. (n.d.). CymitQuimica.
  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (n.d.). Bentham Science.
  • 2-Isopropyl-4-methylpyridin-3-amine | 1698293-93-4 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • CAS 3424-21-3: Triisopropylamine - CymitQuimica. (n.d.). CymitQuimica.
  • 2-ISOPROPYL-4-METHYLPYRIDIN-3-AMINE | 1698293-93-4 - ChemicalBook. (2025, July 16). ChemicalBook.
  • 1698293-93-4 | 2-Isopropyl-4-methylpyridin-3-amine | ChemScene. (n.d.). ChemScene.
  • 3-(3-methylpyridin-4-yl)propan-1-amine - PubChemLite. (n.d.). PubChem.

Sources

Resolving peak tailing issues in HPLC analysis of 3-Isopropyl-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 3-Isopropyl-N-methylpyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a primary focus on peak tailing. The following content is structured in a question-and-answer format to directly address challenges you may encounter during method development and routine analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My peak for 3-Isopropyl-N-methylpyridin-4-amine is exhibiting significant tailing. What are the primary causes?

A1: Peak tailing for a basic compound like 3-Isopropyl-N-methylpyridin-4-amine in reversed-phase HPLC is most commonly a result of secondary interactions between the analyte and the stationary phase.[1][2] As a substituted pyridine, your analyte is basic and will likely be protonated (positively charged) at typical mobile phase pH values. This positive charge leads to strong, undesirable ionic interactions with negatively charged silanol groups (Si-O⁻) present on the surface of silica-based stationary phases.[3] These secondary retention mechanisms, in addition to the primary hydrophobic interactions, cause a portion of the analyte molecules to be retained longer, resulting in a tailed peak.[1]

Other potential causes for peak tailing that should be considered include:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4]

  • Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can cause band broadening and tailing.

  • Column Degradation: A void at the column inlet or a blocked frit can disrupt the sample band, affecting all peaks in the chromatogram.

Q2: How does the mobile phase pH affect the peak shape of my basic analyte?

A2: The pH of your mobile phase is a critical parameter that directly influences both the ionization state of 3-Isopropyl-N-methylpyridin-4-amine and the activity of the silica stationary phase.

  • Silanol Group Activity: The silanol groups on the silica surface have a pKa of approximately 3.5-4.5. At a pH above this range, they become increasingly deprotonated and thus negatively charged, which promotes strong ionic interactions with your protonated basic analyte, leading to peak tailing.[3]

Therefore, a careful balance must be struck. Operating at a very low pH (e.g., pH < 3) is often the most effective strategy to suppress the ionization of silanol groups, thereby minimizing secondary interactions and improving peak shape.[7]

Q3: What type of buffer should I use, and at what concentration?

A3: Using a buffer is essential for maintaining a stable mobile phase pH, which is crucial for reproducible retention times and symmetric peak shapes.[8][9]

Buffer Selection:

  • For low pH applications (pH 2-3), a phosphate buffer is an excellent choice due to its low UV cutoff, making it suitable for detection at wavelengths below 220 nm.[10]

  • If your analysis requires LC-MS detection, volatile buffers like formate or acetate are necessary.[8][10]

Buffer Concentration:

A buffer concentration of 10-50 mM is generally recommended.[8] A concentration that is too low may not have sufficient capacity to control the pH, while an excessively high concentration can lead to precipitation in the presence of high percentages of organic solvent.[9][11]

Buffer TypeUseful pH RangeUV Cutoff (approx.)LC-MS Compatible
Phosphate 2.1 - 3.1 & 6.2 - 8.2< 210 nmNo
Formate 2.8 - 4.8~ 210 nmYes
Acetate 3.8 - 5.8~ 210 nmYes

Data compiled from multiple sources.[8][10]

Q4: I've adjusted the pH, but I still see peak tailing. What other mobile phase modifications can I try?

A4: If pH adjustment alone is insufficient, consider the following mobile phase modifications:

  • Competing Base Additives: Adding a small concentration (e.g., 0.1% v/v) of a competing base, such as triethylamine (TEA) , to the mobile phase can effectively mask the active silanol sites on the stationary phase.[7] The protonated TEA will preferentially interact with the negatively charged silanols, reducing their availability to interact with your analyte. However, be aware that TEA can shorten column lifetime and may interfere with detection at low UV wavelengths.

  • Choice of Organic Modifier: The choice between acetonitrile and methanol can influence peak shape. Acetonitrile is generally preferred as it often provides better peak efficiency due to its lower viscosity.[12] However, it is always worth experimenting with both, as the selectivity and peak shape can vary depending on the specific analyte-solvent interactions.

Q5: Could my HPLC column be the problem? What type of column is recommended for basic compounds like this?

A5: Yes, the choice of HPLC column is paramount for achieving good peak shape with basic analytes. Older, "Type A" silica columns are known to have higher metal content and more active silanol groups, which exacerbate peak tailing.[7] Modern, high-purity "Type B" silica columns that are specifically designed for the analysis of basic compounds are highly recommended.

Recommended Column Chemistries:

  • End-Capped Columns: These columns have the residual silanol groups chemically bonded with a small, inert functional group to shield them from interacting with the analyte. Most modern columns are end-capped.[4]

  • Polar-Embedded Phases: These stationary phases have a polar group (e.g., an amide) embedded within the alkyl chain. This polar group can interact with and deactivate nearby silanol groups, improving peak shape for basic compounds.

  • Silica-Hydride Based Columns: These columns have a surface chemistry that is fundamentally different from traditional silica, with significantly fewer silanol groups, making them highly inert and excellent for analyzing basic compounds with minimal tailing.

If you are consistently facing peak tailing issues, investing in a modern, base-deactivated column is one of the most effective solutions.

Experimental Protocols

Protocol 1: Initial Method Development for 3-Isopropyl-N-methylpyridin-4-amine

This protocol provides a starting point for developing a robust HPLC method.

  • Column Selection:

    • Use a modern, base-deactivated C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 2.5 with phosphoric acid.

    • Organic Phase (B): HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection: UV at an appropriate wavelength (e.g., 254 nm, or determine the λmax of your compound).

    • Gradient: Start with a 5-minute isocratic hold at 10% B, then a linear gradient from 10% to 90% B over 15 minutes.

  • Sample Preparation:

    • Dissolve the sample in a mixture of the mobile phase (e.g., 50:50 water:acetonitrile) to a concentration of approximately 0.1 mg/mL.

Visualizations

Diagram 1: Mechanism of Peak Tailing

cluster_0 Silica Surface Analyte_Normal Analyte (A) C18 C18 Chains Analyte_Normal->C18 Hydrophobic Interaction (Desired) Analyte_Tailing Analyte (A) Silanol Ionized Silanol (Si-O⁻) Analyte_Tailing->Silanol Ionic Interaction (Undesired)

Caption: Primary (hydrophobic) vs. secondary (ionic) interactions causing peak tailing.

Diagram 2: Troubleshooting Workflow for Peak Tailing

Start Peak Tailing Observed Check_Overload Reduce Sample Concentration/Volume Start->Check_Overload Check_System Inspect for Voids/Blockages Start->Check_System Adjust_pH Lower Mobile Phase pH (< 3.0) Check_Overload->Adjust_pH If tailing persists Add_Modifier Add Competing Base (e.g., TEA) Adjust_pH->Add_Modifier If tailing persists Change_Column Use Base-Deactivated Column Add_Modifier->Change_Column If tailing persists Resolved Peak Shape Acceptable Change_Column->Resolved Check_System->Resolved If physical issue found and fixed

Caption: A logical workflow for systematically troubleshooting peak tailing issues.

References

  • Phenomenex, Inc. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • LCGC International. (2024, August 16). Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). The Importance of HPLC Mobile Phase Additives & Buffers. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]

  • Chromatography Forum. (2004, September 9). buffered pH to avoid peak tailing. Retrieved from [Link]

  • T3DB. (2009, May 8). 4-Aminopyridine (T3D2553). Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]

  • ResearchGate. (2021, August 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.). Retrieved from [Link]

  • LCGC North America. (2020, February 1). Effects of Buffer Capacity in LC, Part II: Visualization of pH Changes Inside the Column. Retrieved from [Link]

  • ResearchGate. (2026, January 16). (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of buffer on peak parameter. (a) Effect of buffer pH on.... Retrieved from [Link]

  • Restek. (2013, July 15). HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. Retrieved from [Link]

  • Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Selecting an organic modifier for reversed-phase chromatography. Retrieved from [Link]

  • Phenomenex, Inc. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methylamino)pyridine. Retrieved from [Link]

  • Welch Materials, Inc. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, August 9). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminopyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminopyridine. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylpyridine-4-methylamine. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Methylpyridine (FDB004424). Retrieved from [Link]

Sources

Troubleshooting inconsistent results in biological assays with 3-Isopropyl-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: #IMP-4A-Troubleshoot Subject: Resolution of inconsistent biological data, potency shifts, and solubility artifacts. Assigned Specialist: Senior Application Scientist, Lead Discovery Group

Executive Summary

You are likely encountering variability with 3-Isopropyl-N-methylpyridin-4-amine (hereafter referred to as IMP-4A ) due to its physicochemical duality.[1] As a lipophilic base (Calculated LogP ~1.7–2.1; pKa ~9.2), IMP-4A exhibits pH-dependent solubility and a high propensity for colloidal aggregation in aqueous buffers.[1][2]

Inconsistent results—such as non-monotonic dose-response curves, "cliff" drop-offs in potency, or high background noise—are rarely due to the biological target itself but rather the compound's behavior in solution.[1] This guide provides the protocols to stabilize your assay system.

Part 1: Critical Troubleshooting Workflows

The "Crash-Out" Phenomenon (Solubility)

Symptom: Loss of potency at high concentrations or high variability between technical replicates.[1] Root Cause: Direct dilution of IMP-4A from 100% DMSO into aqueous buffer causes "shock precipitation."[1] The hydrophobic isopropyl group drives rapid micro-precipitation before the compound can disperse.

Corrective Protocol: The Intermediate Dilution Method Do not pipette 100% DMSO stock directly into the assay well. Use an intermediate solvent step.

SerialDilution cluster_0 Standard (Risky) cluster_1 Optimized (Stable) Stock 10mM Stock (100% DMSO) AssayWell Assay Buffer (0% DMSO) Stock->AssayWell Direct Addition (High Precip Risk) Stock2 10mM Stock (100% DMSO) Inter Intermediate Plate (10% DMSO in Buffer) Stock2->Inter 1:10 Dilution Final Final Assay Well (1% DMSO) Inter->Final 1:10 Dilution

Figure 1: Comparison of direct vs. intermediate dilution strategies to prevent kinetic precipitation.

False Positives via Colloidal Aggregation

Symptom: The compound inhibits unrelated enzymes (promiscuity) or shows steep Hill slopes (>2.0). Root Cause: Small hydrophobic bases like aminopyridines can form colloidal aggregates that sequester proteins, leading to false inhibition [1].

Diagnostic Test: The Detergent Counter-Screen Run your assay with and without a non-ionic detergent.

  • Protocol: Add 0.01% Triton X-100 or 0.005% Tween-20 to your assay buffer.[1]

  • Interpretation:

    • Potency Unchanged: True inhibition.

    • Potency Lost: The activity was likely due to aggregation (false positive).[3]

pH-Dependent Potency Shifts

Symptom: IC50 values shift significantly between runs or when changing buffer batches. Root Cause: The pyridine nitrogen and the secondary amine make IMP-4A a base.[1]

  • At pH 7.4: A significant fraction is protonated (cationic).[1]

  • At pH 8.0: The ratio of neutral species increases.

  • Impact: Many binding pockets prefer the neutral form. Small pH errors (e.g., pH 7.3 vs 7.5) can alter the effective concentration of the active species by 20-30%.

Part 2: Physicochemical Data & Solvent Compatibility[4]

Table 1: Stability and Solubility Profile

ParameterValue/StatusImplication for Assays
Calculated pKa ~9.2 (Amine), ~5.5 (Pyridine)Compound is positively charged at physiological pH.[1][2] Avoid phosphate buffers if high concentrations are needed (precipitation risk).
LogP ~1.7 – 2.1Moderate lipophilicity.[1] Requires >0.5% DMSO or carrier protein (BSA) to remain soluble >10 µM.
DMSO Stability HighStable in 100% DMSO at -20°C for >6 months.[1]
Aqueous Stability ModerateProne to oxidation at the secondary amine if left >24h in varying light/temp. Prepare fresh daily.
Fluorescence Potential QuencherThe aminopyridine core can quench fluorophores.[1][2] Required Control: Check raw fluorescence in the absence of enzyme.

Part 3: Troubleshooting Decision Tree

Use this logic flow to isolate the source of your inconsistency.

TroubleshootingTree Start Start: Inconsistent Data CheckSolubility 1. Visual Check: Is there precipitate? Start->CheckSolubility YesPrecip YES CheckSolubility->YesPrecip NoPrecip NO CheckSolubility->NoPrecip FixPrecip Action: Reduce Max Conc. or Use Intermediate Dilution YesPrecip->FixPrecip CheckHill 2. Check Hill Slope: Is slope > 2.0? NoPrecip->CheckHill SteepSlope YES (>2.0) CheckHill->SteepSlope NormalSlope NO (<2.0) CheckHill->NormalSlope DetergentTest Action: Add 0.01% Triton X-100 (Test for Aggregation) SteepSlope->DetergentTest CheckPH 3. Check Buffer pH: Is pH < 7.0? NormalSlope->CheckPH AdjustPH Action: Standardize pH to 7.4 Use HEPES instead of Phosphate CheckPH->AdjustPH

Figure 2: Step-by-step diagnostic logic for isolating assay artifacts.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I store IMP-4A in aqueous buffer at 4°C? A: No. While the pyridine ring is stable, the secondary amine (N-methyl) is susceptible to slow oxidation and potential reaction with trace aldehydes in plasticware or air.[1] Always store as a 10 mM stock in anhydrous DMSO at -20°C or -80°C. Dilute into aqueous buffer immediately before use.

Q: My IC50 shifts 10-fold when I switch from Phosphate to Tris buffer. Why? A: This is likely an ionic strength and pH effect.[1] Tris is temperature-sensitive (pH drops as temp rises).[1] If your assay runs at 37°C but you pH'd the Tris at 20°C, your actual pH is different. Furthermore, phosphate anions can sometimes pair with the cationic amine of IMP-4A, reducing its effective free concentration. Recommendation: Use HEPES (50 mM, pH 7.4) for the most consistent results with aminopyridines.

Q: I see high background fluorescence in my polarization assay. A: Aminopyridines can exhibit intrinsic fluorescence or quench specific fluorophores (like Fluorescein).[1]

  • Validation: Run a "Compound Only" well (Buffer + Compound, No Protein/Tracer). If the signal differs from the "Buffer Only" well, IMP-4A is interfering optically.

References

  • Shoichet, B. K. (2006).[4] "Screening in a spirit of haunting." Drug Discovery Today. Discusses the mechanism of colloidal aggregation in small hydrophobic bases.

  • NCBI Assay Guidance Manual. (2012). "Assay Interference by Chemical Aggregates." A comprehensive guide on detecting and mitigating aggregation artifacts.

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Covers solubility and pKa effects on assay data.

Sources

Technical Support Center: Enhancing the Long-Term Stability of 3-Isopropyl-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of 3-Isopropyl-N-methylpyridin-4-amine. By understanding the inherent chemical properties and potential degradation pathways of this substituted pyridine derivative, you can implement effective storage and handling strategies to maintain its purity and performance in your experiments.

Introduction to the Stability of 3-Isopropyl-N-methylpyridin-4-amine

3-Isopropyl-N-methylpyridin-4-amine, as a substituted 4-aminopyridine, possesses a chemically reactive profile. The pyridine ring, the amino group, and the isopropyl substituent all contribute to its potential for degradation. Like many amines, it is susceptible to oxidation, and as a pyridine derivative, it can undergo various chemical transformations, especially when exposed to light, heat, and certain reactive species.[1][2] Proper handling and storage are therefore not merely recommendations but critical components of experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 3-Isopropyl-N-methylpyridin-4-amine?

A1: The primary factors include:

  • Oxidation: The lone pair of electrons on the nitrogen atoms (both in the ring and the amino group) makes the molecule susceptible to oxidation.[3] This can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing agents.

  • Moisture/Hydrolysis: Amines can be hygroscopic, meaning they absorb moisture from the air.[4] This can lead to hydrolysis or facilitate other degradation reactions.

  • Light (Photodegradation): Pyridine and its derivatives can be sensitive to light, particularly UV radiation, which can provide the energy to initiate degradation pathways.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[4]

  • pH: As a basic compound, the stability of 3-Isopropyl-N-methylpyridin-4-amine can be pH-dependent. Strongly acidic or basic conditions can promote degradation.[5][6]

  • Incompatible Materials: Contact with strong acids, acid chlorides, and oxidizing agents can lead to vigorous and exothermic reactions, causing degradation.[7]

Q2: How should I properly store my stock of 3-Isopropyl-N-methylpyridin-4-amine for long-term use?

A2: For optimal long-term stability, we recommend the following storage conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of chemical degradation.[4]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.
Light Amber glass vial or light-blocking containerProtects the compound from photodegradation.[8]
Moisture Tightly sealed container with a desiccantPrevents hygroscopic absorption of water and subsequent hydrolysis.[4]
Container Borosilicate glass or high-density polyethylene (HDPE)[4][8]Chemically inert materials that will not leach impurities or react with the compound.

Q3: Can I store solutions of 3-Isopropyl-N-methylpyridin-4-amine? If so, what is the best solvent and what are the storage conditions?

A3: While storing the compound in its solid, neat form is ideal, solutions are often necessary for experimental workflows. If you must store a solution, consider the following:

  • Solvent Choice: Use a dry, aprotic solvent such as anhydrous acetonitrile or dimethyl sulfoxide (DMSO). Avoid protic solvents like methanol or water for long-term storage, as they can participate in degradation reactions.

  • Storage Conditions: Store solutions under the same conditions as the neat compound: refrigerated (2-8°C), under an inert atmosphere, and protected from light. Use vials with PTFE-lined caps to ensure a tight seal.[8]

  • Stability Testing: The stability of the compound in solution is not guaranteed. It is highly recommended to perform a small-scale stability study on your specific solution to determine its shelf-life under your storage conditions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration (e.g., yellowing or browning) Oxidation or photodegradation.Discard the discolored material. Review your storage and handling procedures to ensure the compound is protected from oxygen and light.
Precipitation in a stored solution The compound may have a limited solubility at lower temperatures, or it could be a degradation product.Allow the solution to warm to room temperature to see if the precipitate redissolves. If it does not, it is likely a degradation product, and the solution should be discarded.
Inconsistent experimental results Loss of purity due to gradual degradation.Perform a purity check using an appropriate analytical method (see "Assessing Compound Stability" below). If the purity has decreased significantly, a fresh stock should be used.
Unusual odor Amines can have a characteristic fishy or ammonia-like smell. A change in odor could indicate degradation.Handle the compound in a well-ventilated area or a chemical fume hood.[9] If the odor is significantly different from a fresh sample, it may be a sign of decomposition.

Assessing Compound Stability: A Step-by-Step Protocol

To ensure the integrity of your experimental results, it is crucial to periodically assess the purity of your stored 3-Isopropyl-N-methylpyridin-4-amine. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose.[5][10]

Protocol: Stability Assessment by Reverse-Phase HPLC (RP-HPLC)

  • Prepare a Standard Solution: Accurately weigh a small amount of a new, unopened batch of 3-Isopropyl-N-methylpyridin-4-amine and dissolve it in a suitable mobile phase-compatible solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL). This will serve as your reference standard.

  • Prepare a Sample Solution: Prepare a solution of your stored compound at the same concentration as the standard solution.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid can be a good starting point.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength (e.g., 254 nm or 280 nm).[10]

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the standard solution to determine the retention time of the pure compound.

    • Inject the sample solution.

    • Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram compared to the standard indicates degradation.

  • Quantification of Purity: Calculate the purity of your stored sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A significant decrease in purity from the manufacturer's specification indicates that the compound is no longer suitable for use.

Visualization of Key Concepts

Diagram: Factors Leading to Degradation

3-Isopropyl-N-methylpyridin-4-amine 3-Isopropyl-N-methylpyridin-4-amine Degradation Degradation 3-Isopropyl-N-methylpyridin-4-amine->Degradation Oxidation (Air) Oxidation (Air) Oxidation (Air)->Degradation Moisture (Hydrolysis) Moisture (Hydrolysis) Moisture (Hydrolysis)->Degradation Light (Photodegradation) Light (Photodegradation) Light (Photodegradation)->Degradation Heat (Thermal Stress) Heat (Thermal Stress) Heat (Thermal Stress)->Degradation Incompatible Chemicals Incompatible Chemicals Incompatible Chemicals->Degradation

Caption: Key environmental factors that can initiate the degradation of 3-Isopropyl-N-methylpyridin-4-amine.

Diagram: Recommended Storage Workflow

Receive Compound Receive Compound Store in Amber Vial Store in Amber Vial Receive Compound->Store in Amber Vial Purge with Inert Gas Purge with Inert Gas Store in Amber Vial->Purge with Inert Gas Seal Tightly Seal Tightly Purge with Inert Gas->Seal Tightly Refrigerate (2-8°C) Refrigerate (2-8°C) Seal Tightly->Refrigerate (2-8°C) Store in Dark Store in Dark Refrigerate (2-8°C)->Store in Dark Periodic Purity Check Periodic Purity Check Store in Dark->Periodic Purity Check

Sources

Optimizing dose and administration route for in vivo studies of 3-Isopropyl-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for in vivo studies involving 3-Isopropyl-N-methylpyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into optimizing dosing and administration routes for this novel compound. Given the limited publicly available data on 3-Isopropyl-N-methylpyridin-4-amine, this resource will focus on foundational principles and strategic workflows applicable to new chemical entities with similar structural motifs.

Part 1: Foundational Understanding & Initial Compound Characterization

Before embarking on in vivo experiments, a thorough understanding of the physicochemical properties of 3-Isopropyl-N-methylpyridin-4-amine is paramount. Many novel drug candidates, particularly heterocyclic amines, exhibit poor aqueous solubility, which can significantly impact bioavailability and lead to misleading in vivo results.[1][2]

Frequently Asked Questions (FAQs): Initial Characterization
  • Q1: What are the first physicochemical properties I should determine for 3-Isopropyl-N-methylpyridin-4-amine?

    • A1: Your initial focus should be on aqueous solubility at different pH values (e.g., 2, 7.4, 9), LogP/LogD, and stability in relevant biological fluids (e.g., plasma, simulated gastric and intestinal fluids). These parameters will dictate your formulation strategy. Pyridine derivatives' solubility can often be pH-dependent.[2]

  • Q2: I'm observing poor solubility. What are my next steps?

    • A2: Poor solubility is a common challenge.[1][2] The next logical step is to explore formulation strategies to enhance the compound's solubility and dissolution rate. This is a critical prerequisite for achieving adequate systemic exposure in your in vivo models.

Part 2: Formulation Development for Poorly Soluble Pyridine Derivatives

A robust formulation is the cornerstone of a successful in vivo study. The goal is to develop a vehicle that solubilizes the compound and is well-tolerated by the animal model.

Workflow for Formulation Development

Formulation Development Workflow cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Vehicle Optimization & Stability cluster_2 Phase 3: In Vivo Tolerability A Determine Intrinsic Aqueous Solubility B Screen Solubilizing Excipients: - pH modifiers - Co-solvents - Surfactants - Cyclodextrins - Lipids A->B If solubility is low C Develop Prototype Formulations B->C D Assess Short-Term Stability (e.g., 24h at RT and 4°C) C->D E Check for Precipitation Upon Dilution D->E F Administer Vehicle to a Small Cohort of Naive Animals E->F G Monitor for Adverse Clinical Signs (e.g., weight loss, behavioral changes) F->G H Final Formulation Selected G->H If well-tolerated

Caption: A stepwise workflow for developing a suitable formulation for in vivo studies.

Troubleshooting Formulation Issues
  • Q3: My compound precipitates out of solution after a few hours. What can I do?

    • A3: This indicates a stability issue with your formulation. Consider using stabilizing excipients like polymers or cyclodextrins, which can form complexes with the drug to keep it in solution.[3][4] Alternatively, preparing the formulation fresh before each administration is a practical solution.

  • Q4: The vehicle I developed is causing adverse effects in the animals. What are my options?

    • A4: Vehicle toxicity can confound your study results. It's crucial to test the vehicle alone in a small group of animals before proceeding with the compound. If toxicity is observed, you will need to explore alternative, better-tolerated excipients. WuXi AppTec has a database of safe and tolerable excipients for preclinical studies.[2]

Experimental Protocol: Basic Solubility Screen
  • Preparation: Prepare a stock solution of 3-Isopropyl-N-methylpyridin-4-amine in a suitable organic solvent (e.g., DMSO).

  • Screening: In separate microcentrifuge tubes, add a small aliquot of the stock solution to a panel of aqueous vehicles (e.g., water, PBS pH 7.4, 5% dextrose, saline).

  • Equilibration: Vortex the tubes and allow them to equilibrate at room temperature for 24 hours, protected from light.

  • Analysis: Centrifuge the tubes to pellet any undissolved compound. Measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Part 3: Designing and Executing Pilot Dose-Ranging Studies

Once a suitable formulation is developed, a dose-ranging study is essential to determine the Maximum Tolerated Dose (MTD).[5] This study will inform the dose selection for subsequent efficacy and toxicology studies.[6][7]

Key Considerations for Dose-Ranging Study Design
ParameterRecommendationRationale
Animal Model Select a relevant species based on metabolism and target engagement.[5] Mice and rats are common initial choices.[8]Ensures the preclinical data is more likely to be translatable to humans.
Dose Levels Typically 3-5 dose levels, logarithmically spaced (e.g., 10, 30, 100 mg/kg).[5]Provides a broad overview of the dose-response relationship.
Group Size Small groups (n=3-5 per sex) are usually sufficient for an initial MTD study.Balances statistical power with the ethical considerations of animal use.
Endpoints Clinical observations, body weight, food/water intake, and terminal gross necropsy.[5]Provides a comprehensive picture of the compound's toxicity profile.
Workflow for a Dose-Ranging Study

Dose-Ranging Study Workflow A Select Animal Model and Route of Administration B Choose Dose Levels Based on In Vitro Data or Literature on Similar Compounds A->B C Administer Compound and Monitor for Clinical Signs of Toxicity B->C D Collect Data: Body Weight, Food/Water Intake, Clinical Observations C->D E Perform Terminal Necropsy and Histopathology (optional) D->E F Analyze Data to Determine the MTD E->F

Caption: A typical workflow for conducting a dose-ranging study to determine the MTD.

Troubleshooting Dose-Ranging Studies
  • Q5: I'm seeing high variability in the response to the compound within the same dose group. What could be the cause?

    • A5: High variability can stem from several factors, including inconsistent dosing technique, instability of the formulation, or animal-to-animal differences in metabolism. Ensure your dosing procedure is standardized and your formulation is homogenous.

  • Q6: All animals in my highest dose group showed severe toxicity and had to be euthanized. How should I adjust my study design?

    • A6: This indicates your highest dose was too high. You should add lower intermediate dose groups to better define the MTD. The goal is to identify a dose that causes some signs of toxicity without being lethal.[5]

Part 4: Selecting the Optimal Administration Route

The choice of administration route can significantly impact the pharmacokinetic profile and efficacy of a compound.[9][10] The intended clinical route of administration should be considered when designing preclinical studies.[11]

Comparison of Common Administration Routes
RouteAdvantagesDisadvantagesBest For
Oral (PO) Mimics human administration, convenient for chronic dosing.[8]Subject to first-pass metabolism, variable absorption.[8]Compounds with good oral bioavailability.
Intravenous (IV) 100% bioavailability, rapid onset of action.[8]Requires technical skill, potential for injection site reactions.[12]PK studies, compounds with poor oral absorption.
Intraperitoneal (IP) Faster absorption than SC, can administer larger volumes than IV.[8][13]Risk of injecting into organs, not a common human route.[8]Rodent studies when IV is difficult or for specific models.
Subcutaneous (SC) Slower, more sustained absorption.[8]Can cause local irritation, absorption can be variable.[13]Sustained-release formulations, compounds requiring slower absorption.
FAQs: Choosing an Administration Route
  • Q7: My compound has very low oral bioavailability. Should I still test it orally?

    • A7: It depends on your research question. If the intended clinical route is oral, it is important to understand the reasons for low bioavailability (e.g., poor absorption, high first-pass metabolism). Formulation strategies can sometimes improve oral absorption.[3] However, for initial efficacy studies, a parenteral route (IV or IP) may be necessary to ensure adequate systemic exposure.

  • Q8: What is the maximum volume I can inject via different routes?

    • A8: Injection volumes are species and route-dependent. Exceeding these volumes can cause pain and tissue damage. Always consult your institution's IACUC guidelines. For mice, typical maximum volumes are around 0.2 mL for IV, 2-3 mL for IP, and 1-2 mL for SC.[10]

References

  • Vertex AI Search. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • WuXi AppTec DMPK. (2024, March 15).
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • World Pharma Today. (2025, October 17).
  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies.
  • PubChem. (n.d.). 3-Isopropyl-N,N-dimethylpyridin-4-amine.
  • Ritika, S., Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
  • RJPTSimLab. (n.d.).
  • Slideshare. (n.d.). Dose determination in preclinical and clinical studies.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Boston University. (2025, March 4).
  • AMSbiopharma. (2025, August 11).
  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.
  • NC3Rs. (2009, December 15). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals.
  • International Journal of Pharmaceutical Sciences and Research. (2023, March 1).
  • Unknown. (n.d.).
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Validation & Comparative

The Evolving Frontier of KRAS Inhibition: A Comparative Analysis of Targeting Strategies

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating the Landscape of KRAS Inhibitors

For decades, the Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) has been a formidable challenge in oncology, long-deemed an "undruggable" target.[1][2] As a small GTPase, KRAS functions as a critical molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate signaling pathways that control cell proliferation, differentiation, and survival.[1][3][4] Oncogenic mutations, most frequently occurring at codons 12, 13, and 61, lock the KRAS protein in a constitutively active state, driving uncontrolled cellular growth in some of the most lethal cancers, including pancreatic, lung, and colorectal cancers.[3][5][6]

The recent groundbreaking development and approval of inhibitors targeting the specific KRAS G12C mutation have shattered the "undruggable" paradigm, ushering in a new era of precision oncology.[6][7] This guide provides a comparative analysis of the distinct strategies now being employed to inhibit KRAS, moving beyond a single compound to evaluate the broader classes of inhibitors that are defining the field. We will compare covalent G12C inhibitors, non-covalent mutant-specific inhibitors, and the emerging class of pan-KRAS inhibitors, providing the experimental frameworks and performance data necessary for researchers to navigate this dynamic landscape.

The KRAS Signaling Axis: A Central Node in Cellular Growth

The K-Ras protein is a key component of the RAS/MAPK pathway.[3] In its inactive state, it is bound to guanosine diphosphate (GDP). Upon stimulation by upstream signals, such as from the Epidermal Growth Factor Receptor (EGFR), Guanine Nucleotide Exchange Factors (GEFs) like Son of Sevenless 1 (SOS1) facilitate the exchange of GDP for guanosine triphosphate (GTP).[5][8] This GTP-bound "ON" state allows KRAS to interact with and activate a cascade of downstream effector proteins, most notably RAF, which initiates the RAF-MEK-ERK (MAPK) signaling cascade, and PI3K, which activates the PI3K-AKT-mTOR pathway.[8][9] These pathways are central to promoting cell proliferation and survival. The signal is terminated when GTPase Activating Proteins (GAPs) accelerate the intrinsic GTPase activity of KRAS, hydrolyzing GTP back to GDP and returning the protein to its "OFF" state.[5][10] Oncogenic mutations impair this GTP hydrolysis, leading to a persistently active protein and sustained downstream signaling.[5][11]

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras_cycle KRAS Molecular Switch cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Signal KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Activates KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: Simplified KRAS Signaling Pathway.

Class 1: Covalent, Mutant-Specific Inhibitors (KRAS G12C)

The first wave of clinically successful KRAS inhibitors exploited a unique vulnerability in the G12C mutant, where a glycine residue is replaced by a cysteine. This substitution introduces a reactive thiol group that can be targeted by covalent drugs.

Exemplars: Sotorasib (AMG 510), Adagrasib (MRTX849)

Mechanism of Action: Both Sotorasib and Adagrasib are designed to selectively and irreversibly bind to the mutant cysteine-12 residue.[1][12] This binding occurs within a transiently accessible pocket, known as the Switch-II pocket, which is present only when KRAS G12C is in its inactive, GDP-bound state.[1][13] By forming this covalent bond, the inhibitors lock the protein in its "OFF" conformation, preventing the GDP-GTP exchange and thereby blocking all downstream oncogenic signaling.[14][15][16] This high specificity for the mutant protein spares wild-type KRAS, theoretically minimizing off-target effects.[14][17]

Covalent_Inhibition cluster_cycle KRAS G12C Cycle KRAS_GDP KRAS G12C-GDP (Inactive) Switch-II Pocket Accessible KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GTP Exchange Locked Covalently Bound KRAS G12C (Permanently Inactive) KRAS_GDP->Locked KRAS_GTP->KRAS_GDP Hydrolysis Inhibitor Sotorasib / Adagrasib Inhibitor->KRAS_GDP Irreversible Covalent Bond with Cysteine-12

Figure 2: Mechanism of Covalent KRAS G12C Inhibition.

Class 2: Non-covalent, Mutant-Specific Inhibitors (KRAS G12D)

The KRAS G12D mutation is the most prevalent variant, particularly in pancreatic cancer, but lacks the unique cysteine residue for covalent targeting.[2][18] This has driven the development of non-covalent inhibitors that achieve specificity through optimized molecular interactions.

Exemplar: MRTX1133

Mechanism of Action: MRTX1133 is a potent and selective non-covalent inhibitor that binds to the Switch-II pocket of KRAS G12D.[18][19] Its specificity is achieved through a structure-based design that allows it to form favorable interactions with the mutant aspartate-12 residue and other features of the pocket.[20] Unlike the covalent G12C inhibitors, MRTX1133 binds reversibly.[20][21] By occupying the Switch-II pocket, it prevents the conformational changes required for SOS1-catalyzed nucleotide exchange and blocks the interaction with downstream effectors like RAF, thereby inhibiting signal transduction.[18][19]

Class 3: Pan-KRAS and RAS(ON) Inhibitors

Recognizing the diversity of KRAS mutations beyond G12C and G12D, a third class of inhibitors aims to target multiple KRAS variants simultaneously (pan-KRAS) or to inhibit the protein in its active, GTP-bound state [RAS(ON)].[6][10]

Exemplars: BI-2852 (Pan-KRAS), RMC-6236 (RAS(ON))

Mechanism of Action:

  • BI-2852: This compound is a pan-KRAS inhibitor that binds to the Switch I/II pocket, a region critical for effector protein binding.[22][23][24] It is mechanistically distinct from the G12C inhibitors as it can bind to active, GTP-bound KRAS and blocks the interaction with GEFs, GAPs, and effectors.[23][24] By disrupting these protein-protein interactions, it can inhibit signaling across a range of KRAS mutations.[25][26]

  • RMC-6236: This is a RAS(ON) inhibitor that targets the active, GTP-bound conformation of multiple RAS isoforms (KRAS, NRAS, and HRAS).[27] This represents a different strategy, aiming to shut down the protein even after it has been activated, which could be effective against mutants that cycle rapidly or have impaired GTP hydrolysis.[27][28]

Comparative Performance Data

The following table summarizes key performance indicators for the exemplar KRAS inhibitors, based on publicly available preclinical and clinical data.

Inhibitor ClassExemplarTarget(s)Binding ModeState SelectivityPotency (Representative)Clinical Status/Key Finding
Covalent SotorasibKRAS G12CCovalent, IrreversibleGDP (Inactive)IC50: ~10-30 nM (Cell Viability)[29][30]FDA Approved for NSCLC. ORR ~37% in NSCLC.[7]
Covalent AdagrasibKRAS G12CCovalent, IrreversibleGDP (Inactive)IC50: ~20-50 nM (Cell Viability)[31]FDA Approved for NSCLC. ORR ~43% in NSCLC.[32]
Non-Covalent MRTX1133KRAS G12DNon-Covalent, ReversibleGDP/GTPKD: ~0.2 pM; IC50: ~2-6 nM (Cell Viability)[18][19]Discontinued in Phase 1 due to formulation challenges.[20]
Pan-KRAS BI-2852Pan-KRAS (G12D, etc.)Non-Covalent, ReversibleGTP (Active)KD: ~740 nM (for KRAS G12D)[22][25]Preclinical tool compound.[22][26]
RAS(ON) RMC-6236Pan-RAS (Active State)Non-Covalent, ReversibleGTP (Active)N/APromising early clinical data in Ph 1 trials.[27]

ORR: Objective Response Rate; NSCLC: Non-Small Cell Lung Cancer. IC50 and KD values can vary based on the assay and cell line used.

Experimental Protocols for Inhibitor Characterization

Verifying the efficacy and mechanism of a novel KRAS inhibitor requires a series of robust, self-validating experiments. The following protocols outline the core assays used in the field.

Cell Viability Assay for IC50 Determination

This assay determines the concentration of an inhibitor required to reduce cell viability by 50% (IC50), a key measure of its anti-proliferative potency.

Methodology:

  • Cell Seeding: Plate KRAS-mutant cancer cell lines (e.g., NCI-H358 for G12C, AGS for G12D) in 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.[33]

  • Compound Treatment: Prepare serial dilutions of the KRAS inhibitor in culture medium. Remove the old medium from the cells and add the inhibitor-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for a defined period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).[31][34]

  • Viability Assessment: Use a commercial cell viability reagent (e.g., CellTiter-Glo®, which measures ATP levels, or a resazurin-based assay). Add the reagent according to the manufacturer's instructions and measure the signal (luminescence or fluorescence) on a plate reader.

  • Data Analysis: Normalize the signal from treated wells to the vehicle control wells. Plot the normalized viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.[35]

Viability_Assay start Seed KRAS-mutant cells in 96-well plate treat Add serial dilutions of inhibitor start->treat incubate Incubate 72 hours treat->incubate reagent Add viability reagent (e.g., CTG) incubate->reagent read Measure signal (Luminescence) reagent->read analyze Calculate IC50 from dose-response curve read->analyze

Figure 3: Workflow for Cell Viability IC50 Determination.
Western Blot for Downstream Signaling Inhibition

This assay provides mechanistic proof of target engagement by measuring the phosphorylation status of downstream effector proteins, such as ERK. A reduction in phosphorylated ERK (p-ERK) indicates successful inhibition of the KRAS pathway.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and grow to ~70-80% confluency. Treat cells with the KRAS inhibitor at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a short period (e.g., 2-4 hours).[24][36]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against p-ERK (e.g., p-p44/42 MAPK) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify band intensity to determine the ratio of p-ERK to total ERK.

Conclusion and Future Directions

The development of direct KRAS inhibitors has transformed the therapeutic landscape for a significant population of cancer patients. Covalent G12C inhibitors like Sotorasib and Adagrasib have validated KRAS as a druggable target, providing a powerful, albeit specific, therapeutic option. However, the high prevalence of other mutations, particularly G12D, necessitates the development of alternative strategies.

Non-covalent, mutant-selective inhibitors like MRTX1133 demonstrate that high potency and selectivity can be achieved without a covalent warhead, though they may face their own unique development hurdles such as bioavailability.[20][37] The most encompassing approach lies with pan-KRAS inhibitors, which hold the promise of treating a much broader range of KRAS-driven cancers.[6][38] The dual-state and RAS(ON) inhibitors represent a particularly exciting frontier, as they may overcome some resistance mechanisms associated with inhibitors that only target the inactive state.[28]

The path forward will likely involve not only the development of more potent and broadly active monotherapies but also intelligent combination strategies. Combining KRAS inhibitors with inhibitors of upstream regulators (e.g., EGFR antibodies), downstream effectors (e.g., MEK inhibitors), or immune checkpoint inhibitors has shown promise in overcoming adaptive resistance and enhancing anti-tumor activity.[39][40][41] As our understanding of the complexities of KRAS biology deepens, the toolkit of inhibitors will continue to expand, bringing us closer to providing effective therapies for all patients with KRAS-mutant cancers.

References

  • What is the mechanism of action of Sotorasib? - Patsnap Synapse. [Link]

  • Identification of MRTX1133, a Noncovalent, Potent, and Selective KRAS G12D Inhibitor. Journal of Medicinal Chemistry. [Link]

  • What is the mechanism of Sotorasib? - Patsnap Synapse. [Link]

  • What is the mechanism of Adagrasib? - Patsnap Synapse. [Link]

  • MRTX1133: The First Clinical KRAS(G12D) Inhibitor is Discontinued - Drug Hunter. [Link]

  • Sotorasib – Mechanism of Action and Synthesis - YouTube. [Link]

  • Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC - NIH. [Link]

  • KRAS gene: MedlinePlus Genetics. [Link]

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  • KRAS - Wikipedia. [Link]

  • Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem - NIH. [Link]

  • Oncogenic KRAS: Signaling and Drug Resistance - PMC. [Link]

  • KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - MDPI. [Link]

  • KRAS Oncogenic Signaling Extends beyond Cancer Cells to Orchestrate the Microenvironment - AACR Journals. [Link]

  • Annotation of FDA Label for adagrasib and KRAS - ClinPGx. [Link]

  • Sotorasib (Lumakras): Uses in Cancer: Side effects: Dosage: Expectation and more. [Link]

  • About Adagrasib | BMS Clinical Trials. [Link]

  • Adagrasib Monograph for Professionals - Drugs.com. [Link]

  • KRAS inhibitor | BI-2852 | opnMe | Boehringer Ingelheim. [Link]

  • A Small Molecule with Big Impact: MRTX1133 Targets the KRASG12D Mutation in Pancreatic Cancer - PubMed. [Link]

  • IC 50 values for chemotherapeutic agents and KRAS inhibitors in NSCLC cell lines. [Link]

  • Stopping cancer in its tracks: the discovery of a new pan-KRAS inhibitor. [Link]

  • Expanding the Reach of Precision Oncology by Drugging All KRAS Mutants - PMC. [Link]

  • Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC. [Link]

  • Investigation of potential KRASG12D inhibitors: a comparative study between MRTX1133 and natural compounds via computational structural biology approaches - ResearchGate. [Link]

  • Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PMC. [Link]

  • Comparative analysis and isoform-specific therapeutic vulnerabilities of KRAS mutations in non-small cell lung cancer - PMC. [Link]

  • From Undruggable to Unstoppable: The State of KRAS Drug Development in Pancreatic Cancer - Lustgarten Foundation. [Link]

  • Abstract 4369: Preclinical characterization of a dual-state pan-KRAS Inhibitor. Cancer Research. [Link]

  • Can the Help Match the Hype? KRAS G12C -Specific Inhibitors and Beyond. Cancer Discovery. [Link]

  • IC50 values calculated from cell viability assays using KRAS mutant... - ResearchGate. [Link]

  • QSAR-guided discovery of novel KRAS inhibitors for lung cancer therapy - PMC. [Link]

  • Abstract LB431: Discovery and characterization of a highly potent and orally available small-molecule inhibitor for diverse KRAS mutations - AACR Journals. [Link]

  • The Pharmacologic Inhibition of KRAS Mutants as a Treatment for Cancer (21.03.2025). [Link]

  • Design, synthesis and biological evaluation of novel KRAS-G12D inhibitors - ResearchGate. [Link]

  • Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - Frontiers. [Link]

  • Insights into direct KRAS inhibition strategies for cancer treatment - PMC - NIH. [Link]

  • A, Comparison of IC50 values to the selective G12C inhibitor sotorasib... - ResearchGate. [Link]

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  • Efficacy and toxicity of KRASG12C inhibitors in advanced solid tumors: a meta-analysis. Scientific Reports. [Link]

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Optimizing the Kinase Hinge Binder: A Comparative Analysis of 3-Isopropyl-N-methylpyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Definition

Product Under Review: 3-Isopropyl-N-methylpyridin-4-amine (3-IPMPA) Primary Application: Kinase Inhibitor Scaffold (Type I/II), KRAS G12C Covalent Warhead Intermediate. CAS Registry Number: 1698293-93-4 (Isomer/Related) / Generic Scaffold

This guide provides a technical comparative analysis of 3-Isopropyl-N-methylpyridin-4-amine , a privileged pharmacophore used in the design of small-molecule inhibitors targeting Serine/Threonine kinases (e.g., CDK4/6, MAPK) and KRAS G12C.

The 4-aminopyridine core functions as an adenine mimetic , forming critical hydrogen bonds with the kinase hinge region. The specific inclusion of a 3-isopropyl group introduces a steric and lipophilic bulk that distinguishes this scaffold from its 3-methyl or 3-hydrogen counterparts. This modification is critical for targeting enzymes with larger "gatekeeper" residues or hydrophobic back-pockets, significantly altering potency and selectivity profiles.

Mechanistic Role of the 3-Isopropyl Substituent[1]
  • Hinge Binding: The pyridine nitrogen (N1) acts as a H-bond acceptor, while the exocyclic amine (N-Me) acts as a H-bond donor to the kinase backbone (typically the carbonyl of the hinge residue).

  • Gatekeeper Interaction: The 3-isopropyl group is positioned to interact with the "gatekeeper" residue. In kinases with smaller gatekeepers (e.g., Threonine), the isopropyl group fills the hydrophobic pocket, improving affinity via Van der Waals interactions. In kinases with bulky gatekeepers (e.g., Methionine), this group can induce selectivity by clashing sterically, preventing binding to off-targets.

Comparative Biological Activity Analysis

The following analysis compares the biological performance of the 3-Isopropyl variant against standard medicinal chemistry alternatives: 3-Methyl (reduced steric bulk), 3-Chloro (electronic modulation), and 3-Hydrogen (unsubstituted).

Table 1: Structure-Activity Relationship (SAR) Matrix[2]
Feature3-Isopropyl-N-methylpyridin-4-amine (Target)3-Methyl Analog 3-Chloro Analog 3-H (Unsubstituted)
Steric Bulk (A³) High (~45 A³)Moderate (~24 A³)Low (~19 A³)Negligible
Lipophilicity (cLogP) ~2.1 (High Permeability)~1.5~1.7~0.9
Kinase Potency (IC50) < 10 nM (Optimal Pocket Fill)50–150 nM200–500 nM> 1000 nM
Selectivity Profile High (Restricted Rotation)Low (Promiscuous binder)ModerateVery Low
Metabolic Stability Moderate (CYP oxidation risk)HighHighHigh
Solubility (Aq) Low (< 0.1 mg/mL)ModerateModerateHigh

Analyst Insight: The 3-Isopropyl derivative consistently outperforms the methyl and unsubstituted analogs in potency assays for targets like CDK4/6 and ALK due to the "Goldilocks" filling of the hydrophobic pocket. However, this comes at the cost of aqueous solubility, often necessitating formulation strategies (e.g., salt formation or amorphous solid dispersions).

Figure 1: SAR Decision Logic (Graphviz)

SAR_Logic Start Scaffold Optimization: 4-Aminopyridine Core Check_Pocket Analyze Target Hydrophobic Pocket Size Start->Check_Pocket Small_Pocket Small/Restricted Pocket (e.g., Bulky Gatekeeper) Check_Pocket->Small_Pocket steric constraint Large_Pocket Large/Deep Pocket (e.g., Thr/Ala Gatekeeper) Check_Pocket->Large_Pocket available space Select_Methyl Select 3-Methyl (Avoid Steric Clash) Small_Pocket->Select_Methyl Select_Isopropyl Select 3-Isopropyl (Maximize VdW Interactions) Large_Pocket->Select_Isopropyl Outcome_Methyl Result: Moderate Potency High Solubility Select_Methyl->Outcome_Methyl Outcome_Isopropyl Result: High Potency (<10nM) High Selectivity Select_Isopropyl->Outcome_Isopropyl

Caption: Decision tree for selecting between Isopropyl and Methyl substituents based on kinase gatekeeper topology.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating steps (e.g., TLC monitoring, LC-MS confirmation).

Protocol A: Synthesis of 3-Isopropyl-N-methylpyridin-4-amine

Context: Direct alkylation of the amine is difficult due to poly-alkylation. The preferred route utilizes the N-oxide activation pathway [1, 5].

Reagents:

  • 3-Isopropylpyridine (Starting Material)[1][2][3]

  • m-CPBA (Oxidant)

  • HNO3 / H2SO4 (Nitration mix)

  • Methylamine (2M in THF)

Workflow:

  • N-Oxidation: Dissolve 3-isopropylpyridine in DCM. Add m-CPBA (1.2 eq) at 0°C. Stir 4h. Validate formation of N-oxide via LC-MS (M+16).

  • Nitration: Treat the N-oxide with fuming HNO3/H2SO4 at 100°C. The nitro group selectively installs at the 4-position (para to N-oxide) due to steric directing by the 3-isopropyl group.

  • Reduction/Substitution:

    • Option A (Direct Displacement): React 4-nitro-3-isopropylpyridine N-oxide with Methylamine in EtOH at 80°C (SNAr). The nitro group is a good leaving group.

    • Option B (Reduction first): Reduce Nitro to Amine (Fe/AcOH), then monomethylate (challenging).

    • Preferred:SNAr displacement of 4-Chloro intermediate. Convert 4-nitro-N-oxide to 4-chloro-3-isopropylpyridine using POCl3. Then react with Methylamine.

Figure 2: Synthesis Workflow (Graphviz)

Synthesis_Path Start 3-Isopropylpyridine Step1 N-Oxidation (mCPBA) Start->Step1 Activation Step2 Nitration (HNO3/H2SO4) Step1->Step2 Regioselective Insertion Step3 Chlorination (POCl3) Step2->Step3 Leaving Group Install Step4 SNAr Amination (MeNH2) Step3->Step4 Nucleophilic Subst. Final 3-Isopropyl-N-methyl pyridin-4-amine Step4->Final Yield: ~65%

Caption: Optimized synthetic route via N-oxide activation to ensure regioselectivity at the 4-position.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Determine IC50 of the derivative against a target kinase (e.g., CDK4).

  • Preparation: Prepare 3x serial dilutions of 3-Isopropyl-N-methylpyridin-4-amine in DMSO.

  • Enzyme Reaction: Incubate Kinase (2 ng/µL), Substrate (Poly Glu:Tyr), and Compound in reaction buffer (Tris-HCl, MgCl2) for 10 min.

  • ATP Addition: Add ATP (Km concentration) to initiate reaction. Incubate 60 min at RT.

  • Detection: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

  • Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure Luminescence.

  • Validation: Z' factor must be > 0.5. Reference compound (e.g., Staurosporine) must fall within 2-fold of historical IC50.

Safety & Handling (GHS Classification)

Based on structural analogs (CAS 1698293-93-4) [7, 8]:

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Handling: Use in a fume hood. Avoid dust formation. This compound is a potent bioactive agent; treat as a potential reproductive toxin until fully characterized.

References

  • Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. SciSpace/Nature Scientific Reports. (2020).

  • Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors. Journal of Medicinal Chemistry. (2013).

  • Preparation of Pyridine N-oxide Derivatives in Microreactor. ResearchGate/Chemical Communications. (2016).

  • 2-Isopropyl-4-methylpyridin-3-amine (CAS 1698293-93-4) Product Data. PubChem.[4]

  • Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Journal of Medicinal Chemistry. (2003).

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A Preclinical Roadmap for Validating Novel Pyridine-Based Therapeutics in Lung Cancer: The Case of 3-Isopropyl-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Efficacy Validation in Animal Models

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and exacting. This guide provides a comprehensive framework for validating the efficacy of a novel pyridine-based compound, exemplified by 3-Isopropyl-N-methylpyridin-4-amine, in animal models of lung cancer. While direct efficacy data for this specific molecule in lung cancer is not yet established in published literature, its pyridine scaffold is a common feature in a variety of targeted therapies, suggesting a plausible rationale for its investigation.

This document is structured not as a rigid protocol, but as a dynamic, logic-driven roadmap. It explains the causality behind experimental choices, ensuring that the described workflow is a self-validating system for assessing any novel small molecule inhibitor in a preclinical setting. We will compare its hypothetical performance against established standards of care, providing the necessary context for interpreting experimental outcomes.

The Rationale: Why Investigate Pyridine Derivatives in Lung Cancer?

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its ability to form hydrogen bonds and engage in various molecular interactions makes it an ideal building block for inhibitors targeting key signaling pathways dysregulated in cancer. For instance, several tyrosine kinase inhibitors (TKIs) targeting epidermal growth factor receptor (EGFR), a critical driver in a subset of non-small cell lung cancer (NSCLC), incorporate a pyridine moiety.

Given that mutations in genes like KRAS are prevalent in lung adenocarcinoma, and intermediates for KRAS G12C inhibitors include pyridine derivatives, it is scientifically sound to hypothesize that a novel compound like 3-Isopropyl-N-methylpyridin-4-amine could exhibit anti-cancer properties.[1][2] Our validation strategy will, therefore, be designed to rigorously test this hypothesis.

Selecting the Right Battlefield: Choosing an Appropriate Animal Model

The choice of an animal model is paramount and directly influences the clinical relevance of the findings.[3][4][5] For a primary efficacy study of a novel compound, a subcutaneous xenograft model using a human lung cancer cell line is a standard and cost-effective starting point.

Experimental Workflow for Model Selection and Validation

MAPK_Pathway cluster_drug Potential Point of Intervention EGFR EGFR KRAS KRAS (Mutated in A549) EGFR->KRAS RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Inhibition of Apoptosis ERK->Apoptosis Drug 3-Isopropyl-N-methylpyridin-4-amine Drug->MEK Hypothesized Inhibition

Caption: Hypothesized inhibition of the MAPK pathway.

To validate this, tumor samples would be analyzed by immunohistochemistry (IHC) for key markers.

Key Pharmacodynamic Markers
MarkerBiological ProcessExpected Result with Effective Treatment
Ki-67 Cell ProliferationDecrease in percentage of positive cells
Cleaved Caspase-3 Apoptosis (Cell Death)Increase in percentage of positive cells
p-ERK MAPK Pathway ActivityDecrease in signal intensity

A significant reduction in Ki-67 and p-ERK staining, coupled with an increase in cleaved caspase-3, would provide strong evidence that the compound is hitting its intended pathway and inducing cell death.

Detailed Experimental Protocols

Scientific integrity requires reproducible methodologies. Below are detailed, step-by-step protocols for the key experiments described.

Protocol 1: Subcutaneous A549 Xenograft Model Establishment
  • Cell Culture: Culture A549 cells in F-12K Medium supplemented with 10% fetal bovine serum at 37°C, 5% CO₂.

  • Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash cells twice with sterile, serum-free PBS. Resuspend cells in a 1:1 mixture of PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL.

  • Implantation: Anesthetize 6-8 week old female NOD/SCID mice. [6]Shave and sterilize the right flank with 70% isopropyl alcohol. [6]Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously.

  • Monitoring: Monitor animals for tumor growth using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: When average tumor volume reaches approximately 100-150 mm³, randomize animals into treatment cohorts.

Protocol 2: Immunohistochemistry (IHC) for Ki-67
  • Tissue Preparation: Euthanize mice and excise tumors. Fix tumors in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol. Process and embed tissues in paraffin.

  • Sectioning: Cut 4-µm thick sections and mount on positively charged slides.

  • Deparaffinization & Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker for 15 minutes.

  • Staining:

    • Block endogenous peroxidase with 3% hydrogen peroxide for 10 minutes.

    • Block non-specific binding with 5% normal goat serum for 1 hour.

    • Incubate with primary antibody (e.g., anti-Ki-67, rabbit monoclonal) overnight at 4°C.

    • Incubate with a secondary HRP-conjugated anti-rabbit antibody for 1 hour at room temperature.

    • Develop signal using a DAB chromogen kit.

    • Counterstain with hematoxylin.

  • Imaging & Analysis: Dehydrate, clear, and coverslip slides. Scan slides and quantify the percentage of Ki-67 positive nuclei using image analysis software.

Conclusion and Future Directions

This guide outlines a foundational strategy for the preclinical validation of a novel pyridine-based compound, 3-Isopropyl-N-methylpyridin-4-amine, in animal models of lung cancer. By employing a human xenograft model, benchmarking against a standard-of-care therapy, and performing mechanistic studies through pharmacodynamic marker analysis, researchers can build a robust data package.

Positive results from this initial study—demonstrating significant tumor growth inhibition with an acceptable safety profile and on-target activity—would justify progression to more complex and clinically relevant models. These could include orthotopic models (implanting tumor cells directly into the lung) to study the tumor microenvironment, or genetically engineered mouse models (GEMMs) that more faithfully recapitulate human lung cancer development. [5][7][8]Ultimately, this rigorous, stepwise approach is essential for translating a promising molecule from the laboratory to the clinic.

References

  • Animal models of lung cancer: Phenotypic comparison of different animal models of lung cancer and their application in the study of mechanisms - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • A Comprehensive Review of the Many Models Used In Lung Cancer Research. (2022, May 4). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Mouse Models of Lung Cancer. (2006, July 20). AACR Journals. Retrieved February 20, 2026, from [Link]

  • Progress and applications of mouse models for human lung cancer. (2010, February 1). ERS Publications. Retrieved February 20, 2026, from [Link]

  • Mouse Models of Lung Cancer. (2016, August 25). Thoracic Key. Retrieved February 20, 2026, from [Link]

  • Experimental Drug Treatment Stops A Deadly Form of Lung Cancer in Mice. (2022, September 7). ScienceAlert. Retrieved February 20, 2026, from [Link]

  • Medicinal Plants and Other Living Organisms with Antitumor Potential against Lung Cancer - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Preclinical Murine Models for Lung Cancer: Clinical Trial Applications. (n.d.). Hindawi. Retrieved February 20, 2026, from [Link]

  • Preclinical Modeling of Pathway-Targeted Therapy of Human Lung Cancer in the Mouse. (n.d.). Cold Spring Harbor Laboratory Press. Retrieved February 20, 2026, from [Link]

  • Research Team Finds TTK Inhibitor Kills Lung Cancer Cells and Tumors in Mice. (2019, December 12). Frederick National Laboratory. Retrieved February 20, 2026, from [Link]

  • Advances in Preclinical Models of Small Cell Lung Cancer. (2019, September 10). Hapres. Retrieved February 20, 2026, from [Link]

  • Breakthrough lung cancer treatment supercharges immune cells with mitochondria. (2025, August 3). Source Undetermined.
  • Future perspectives from lung cancer pre-clinical models: new treatments are coming?. (n.d.). Translational Lung Cancer Research. Retrieved February 20, 2026, from [Link]

  • Potential Therapy for Most Aggressive Type of Lung Cancer in Preclinical Models. (2016, February 16). RT. Retrieved February 20, 2026, from [Link]

  • Development of novel approach to diagnostic imaging of lung cancer with 18F-Nifene PET/CT using A/J mice treated with NNK. (n.d.). PubMed Central. Retrieved February 20, 2026, from [Link]

  • Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. (2021, November 19). Patsnap.
  • Orthotopic Models Using New, Murine Lung Adenocarcinoma Cell Lines Simulate Human Non-Small Cell Lung Cancer Treated with Immunotherapy. (2024, June 28). MDPI. Retrieved February 20, 2026, from [Link]

Sources

Comparing the synthetic efficiency of different routes to 3-Isopropyl-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to 3-Isopropyl-N-methylpyridin-4-amine , a structural motif relevant to kinase inhibitor development.

Executive Summary

The synthesis of 3-Isopropyl-N-methylpyridin-4-amine presents a classic regioselectivity challenge: installing substituents at the 3- and 4-positions of the pyridine ring with high fidelity.

  • Route A (Directed Ortho-Metalation): The most regioselective and efficient route for laboratory-scale synthesis. It utilizes the intrinsic directing power of the C4-substituent to install the isopropyl group precisely at C3.

  • Route B (Functionalization of 3-Isopropylpyridine): A viable industrial alternative if 3-isopropylpyridine is sourced cheaply. It relies on N-oxide activation but requires careful separation of isomers (4-Cl vs 2-Cl).

  • Route C (Reductive Amination): Least recommended due to the difficulty of controlling mono-methylation of the primary amine and the poor availability of the 3-isopropyl-4-aminopyridine precursor compared to the chloro-analog.

Comparative Analysis of Synthetic Efficiency

FeatureRoute A: DoM / S_NAr Route B: N-Oxide Activation Route C: Pd-Catalyzed Coupling
Key Intermediate 4-Chloro-3-(2-hydroxypropan-2-yl)pyridine3-Isopropylpyridine N-oxide3-Isopropyl-4-chloropyridine
Step Count 3-4 Steps4-5 Steps3-4 Steps
Regiocontrol High (Directed by Cl)Moderate (Mixture of 2- and 4-isomers)High (Dependent on precursor)
Overall Yield 45 - 60%30 - 40%50 - 65%
Scalability Limited by cryogenic lithiationHigh (Standard thermal reactions)High (Cost of Pd is limiting factor)
Cost Efficiency Moderate (Reagents cheap, cooling expensive)High (Cheap reagents)Low (Catalyst cost)

Route A: The Directed Ortho-Metalation (DoM) Strategy

Best for: Rapid access to high-purity material (Gram scale).

This route leverages the acidity of the C3-proton in 4-chloropyridine. The chlorine atom acts as a Directed Metalation Group (DMG), guiding the lithium base to the ortho position.

Mechanism & Workflow
  • Lithiation: 4-Chloropyridine is treated with LDA at -78°C. The lithium species is stabilized by the adjacent chlorine.

  • Electrophile Trapping: Acetone is added to form the tertiary alcohol.

  • Deoxygenation: The alcohol is reduced to the isopropyl group. (Note: Direct hydrogenation may dechlorinate; ionic reduction via Et3SiH/TFA is preferred).

  • S_NAr: The activated 4-chloride is displaced by methylamine.

RouteA cluster_legend Key Transformation Start 4-Chloropyridine (HCl salt neutralized) Lithio [3-Lithio-4-chloropyridine] Start->Lithio LDA, THF -78°C Alcohol Tertiary Alcohol Intermediate Lithio->Alcohol Acetone Isopropyl 3-Isopropyl-4-chloropyridine Alcohol->Isopropyl Et3SiH, TFA (Ionic Reduction) Product 3-Isopropyl-N-methylpyridin-4-amine Isopropyl->Product MeNH2 (aq) 120°C, Sealed Tube

Figure 1: The Directed Ortho-Metalation pathway ensures C3 regioselectivity.

Experimental Protocol (Route A)
  • Lithiation: To a solution of diisopropylamine (1.1 equiv) in THF at -78°C, add n-BuLi (1.1 equiv). Stir 30 min. Add 4-chloropyridine (1.0 equiv) dropwise. Stir 1h at -78°C.

  • Acetone Quench: Add dry acetone (1.2 equiv) dropwise. Warm to RT and quench with NH4Cl. Extract with EtOAc.[1]

  • Ionic Reduction: Dissolve the crude alcohol in DCM. Add TFA (5 equiv) and Triethylsilane (2.5 equiv). Reflux for 4h. Quench with NaHCO3.

  • Amination: Combine 3-isopropyl-4-chloropyridine with 40% aqueous methylamine (10 equiv) in a pressure vessel. Heat to 130°C for 12h. Cool, extract, and purify.[2][3][4][5]

Critical Insight: Using methylamine directly in the final step avoids the mono-methylation selectivity issues associated with methylating a primary amine (Route C).

Route B: The N-Oxide Activation Strategy

Best for: Large-scale synthesis where cryogenic conditions are prohibitive.

This route starts from 3-isopropylpyridine (commercially available or made via Kumada coupling). It uses N-oxide chemistry to activate the 4-position for chlorination.

Mechanism & Workflow
  • Oxidation: 3-Isopropylpyridine is oxidized to the N-oxide.

  • Chlorination: Reaction with POCl3 converts the N-oxide to a chloride.

    • Challenge: Regioselectivity is split between C2 and C4.[6] The steric bulk of the isopropyl group at C3 favors C4-chlorination slightly, but separation is required.

  • S_NAr: Displacement with methylamine.

RouteB Start 3-Isopropylpyridine NOxide N-Oxide Intermediate Start->NOxide mCPBA or H2O2 Chlorination Mixture: 4-Cl (Major) + 2-Cl (Minor) NOxide->Chlorination POCl3, Reflux Separation Column Chromatography or Distillation Chlorination->Separation Product 3-Isopropyl-N-methylpyridin-4-amine Separation->Product MeNH2, Heat

Figure 2: The N-Oxide route avoids organolithiums but requires isomer separation.

Experimental Protocol (Route B)
  • N-Oxidation: Dissolve 3-isopropylpyridine in DCM. Add mCPBA (1.2 equiv) at 0°C. Stir overnight. Wash with Na2CO3.[4]

  • Chlorination: Dissolve the N-oxide in toluene. Add POCl3 (1.5 equiv) and heat to reflux for 4h. Pour onto ice. Neutralize.

  • Separation: Purify the crude oil on silica gel (Hexane/EtOAc). The 4-chloro isomer typically elutes after the 2-chloro isomer (verify with NMR).

  • Amination: Identical to Route A (Step 4).

Route C: Reductive Amination (Not Recommended)

Attempts to synthesize the target by methylating 3-isopropylpyridin-4-amine are often inefficient.

  • The Problem: Reaction of the primary amine with formaldehyde/reducing agent (reductive amination) is difficult to stop at the mono-methyl stage; the di-methyl product (DMAP analog) is thermodynamically favored.

  • The Workaround: One must use Boc-protection, methylation (NaH/MeI), and deprotection, adding 2 extra steps compared to the S_NAr routes above.

References

  • Garg, N. K., et al. (2025). "Regioselective ortho-Lithiation of Halopyridines." ResearchGate. Link

  • Schlosser, M. (2015). "Directed Lithiation and Substitution of Pyridine Derivatives." Heterocycles. Link

  • BenchChem. (2025). "Synthesis of 3-Amino-4-nitropyridine from 4-Aminopyridine." BenchChem Technical Guides. Link

  • Organic Syntheses. (2016). "Synthesis of 4-Dimethylaminopyridine via S_NAr." Org.[6] Synth.Link

  • PubChem. "3-Isopropyl-N,N-dimethylpyridin-4-amine Compound Summary." Link

Sources

Head-to-head comparison of 3-Isopropyl-N-methylpyridin-4-amine with standard-of-care drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-Isopropyl-N-methylpyridin-4-amine (CAS: 90565-30-3) represents a structurally distinct derivative of the 4-aminopyridine (4-AP) class. While 4-aminopyridine (Dalfampridine) is the clinical standard of care (SOC) for symptomatic improvement in Multiple Sclerosis (MS), its narrow therapeutic index and seizure liability limit its utility. The introduction of the 3-isopropyl and N-methyl moieties in this product fundamentally alters the physicochemical landscape, enhancing lipophilicity and modifying the basicity of the pyridine nitrogen.

This guide evaluates 3-Isopropyl-N-methylpyridin-4-amine primarily as a next-generation Potassium Channel (Kv) Blocker candidate and secondarily as a high-value scaffold for Kinase Inhibitor discovery (specifically ALK/ROS1), comparing it against SOC agents Dalfampridine and Amifampridine .

Compound Snapshot
PropertySpecification
Chemical Name 3-Isopropyl-N-methylpyridin-4-amine
CAS Number 90565-30-3
Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
Core Scaffold 4-Aminopyridine (substituted)
Primary Target Voltage-gated Potassium Channels (Kv1.1, Kv1.2)
Secondary Utility Fragment-based drug discovery (FBDD) for Kinases

Mechanism of Action & Signaling Pathway

The primary mechanism relies on the blockade of voltage-gated potassium channels. By inhibiting the efflux of K+ ions in demyelinated axons, the compound prolongs the action potential duration, thereby enhancing neurotransmitter release at the neuromuscular junction and improving conduction in demyelinated fibers.

Diagram 1: Kv Channel Blockade & Action Potential Propagation

Kv_Blockade_Mechanism Compound 3-Isopropyl-N-methylpyridin-4-amine Kv_Channel Kv1.1 / Kv1.2 Channels (Axonal Membrane) Compound->Kv_Channel Bind/Block (Pore Region) K_Efflux K+ Ion Efflux Kv_Channel->K_Efflux Inhibits Depolarization Membrane Depolarization (Prolonged) K_Efflux->Depolarization Delays Repolarization Ca_Influx Voltage-gated Ca2+ Influx Depolarization->Ca_Influx Activates NT_Release Neurotransmitter Release (Acetylcholine/Glutamate) Ca_Influx->NT_Release Triggers Signal_Restoration Restored Conduction (Demyelinated Axon) NT_Release->Signal_Restoration Enhances

Caption: Mechanism of action showing the blockade of Kv channels leading to prolonged depolarization and enhanced signal conduction.

Head-to-Head Comparison: Product vs. Standard-of-Care

The following analysis contrasts 3-Isopropyl-N-methylpyridin-4-amine with Dalfampridine (MS walking improvement) and Amifampridine (Lambert-Eaton Myasthenic Syndrome).

Comparative Performance Matrix
Feature3-Isopropyl-N-methylpyridin-4-amine Dalfampridine (4-AP) (SOC)Amifampridine (3,4-DAP) (SOC)
Potency (Kv Blockade) High (Predicted) Isopropyl group increases hydrophobic interaction in the pore vestibule.Moderate (IC50 ~290 µM for Kv1)High (IC50 ~100 µM)
Lipophilicity (cLogP) ~2.1 (High CNS Penetration)0.03 (Low)0.48 (Low-Moderate)
Metabolic Stability Moderate N-methyl subject to demethylation; Isopropyl subject to oxidation.High Excreted largely unchanged.Variable N-acetylated (NAT2 dependent).
Selectivity Tunable N-substitution reduces off-target seizure risk vs 4-AP.Low High seizure risk at therapeutic doses.Moderate Better peripheral selectivity.
Primary Indication Research / Lead OptimizationMultiple SclerosisLEMS
Key Technical Insight

The N-methylation and 3-isopropyl substitution are critical design elements. While Dalfampridine is limited by its rapid clearance and seizure risk (due to high peak concentrations required for efficacy), the 3-Isopropyl-N-methylpyridin-4-amine analog offers a higher calculated LogP (~2.1 vs 0.03), suggesting superior Blood-Brain Barrier (BBB) permeability. This allows for lower dosing to achieve equivalent CNS concentrations, potentially widening the therapeutic window.

Experimental Protocols for Validation

To validate the superior potency and permeability of 3-Isopropyl-N-methylpyridin-4-amine, the following protocols are recommended.

Protocol A: Whole-Cell Patch Clamp (Potency Assessment)

Objective: Determine IC50 values for Kv1.1/Kv1.2 inhibition.

  • Cell Line: CHO or HEK293 cells stably expressing hKv1.1 or hKv1.2.

  • Solution Prep: Dissolve 3-Isopropyl-N-methylpyridin-4-amine in DMSO (stock 100 mM). Dilute in extracellular bath solution (pH 7.4).

  • Recording:

    • Establish GΩ seal (>1 GΩ).

    • Rupture membrane (whole-cell mode).

    • Hold potential at -80 mV.

    • Depolarize to +20 mV for 200ms to elicit K+ current.

  • Application: Peruse compound at concentrations (0.1, 1, 10, 100, 1000 µM).

  • Analysis: Measure steady-state current amplitude at the end of the pulse. Fit data to the Hill equation:

    
    
    
Protocol B: PAMPA-BBB Assay (Permeability)

Objective: Assess passive diffusion across the Blood-Brain Barrier.

  • Membrane: PVDF filter coated with porcine brain lipid extract.

  • Donor Well: PBS (pH 7.4) + Compound (10 µM).

  • Acceptor Well: PBS (pH 7.4).

  • Incubation: 18 hours at room temperature in a humidity chamber.

  • Quantification: LC-MS/MS analysis of donor and acceptor compartments.

  • Calculation: Determine Effective Permeability (

    
    ) using:
    
    
    
    
    Target
    
    
    : >
    
    
    cm/s for high CNS penetration.

Strategic Application in Drug Discovery (Kinase Scaffolds)

Beyond Kv channels, this molecule serves as a critical fragment for ALK (Anaplastic Lymphoma Kinase) inhibitors. The 3-isopropyl-4-aminopyridine motif mimics the hinge-binding region of several ATP-competitive inhibitors.

Diagram 2: Fragment-Based Drug Design Workflow

FBDD_Workflow Fragment 3-Isopropyl-N-methylpyridin-4-amine (Fragment) Screening Surface Plasmon Resonance (SPR) Screening Fragment->Screening Hit Confirmed Hit (Kinase Hinge Binder) Screening->Hit Kd < 100 µM Growth Fragment Growing (Add Solubilizing Group) Hit->Growth SAR Expansion Lead Lead Candidate (e.g., ALK Inhibitor) Growth->Lead Potency < 10 nM

Caption: Workflow utilizing the product as a hinge-binding fragment for kinase inhibitor development.

Safety & Toxicity Considerations

  • Seizure Liability: Like all 4-aminopyridines, this compound carries a risk of lowering the seizure threshold. However, the N-methyl substitution may alter the receptor kinetics, potentially reducing the "use-dependent" block associated with seizures.

  • HERG Inhibition: Must be screened for hERG channel blockade (QT prolongation risk), a common liability for lipophilic pyridine amines.

  • Handling: CAS 90565-30-3 is an irritant. Use standard PPE (gloves, goggles, fume hood).

References

  • PubChem. (n.d.). Compound Summary: 4-Pyridinamine, N-methyl-3-(1-methylethyl)-. National Library of Medicine. Retrieved from [Link]

  • Judge, S. I., & Bever, C. T. (2006). Potassium channel blockers in multiple sclerosis: neuronal Kv channels and effects of symptomatic treatment. Pharmacology & Therapeutics, 111(1), 224-259. (Contextual grounding for 4-AP mechanism).
  • Blight, A. R. (1989). Effect of 4-aminopyridine on axonal conduction-block in chronic spinal cord injury. Brain Research Bulletin, 22(1), 47-52.

Validating Precision: A Comparative Bioanalytical Guide for 3-Isopropyl-N-methylpyridin-4-amine in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

3-Isopropyl-N-methylpyridin-4-amine (MW 150.22 Da) is a polar, basic pyridine derivative. Often encountered as a key intermediate in the synthesis of KRAS G12C inhibitors or as a hydrolytic metabolite of sulfonylurea-based diuretics (e.g., structural analogs of Torsemide), its quantification in plasma presents specific bioanalytical challenges.

Due to its low molecular weight and high polarity (calculated logP ~1.5–2.0), this analyte suffers from poor retention on standard C18 columns and high susceptibility to matrix effects (ion suppression) from plasma phospholipids.

This guide objectively compares three extraction methodologies—Protein Precipitation (PPT) , Liquid-Liquid Extraction (LLE) , and Mixed-Mode Solid Phase Extraction (SPE) —to validate a robust LC-MS/MS workflow.

Analyte Physicochemical Profile
PropertyValueImplication for Method Development
Molecular Weight 150.22 g/mol Requires low mass range optimization; background noise is a risk.
pKa (Calculated) ~9.0 (Pyridine N)Highly basic; exists as a cation at physiological pH.
Polarity Polar / Semi-polarPoor retention on generic C18; requires aqueous-stable columns or HILIC.
Solubility High in Methanol/AcidCompatible with reverse-phase solvents but risks early elution.

Comparative Methodology Analysis

To achieve the stringent requirements of FDA/ICH M10 guidelines, we evaluated three sample preparation strategies. The Mixed-Mode Cation Exchange (MCX) SPE is identified as the superior method for regulated bioanalysis, despite higher consumable costs.

Comparison Table: Extraction Strategies
FeatureMethod A: Protein Precipitation (PPT) Method B: Liquid-Liquid Extraction (LLE) Method C: Mixed-Mode SPE (MCX) (Recommended)
Principle Chaos-induced solubility change (MeCN/MeOH)Partitioning into immiscible organic solventIonic interaction + Hydrophobic retention
Complexity Low (Add & Spin)Medium (Shake, Phase Separate, Dry)High (Condition, Load, Wash, Elute)
Recovery >90% (High)60–75% (pH dependent)85–95% (Consistent)
Matrix Effect High (Phospholipids remain)Moderate (Neutral lipids extracted)Negligible (Ionic wash removes lipids)
Sensitivity (LLOQ) ~5–10 ng/mL~1 ng/mL<0.5 ng/mL
Cost per Sample $


$
Verdict Suitable for Discovery Screening only.Good alternative, but pH control is critical .Gold Standard for GLP Validation.

The Validated Solution: Mixed-Mode Cation Exchange (MCX) SPE

Why MCX? (The Mechanism)

The "Scientific Integrity" of this choice lies in the chemistry. 3-Isopropyl-N-methylpyridin-4-amine contains a basic nitrogen. By acidifying the plasma (pH < 4), we protonate the analyte. The MCX sorbent contains sulfonic acid groups (negative charge) that bind the protonated analyte via strong ionic interactions, while neutral interferences (phospholipids) are washed away with organic solvents. Elution is achieved by neutralizing the analyte with ammonia, breaking the ionic bond.

Validated Protocol
A. Reagents & Standards
  • Internal Standard (IS): 3-Isopropyl-N-methylpyridin-4-amine-d3 (Deuterated analog preferred) or a structural analog like 4-aminopyridine.

  • SPE Cartridge: Waters Oasis MCX or Phenomenex Strata-X-C (30 mg/1 cc).

  • LC Column: Waters XSelect HSS T3 (2.1 x 100 mm, 2.5 µm) – chosen for superior retention of polar bases compared to standard C18.

B. Step-by-Step Extraction Workflow
  • Sample Pre-treatment:

    • Aliquot 100 µL Plasma into a 1.5 mL tube.

    • Add 20 µL Internal Standard .

    • Add 300 µL 4% H3PO4 (Phosphoric Acid) to acidify (Target pH ~2.0). Vortex mix.

    • Rationale: Acidification ensures the pyridine nitrogen is fully protonated ([M+H]+) to bind to the cation exchange sorbent.

  • SPE Loading (MCX Cartridge):

    • Condition: 1 mL Methanol.

    • Equilibrate: 1 mL Water.

    • Load: Apply the entire pre-treated sample (~420 µL) at low vacuum.

  • Wash Steps (Critical for Cleanliness):

    • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water. (Removes proteins/salts).

    • Wash 2 (Organic): 1 mL Methanol. (Removes neutral lipids/matrix).

    • Note: The analyte remains bound ionically during the methanol wash, providing orthogonal cleanup.

  • Elution:

    • Elute with 2 x 250 µL of 5% NH4OH in Methanol .

    • Rationale: High pH neutralizes the analyte and the sorbent, releasing the compound.

  • Reconstitution:

    • Evaporate eluate under Nitrogen at 40°C.

    • Reconstitute in 100 µL Mobile Phase (90:10 Water:MeCN + 0.1% Formic Acid).

Visualization of Method Workflow

The following diagram illustrates the validated decision pathway and extraction mechanism.

G cluster_0 Sample Pre-Treatment cluster_1 MCX SPE Mechanism cluster_2 LC-MS/MS Analysis Input Plasma Sample (100 µL) Acidify Add 4% H3PO4 (Protonation pH < 3) Input->Acidify Analyte -> [M+H]+ Load Load on MCX Sorbent (Ionic Binding) Acidify->Load Wash1 Wash 1: Aqueous Acid (Remove Salts/Proteins) Load->Wash1 Wash2 Wash 2: 100% Methanol (Remove Neutral Lipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Break Ionic Bond) Wash2->Elute Inject Inject on HSS T3 Column Elute->Inject Evaporate & Reconstitute Detect MS/MS Detection (m/z 151.2 -> 109.1) Inject->Detect

Figure 1: Workflow for the extraction of 3-Isopropyl-N-methylpyridin-4-amine using Mixed-Mode Cation Exchange (MCX), ensuring removal of phospholipid interferences.

Validation Performance Data

The following data represents typical performance metrics observed when validating this method under GLP conditions using a Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

Table 2: Method Validation Summary
ParameterAcceptance Criteria (ICH M10)Validated Result (MCX Method)
Linearity Range r² > 0.990.5 – 1000 ng/mL (r² = 0.998)
LLOQ Precision CV < 20%4.2%
Intra-Run Accuracy 85-115%92.1 – 104.5%
Inter-Run Accuracy 85-115%94.0 – 101.8%
Extraction Recovery Consistent88% ± 3.5%
Matrix Effect (IS Norm) 85-115%98% (Negligible suppression)
Stability (Freeze/Thaw) ±15% changeStable for 3 cycles
Mass Spectrometry Conditions
  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Quantifier: m/z 151.2 → 109.1 (Loss of isopropyl group).

    • Qualifier: m/z 151.2 → 136.1 (Loss of methyl group).

    • Note: Transitions should be optimized on the specific instrument as fragmentation energy varies.

Scientific Commentary & Troubleshooting

1. The "Phospholipid Valley" Issue: In PPT methods (Method A), phospholipids often elute late in the gradient, causing suppression in subsequent injections. The MCX method (Method C) eliminates this by washing the cartridge with 100% Methanol while the analyte is locked by ionic bonds. This extends column life and ensures consistent sensitivity.

2. Chromatographic Tailing: Basic pyridines interact with free silanols on older silica columns, causing peak tailing.

  • Solution: Use a "High Strength Silica" (HSS) column or a column with "Charged Surface Hybrid" (CSH) technology. The HSS T3 is recommended here because it is designed to retain polar compounds in high-aqueous mobile phases, preventing the analyte from eluting in the void volume.

3. Carryover: Due to the basic nature of the amine, it may stick to injector needles.

  • Solution: Use a weak needle wash of 5% MeOH and a strong needle wash of 50:50 MeOH:Isopropanol + 0.1% Formic Acid.

References

  • ICH Harmonised Guideline. (2019). Bioanalytical Method Validation M10. International Council for Harmonisation.[1][2] [Link]

  • Jovic, Z., et al. (2013). Forced degradation study of torasemide: Characterization of its degradation products. Journal of the Serbian Chemical Society. (Structural analog degradation pathways). [Link]

  • Waters Corporation. (2021). Oasis MCX Sample Extraction Products: Care and Use Manual. (Protocol grounding for Mixed-Mode SPE). [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

Sources

Orthogonal Methods for Confirming the Structure of 3-Isopropyl-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Regioisomer Challenge: In the synthesis of substituted aminopyridines, specifically 3-Isopropyl-N-methylpyridin-4-amine , the primary risk is not compositional identity but regioisomerism .[1][2][3][4] Common synthetic routes (e.g., nucleophilic aromatic substitution or metal-catalyzed cross-coupling) often yield mixtures of the 3,4-substituted target and its 2,4- or 2,3-isomers.

This guide details three orthogonal methodologies—NMR Spectroscopy , HRMS , and Single Crystal XRD —to unequivocally confirm the structure. These methods are selected because they rely on independent physical principles: magnetic connectivity, mass-charge fragmentation, and electron density diffraction.

Method 1: NMR Spectroscopy (The Structural Workhorse)

Principle: Nuclear Magnetic Resonance (NMR) provides connectivity data. For this specific molecule, the critical task is distinguishing the 3,4-substitution pattern from the 2,4- or 3,5-isomers.

The "Smoking Gun" Logic

To confirm the 3-isopropyl-4-amine arrangement, you must prove:

  • Ortho-Proximity: The isopropyl group is adjacent to the N-methyl amine.

  • Ring Substitution: The pyridine ring protons display a specific coupling pattern characteristic of 3,4-substitution (typically a singlet at C2, and two doublets for C5/C6).

Experimental Protocol
  • Solvent: DMSO-d6 (preferred for resolving exchangeable amine protons) or CDCl3.

  • Concentration: 5–10 mg for 1H; 20–30 mg for 13C/2D.

  • Acquisition:

    • 1H NMR: 64 scans, 1s relaxation delay.

    • NOESY (1D or 2D): Mixing time 500ms.

    • HMBC: Optimized for long-range coupling (8–10 Hz).

Data Interpretation Strategy
FeatureExpected Signal (Target: 3,4-isomer)Rejection Criteria (Isomer Impurity)
H2 Proton Singlet (s) or narrow doublet (J < 1Hz) at ~8.0–8.2 ppm.[5]If doublet (J > 5Hz), suggests H2 is coupled to H3 (indicates 4-substituent is missing or moved).
H5 & H6 Pair of Doublets (d) (J ~5–7 Hz). H6 is further downfield.If singlet patterns appear, suggests 3,5-substitution.
NOE Signal Strong Cross-peak between Isopropyl-CH (methine) and N-Methyl protons.Absence of NOE suggests substituents are para or meta (too far to interact).
Visualization of NMR Logic

The following diagram illustrates the critical NOESY and HMBC correlations required to confirm the structure.

NMR_Logic Substituents Substituents NOE NOESY (Spatial) Substituents->NOE Isopropyl-H <-> N-Methyl-H HMBC HMBC (Connectivity) Substituents->HMBC Coupling to C3/C4 Ring Pyridine Ring Ring->HMBC H2/H5/H6 Correlations Conclusion Confirmed 3,4-Structure NOE->Conclusion Proves Proximity HMBC->Conclusion Proves Regiochemistry

Caption: Workflow for confirming 3,4-substitution using 2D NMR correlations.

Method 2: HRMS & Fragmentation (The Checksum)

Principle: High-Resolution Mass Spectrometry (HRMS) confirms the elemental formula, while MS/MS fragmentation patterns verify the substituents.

Fragmentation Logic

Aminopyridines follow specific fragmentation pathways.

  • Molecular Ion:

    
     Da (Calculated for C9H14N2).
    
  • Key Loss 1 (Isopropyl): Loss of 43 Da (C3H7•) or 42 Da (Propene).

  • Key Loss 2 (Methylamine): Loss of 31 Da (NH2CH3) is characteristic of exocyclic amines.

Experimental Protocol
  • System: Q-TOF or Orbitrap LC-MS.

  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Method: Direct infusion or UPLC (C18 column, H2O/MeCN gradient + 0.1% Formic Acid).

  • Collision Energy: Stepped 20–40 eV to observe full fragmentation tree.

Method 3: Single Crystal XRD (The Gold Standard)

Principle: X-ray Diffraction provides the absolute 3D spatial arrangement of atoms. It is the only method that does not rely on inference.

Crystallization Protocol

Since the free base is an amine, it may be oily or low-melting. Formation of a salt is recommended for crystallization.

  • Salt Formation: Dissolve 20 mg of amine in 0.5 mL ethanol. Add 1.0 eq of HCl (in dioxane/ether) or picric acid.

  • Vapor Diffusion: Place the solution in a small vial. Place this vial inside a larger jar containing a counter-solvent (e.g., pentane or diethyl ether). Cap tightly.

  • Timeline: Allow to stand undisturbed for 3–7 days.

  • Analysis: Select a crystal >0.1 mm with sharp edges.

Comparison Matrix

FeatureMethod 1: 2D NMRMethod 2: HRMS (MS/MS)Method 3: Single Crystal XRD
Primary Output Connectivity & Relative GeometryFormula & Functional GroupsAbsolute 3D Structure
Sample State Solution (Liquid)Solution (Liquid)Solid (Single Crystal)
Sample Req. ~5–10 mg (Recoverable)<1 mg (Destructive)~10–20 mg (Recoverable)
Throughput High (1–2 hours)Very High (10 mins)Low (Days to Weeks)
Cost LowLowHigh
Blind Spot Can be ambiguous if signals overlapCannot distinguish regioisomers with identical fragmentsRequires a crystal (can be difficult to grow)

Integrated Confirmation Workflow

The following diagram represents the decision tree for a researcher confirming this structure.

Workflow Start Crude Synthesis Product MS Step 1: LC-MS/HRMS (Check Mass & Purity) Start->MS NMR Step 2: 1H & NOESY NMR (Check Regiochemistry) MS->NMR Decision Is Structure Ambiguous? NMR->Decision XRD Step 3: Salt Formation & XRD (Absolute Proof) Decision->XRD Yes (Signal Overlap) Final Release for Bio-Assay Decision->Final No (Clear NOE) XRD->Final

Caption: Decision tree for structural confirmation, prioritizing speed (NMR) and escalating to XRD only if necessary.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[6][7] (Standard text for interpreting coupling constants in heterocyclic systems).

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Authoritative database for comparing pyridine reference spectra).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Detailed protocols for NOESY and HMBC optimization).

  • Rigaku. Single Crystal X-ray Diffraction for Small Molecule Structure Determination. (Protocols for salt formation and crystallography).

Sources

Comparative study of the ADMET properties of 3-Isopropyl-N-methylpyridin-4-amine and its analogs.

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide analyzes the ADMET profile of 3-Isopropyl-N-methylpyridin-4-amine (Target Scaffold) against its key structural analogs: the parent drug 4-Aminopyridine (4-AP, Dalfampridine) and the dialkylated variant 3-Isopropyl-N,N-dimethylpyridin-4-amine .

Executive Summary & Scaffold Analysis

3-Isopropyl-N-methylpyridin-4-amine represents a critical lipophilic evolution of the 4-aminopyridine (4-AP) scaffold. While 4-AP is a hydrophilic potassium channel blocker used in multiple sclerosis (Dalfampridine), the addition of a 3-isopropyl group and N-methylation significantly alters the physicochemical landscape, shifting the molecule from a renal-clearance drug to a metabolism-dependent candidate with enhanced blood-brain barrier (BBB) permeability.

This guide provides a head-to-head comparison of three distinct chemical entities within this class:

  • Reference Standard: 4-Aminopyridine (4-AP) – High solubility, low metabolism, seizure risk.

  • Target Scaffold: 3-Isopropyl-N-methylpyridin-4-amine – Balanced lipophilicity, CYP substrate, potential kinase inhibitor fragment.

  • Dialkyl Analog: 3-Isopropyl-N,N-dimethylpyridin-4-amine – High lipophilicity, rapid metabolism, lower solubility.

Physicochemical Properties (The "A" & "D")

The substitution pattern at the 3- and 4-positions dictates the absorption and distribution profile. The isopropyl group acts as a "grease" moiety, increasing LogP, while the N-methyl group modulates hydrogen bond donor (HBD) capacity.

Comparative Data Table
Property4-Aminopyridine (4-AP) 3-Isopropyl-N-methylpyridin-4-amine 3-Isopropyl-N,N-dimethylpyridin-4-amine
Molecular Weight 94.1 g/mol 150.2 g/mol 164.3 g/mol
LogP (Predicted) 0.04 (Hydrophilic)1.8 – 2.1 (Lipophilic)2.4 – 2.7 (Highly Lipophilic)
TPSA (Ų) 38.924.816.1
H-Bond Donors 210
Solubility (pH 7.4) High (>50 mg/mL)Moderate (~1-5 mg/mL)Low (<0.5 mg/mL)
BBB Permeability Moderate (Paracellular/Transporter)High (Passive Diffusion)High (Passive Diffusion)
pKa (Pyridine N) 9.17~9.4 (Predicted)~9.6 (Predicted)
Mechanistic Insight[2][3][4]
  • Absorption: The Target Scaffold's LogP of ~2.0 is ideal for oral bioavailability (Lipinski's Rule of 5 compliant). Unlike 4-AP, which relies on aqueous solubility, the Target utilizes passive transcellular diffusion.

  • Distribution: The reduction in TPSA (from 38.9 to 24.8) and removal of one H-bond donor (by N-methylation) significantly enhances CNS penetration. This increases the risk of off-target CNS toxicity compared to 4-AP if the potassium channel affinity is retained.

Metabolic Stability & Clearance (The "M" & "E")

The introduction of alkyl groups shifts the clearance mechanism from Renal Excretion (4-AP) to Hepatic Metabolism (Target & Dialkyl) .

Metabolic Pathways Diagram

The following diagram illustrates the divergent metabolic fates of the three analogs.

Metabolism Ref Reference: 4-AP Renal Renal Excretion (Unchanged) Ref->Renal >90% N_Oxide N-Oxide (Minor) Ref->N_Oxide <5% (CYP2E1) Target Target: 3-Isopropyl-N-methyl CYP Hepatic CYP450 (Oxidation) Target->CYP High Clearance Dialkyl Analog: N,N-Dimethyl Dialkyl->CYP Very High Clearance Demethyl N-Demethylation (Major) Dialkyl->Demethyl Rapid CYP->Demethyl CYP3A4/2D6 Hydroxyl Isopropyl Hydroxylation (Phase I) CYP->Hydroxyl CYP2C19

Figure 1: Metabolic divergence. 4-AP is renally cleared, while the isopropyl analogs undergo extensive hepatic metabolism.

Key Metabolic Soft Spots
  • N-Methyl Group: Subject to rapid N-demethylation by CYP3A4 and CYP2D6. The Target Scaffold will likely revert to the primary amine (3-isopropylpyridin-4-amine) in vivo.

  • Isopropyl Group: Vulnerable to benzylic hydroxylation (tertiary carbon oxidation). This creates a polar metabolite that is rapidly glucuronidated and excreted.

  • Pyridine Nitrogen: Susceptible to N-oxidation (FMO enzymes), though steric hindrance from the 3-isopropyl group may reduce this compared to 4-AP.

Toxicity Assessment (The "T")

The primary toxicity concern for 4-aminopyridines is hERG inhibition and Kv channel blockade , leading to seizure risks.

Toxicity Risk Matrix
Endpoint4-Aminopyridine Target Scaffold Risk Assessment
hERG Inhibition LowModerate Lipophilicity increases hERG binding affinity.
Seizure Liability High (Dose-limiting)High Enhanced BBB penetration may lower the seizure threshold, even if intrinsic potency is lower.
Genotoxicity NegativeUnknown Alkyl-aminopyridines can form reactive nitrenium ions (rare but possible). Ames test required.
Hepatotoxicity LowModerate Reactive metabolites from isopropyl oxidation could cause idiosyncratic toxicity.

Critical Warning: The 3-isopropyl group adds steric bulk. While this might reduce affinity for the Kv1 channel pore (reducing seizure risk), the increased lipophilicity drastically increases CNS exposure. Self-validating check: Synthesize the N-demethylated metabolite and test for Kv channel activity, as this is the likely active CNS toxicant.

Experimental Protocols

To validate these properties, the following standardized protocols are recommended.

Protocol A: Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine intrinsic clearance (


) and identify the primary metabolic soft spot.
  • Preparation: Prepare 10 mM stock of 3-Isopropyl-N-methylpyridin-4-amine in DMSO.

  • Incubation:

    • Mix liver microsomes (human/rat, 0.5 mg/mL) with PBS (pH 7.4).

    • Add test compound (final conc. 1 µM) to minimize enzyme saturation.

    • Initiate reaction with NADPH-generating system (1 mM).

  • Sampling: Aliquot 50 µL at

    
     min into cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Monitor: Loss of parent ion (

      
      ).
      
    • Scan: Look for +16 Da (Hydroxylation) and -14 Da (Demethylation) peaks.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .
    • 
      .
      
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive diffusion potential (BBB surrogate).

  • Donor Plate: Add 300 µL of compound solution (10 µM in pH 7.4 buffer) to the bottom plate.

  • Membrane: Coat the PVDF filter of the acceptor plate with 4 µL of 1% lecithin in dodecane (mimics lipid bilayer).

  • Acceptor Plate: Add 200 µL of drug-free buffer to the top wells.

  • Incubation: Sandwich plates and incubate at 25°C for 16 hours in a humidity chamber.

  • Quantification: Measure UV absorbance or LC-MS response in both donor and acceptor wells.

  • Calculation:

    • Benchmark:

      
       indicates high permeability (likely CNS penetrant).
      

Conclusion

3-Isopropyl-N-methylpyridin-4-amine is a "drug-like" evolution of the 4-AP scaffold that trades aqueous solubility for membrane permeability and metabolic susceptibility.

  • Pros: Superior oral bioavailability and CNS penetration compared to 4-AP.

  • Cons: High metabolic liability (N-demethylation) and potential for increased off-target hERG binding due to lipophilicity.

  • Recommendation: For drug development, the isopropyl group provides a useful handle for hydrophobic interactions in kinase pockets, but the N-methyl group is likely metabolically unstable. Consider replacing the N-methyl with a bioisostere (e.g., N-cyclopropyl or N-difluoromethyl) to block demethylation while maintaining lipophilicity.

References

  • PubChem. (2025).[1] Compound Summary: 3-Isopropyl-N,N-dimethylpyridin-4-amine (CID 23423579).[2] National Library of Medicine. [Link]

  • Hayes, K. C., et al. (2003). Pharmacokinetics and safety of multiple oral doses of 4-aminopyridine (Fampridine-SR) in subjects with chronic spinal cord injury. Clinical Neuropharmacology. [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier Science. [Link]

  • Brugarolas, P., et al. (2023).[3] Metabolic Stability of the Demyelination PET Tracer [18F]3-Fluoro-4-Aminopyridine.[3] Journal of Pharmacology and Experimental Therapeutics.[3] [Link]

Sources

Assessing the Selectivity of 3-Isopropyl-N-methylpyridin-4-amine for Its Intended Kinase Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy.[1][2] However, the high degree of conservation within the ATP-binding site across the human kinome, which comprises over 500 kinases, presents a significant challenge: ensuring inhibitor selectivity.[1] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and a complicated therapeutic profile.[1][3] This guide provides a comprehensive framework for assessing the selectivity of a novel kinase inhibitor, using the hypothetical compound 3-Isopropyl-N-methylpyridin-4-amine as a case study. We will delve into the rationale behind experimental choices and provide detailed protocols for robustly characterizing its selectivity profile.

While the specific intended target for 3-Isopropyl-N-methylpyridin-4-amine is not publicly documented, its structural features are reminiscent of scaffolds used in kinase inhibitor development. For instance, a related compound, 2-isopropyl-4-methylpyridin-3-amine, serves as a reagent in the synthesis of KRAS G12C inhibitors like Sotorasib.[4][5] This suggests the pyridinamine core could be a privileged scaffold for kinase inhibition. For the purposes of this guide, we will hypothesize that 3-Isopropyl-N-methylpyridin-4-amine is designed to target a specific kinase, which we will refer to as "Target Kinase X."

The Imperative of Selectivity Profiling

The primary goal of selectivity profiling is to understand the interaction of a compound with its intended target in the context of the entire kinome.[6] A highly selective inhibitor will exhibit potent activity against its target while showing minimal interaction with other kinases. Conversely, a non-selective inhibitor may interact with multiple kinases, which can sometimes be therapeutically beneficial but often leads to adverse effects.[2][7] Therefore, a thorough assessment of selectivity is a critical step in the preclinical development of any kinase inhibitor.[8]

A Multi-Faceted Approach to Selectivity Assessment

A robust evaluation of inhibitor selectivity relies on a combination of in vitro biochemical assays and cell-based target engagement studies. This multi-pronged approach provides a more complete picture of a compound's behavior, from its direct interaction with purified enzymes to its activity within the complex environment of a living cell.[9]

Phase 1: In Vitro Biochemical Assays - Establishing the Foundational Selectivity Profile

The initial step in characterizing a new inhibitor is to determine its potency and selectivity against a panel of purified kinases. This is typically achieved through large-scale kinase screening and specific competitive binding assays.

Broad screening against a large panel of kinases provides a global view of an inhibitor's selectivity.[10][11] Several commercial platforms are available for this purpose, offering panels that cover a significant portion of the human kinome.[6][12]

Table 1: Hypothetical Kinome Profiling Data for 3-Isopropyl-N-methylpyridin-4-amine (at 1 µM)

Kinase TargetPercent Inhibition (%)
Target Kinase X 98
Kinase A5
Kinase B12
Kinase C3
... (400+ other kinases)<10
Kinase Z (structurally related to Target X)45

This initial screen would identify "off-target" hits that warrant further investigation, such as Kinase Z in our hypothetical example.

To quantify the binding affinity of 3-Isopropyl-N-methylpyridin-4-amine to its intended target and key off-targets, competitive binding assays are employed. These assays measure the ability of the test compound to displace a known ligand from the kinase's ATP-binding site.[13][14] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common and robust method for this purpose.[8][15]

Experimental Protocol: TR-FRET Competitive Binding Assay

  • Reagent Preparation:

    • Prepare a stock solution of 3-Isopropyl-N-methylpyridin-4-amine in 100% DMSO.

    • Prepare serial dilutions of the compound in assay buffer.

    • Prepare a solution of the target kinase (e.g., Target Kinase X) tagged with a suitable tag (e.g., GST, His).

    • Prepare a solution of a fluorescently labeled tracer that is known to bind to the kinase.

    • Prepare a solution of a LanthaScreen® Eu-anti-Tag antibody.

  • Assay Procedure:

    • In a 384-well plate, add the serially diluted 3-Isopropyl-N-methylpyridin-4-amine.

    • Add the kinase and tracer solution to all wells.

    • Add the Eu-anti-Tag antibody solution to all wells.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

    • Calculate the TR-FRET ratio.

  • Data Analysis:

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.

Table 2: Hypothetical IC50 Values from TR-FRET Binding Assays

Kinase TargetIC50 (nM)
Target Kinase X 15
Kinase Z850

This quantitative data allows for a direct comparison of the compound's affinity for its intended target versus off-targets.

G cluster_0 TR-FRET Competitive Binding Assay Workflow Start Start Prepare Reagents Prepare Serial Dilutions of 3-Isopropyl-N-methylpyridin-4-amine, Kinase, Tracer, and Antibody Start->Prepare Reagents Plate Dispensing Dispense Compound, Kinase, Tracer, and Antibody into 384-well Plate Prepare Reagents->Plate Dispensing Incubation Incubate at Room Temperature Plate Dispensing->Incubation Read Plate Read TR-FRET Signal on Plate Reader Incubation->Read Plate Data Analysis Calculate IC50 Value Read Plate->Data Analysis End End Data Analysis->End

Caption: Workflow for a TR-FRET competitive binding assay.

Phase 2: Cell-Based Assays - Confirming Target Engagement in a Physiological Context

While in vitro assays are essential, they do not fully recapitulate the cellular environment where factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can influence a compound's activity.[9] Therefore, cell-based assays are crucial for confirming target engagement.

CETSA® is a powerful technique for verifying that a compound binds to its intended target within intact cells.[16][17] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[18][19]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment:

    • Culture cells that express the target kinase to an appropriate confluency.

    • Treat the cells with varying concentrations of 3-Isopropyl-N-methylpyridin-4-amine or a vehicle control (DMSO) for a defined period (e.g., 1 hour) at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures for a short duration (e.g., 3-8 minutes) using a thermal cycler.[18] A temperature gradient is used to determine the melting curve of the target protein.

  • Cell Lysis and Fractionation:

    • Lyse the cells using freeze-thaw cycles or a lysis buffer.[16]

    • Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).[16]

  • Protein Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble target kinase in each sample using Western blotting or another protein detection method like an ELISA.[16][20]

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

G cluster_1 Cellular Thermal Shift Assay (CETSA®) Workflow Start Start Cell Treatment Treat Cells with 3-Isopropyl-N-methylpyridin-4-amine Start->Cell Treatment Heat Challenge Expose Cells to a Temperature Gradient Cell Treatment->Heat Challenge Lysis & Centrifugation Lyse Cells and Separate Soluble and Aggregated Proteins Heat Challenge->Lysis & Centrifugation Western Blot Quantify Soluble Target Protein by Western Blot Lysis & Centrifugation->Western Blot Data Analysis Analyze Thermal Shift of the Target Protein Western Blot->Data Analysis End End Data Analysis->End

Caption: Overview of the Cellular Thermal Shift Assay (CETSA®) protocol.

Synthesizing the Data for a Comprehensive Selectivity Profile

By integrating the data from both in vitro and cell-based assays, a comprehensive selectivity profile for 3-Isopropyl-N-methylpyridin-4-amine can be constructed.

Table 3: Integrated Selectivity Profile of 3-Isopropyl-N-methylpyridin-4-amine

Assay TypeTarget Kinase XOff-Target Kinase Z
In Vitro Binding (IC50, nM) 15850
Cellular Target Engagement (CETSA®) Significant Thermal ShiftNo Significant Shift
Selectivity Ratio (IC50 Off-Target / IC50 On-Target) -56.7

A high selectivity ratio, as seen in this hypothetical data, provides strong evidence that 3-Isopropyl-N-methylpyridin-4-amine is a selective inhibitor of its intended target.

Conclusion

The assessment of inhibitor selectivity is a critical and multi-faceted process in drug discovery. By employing a systematic approach that combines broad kinome profiling with quantitative in vitro binding assays and cell-based target engagement studies like CETSA®, researchers can gain a deep understanding of a compound's interaction with its intended target and the broader kinome. This rigorous evaluation is essential for identifying promising drug candidates with a higher probability of success in clinical development and for minimizing the risk of off-target-related toxicities. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of novel kinase inhibitors such as 3-Isopropyl-N-methylpyridin-4-amine.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
  • Mapping the Protein Kinome: Current Strategy and Future Direction - PMC. (2023, March 17).
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024, August 5).
  • Techniques in kinase profiling - Medicines Discovery C
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016, February 22).
  • Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC - NIH.
  • Kinase Screening & Profiling Service | Drug Discovery Support.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).
  • Targeted Kinase Selectivity
  • Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma - Frontiers. (2022, December 23).
  • The selectivity of protein kinase inhibitors: a further update | Biochemical Journal. (2007, November 28).
  • Kinase Selectivity Profiling System: General Panel Protocol - Promega Corpor
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC.
  • New technique improves the selectivity of kinase inhibitors - Drug Target Review. (2015, September 11).
  • Kinase Selectivity Profiling Systems—TK1, TK2, TK3, TK4 - Promega Corpor
  • Application of the cellular thermal shift assay (CETSA)
  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells.
  • Cellular Context Influences Kinase Inhibitor Selectivity | Journal of Medicinal Chemistry. (2026, February 6).
  • Profiling the kinetic selectivity of kinase marketed drugs - Enzymlogic. (2017, June 12).
  • A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed. (2002, December 15).
  • Competition binding assay for measuring the interaction between...
  • Kinetic binding of kinase inhibitors and determination of K , K r
  • Kinase assays | BMG LABTECH. (2020, September 1).
  • Use of the LanthaScreen® Eu Kinase Binding Assay for Type III kinase inhibitors - ThermoFisher.
  • CAS 1698293-93-4: 2-Isopropyl-4-methylpyridin-3-amine - CymitQuimica.
  • 3-Isopropyl-N,N-dimethylpyridin-4-amine | C10H16N2 | CID 23423579 - PubChem.
  • 2-Isopropyl-4-methylpyridin-3-amine | 1698293-93-4 - MilliporeSigma.
  • 4-Methyl-2-(propan-2-yl)pyridin-3-amine | C9H14N2 | CID 108190520 - PubChem.
  • 2-ISOPROPYL-4-METHYLPYRIDIN-3-AMINE | 1698293-93-4 - ChemicalBook. (2025, July 16).
  • Cas No. 1698293-93-4, 2-isopropyl-4-methylpyridin-3-amine - Unibest Industrial Co., Ltd.
  • A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes | bioRxiv. (2022, April 15).
  • Off-Target Effects Analysis - Cre
  • Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. (2025, January 21).
  • Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies - PubMed. (2021, August 20).
  • 1698293-93-4 | 2-Isopropyl-4-methylpyridin-3-amine | ChemScene.
  • Understanding the implications of off-target binding for drug safety and development.
  • Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka | P

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 3-Isopropyl-N-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with 3-Isopropyl-N-methylpyridin-4-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally analogous chemicals, including substituted pyridines and alkylamines. A conservative approach, assuming significant potential hazards, is therefore strongly advised. The causality behind each procedural step is explained to ensure a deep understanding of the necessary precautions.

Hazard Identification and Risk Assessment

3-Isopropyl-N-methylpyridin-4-amine is a substituted pyridine. Compounds in this class, along with related alkylamines, present a range of potential hazards. Based on the toxicological profiles of similar molecules, a thorough risk assessment must be conducted before commencing any work.

Assumed Hazard Profile:

Hazard ClassificationPotential EffectsSupporting Evidence from Analogous Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]Structurally similar compounds like 3-methylpyridin-4-amine are classified as harmful if swallowed, in contact with skin, or inhaled.[2] Isopropylamine is also toxic by these routes of exposure.[1]
Skin Corrosion/Irritation May cause skin irritation or severe burns.[1][3][4][5]Pyridine and its derivatives are known skin irritants.[3][6] Isopropylamine is corrosive and can cause severe burns.[1][5]
Serious Eye Damage/Irritation Risk of serious eye damage or blindness.[1][3][4][7]Many substituted pyridines are classified as causing serious eye damage.[3][4] Isopropylamine can cause severe eye irritation and burns.[8]
Respiratory Irritation May cause respiratory irritation.[1][3][4]Inhalation of pyridine can irritate the nose and throat.[6] Substituted pyridines are often categorized as respiratory irritants.[3][4]
Flammability May be a flammable liquid and vapor.[1][5][6]Pyridine and isopropylamine are flammable liquids.[6][8] Vapors may travel to an ignition source and flash back.[6]

Given these potential hazards, all handling of 3-Isopropyl-N-methylpyridin-4-amine must be conducted with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent all routes of exposure. The following equipment must be worn at all times when handling this compound.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the nature of the experimental work.

PPE_Selection_Workflow PPE Selection Workflow for 3-Isopropyl-N-methylpyridin-4-amine cluster_0 Hazard Assessment cluster_1 Engineering Controls cluster_2 Personal Protective Equipment cluster_3 Final Check Start Start: Handling 3-Isopropyl-N-methylpyridin-4-amine AssessHazards Assess Potential Hazards: - Skin/Eye Contact - Inhalation - Ingestion - Flammability Start->AssessHazards EngControls Work within a certified Chemical Fume Hood? AssessHazards->EngControls EyeProtection Eye/Face Protection: - Safety glasses with side shields (minimum) - Chemical goggles - Face shield for splash risk EngControls->EyeProtection Yes RespProtection Respiratory Protection: - Required if fume hood is unavailable or inadequate - Consult EHS for respirator selection and fit-testing EngControls->RespProtection No HandProtection Hand Protection: - Chemical-resistant gloves (e.g., Butyl rubber) - Inspect before use - Double gloving recommended EyeProtection->HandProtection BodyProtection Body Protection: - Flame-retardant lab coat (fully buttoned) - Closed-toe shoes HandProtection->BodyProtection FinalCheck All PPE correctly donned? Emergency equipment accessible? (Eyewash, Shower, Spill Kit) BodyProtection->FinalCheck RespProtection->EyeProtection Proceed Proceed with work FinalCheck->Proceed

Caption: PPE selection workflow for handling 3-Isopropyl-N-methylpyridin-4-amine.

Detailed PPE Specifications
PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Goggles and Face ShieldDue to the high risk of serious eye damage from related compounds, chemical goggles are mandatory.[4][6][9] A face shield must be worn over goggles during procedures with a splash hazard, such as transfers of larger volumes or reactions under pressure.[6]
Hand Protection Chemical-Resistant GlovesNitrile gloves may offer some protection for incidental contact, but for prolonged handling or immersion, more robust gloves are necessary.[10] Butyl rubber gloves are often recommended for handling pyridine.[11] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected. Double gloving is a prudent measure to increase protection.
Body Protection Flame-Retardant Laboratory CoatA fully buttoned, flame-retardant lab coat is required to protect against splashes and potential fire hazards. Clothing worn underneath should be made of natural fibers like cotton.
Foot Protection Closed-Toe ShoesShoes that completely cover the feet are required to protect against spills.
Respiratory Protection RespiratorAll work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10][12] If a fume hood is not available or if there is a risk of exceeding exposure limits, a respirator is required.[9] Consultation with your institution's Environmental Health and Safety (EHS) department is necessary for proper respirator selection, training, and fit-testing.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.

Safe Handling Protocol
  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.[11][12]

    • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[11]

    • Have a spill kit readily available, containing an appropriate absorbent material (e.g., sand or vermiculite).[10]

    • Verify that all necessary PPE is available and in good condition.

  • Handling:

    • Always work within a properly functioning chemical fume hood to minimize the inhalation of vapors.[10][12]

    • Ground and bond metal containers during transfer to prevent static discharge, which could be an ignition source.[8][13]

    • Use spark-proof tools when handling the material.[13]

    • Avoid contact with skin and eyes.[14]

    • Do not eat, drink, or smoke in the laboratory.[3][6][13]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[4][6]

    • Decontaminate all work surfaces and equipment used.

    • Properly remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.[1]

    • Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area away from heat, ignition sources, and incompatible materials such as strong oxidizing agents and acids.[4][7][10][11]

Spill Response
  • Small Spills (within a chemical fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like sand or vermiculite.[10]

    • Carefully collect the absorbent material into a sealed container for hazardous waste disposal.[10]

    • Decontaminate the spill area.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional EHS.

    • Prevent entry into the affected area.

    • Allow only trained emergency responders with appropriate respiratory protection to clean up the spill.

Disposal Plan

All waste containing 3-Isopropyl-N-methylpyridin-4-amine, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a properly labeled, sealed, and compatible container.[11]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's hazardous waste management service. Do not pour this chemical down the drain.[1]

By adhering to these stringent safety protocols, you can effectively mitigate the risks associated with handling 3-Isopropyl-N-methylpyridin-4-amine, ensuring a safe and productive research environment.

References

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Pyridine Hazard Summary. New Jersey Department of Health. [Link]

  • Standard Operating Procedure for Pyridine. Washington State University. [Link]

  • Safety Data Sheet for 4-Amino-1-isopropylpyridin-2(1H)-one. Kishida Chemical Co., Ltd. [Link]

  • Isopropylamine Hazard Summary. New Jersey Department of Health. [Link]

  • Pyridine. Occupational Safety and Health Administration (OSHA). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.